Dimethyl 3-oxoglutarate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOKCPFLQMDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062007 | |
| Record name | Dimethyl 3-oxoglutarate | |
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Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
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Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl 3-oxoglutarate | |
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CAS No. |
1830-54-2 | |
| Record name | 1,5-Dimethyl 3-oxopentanedioate | |
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| Record name | Dimethyl 3-oxoglutarate | |
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| Record name | Dimethyl 3-oxopentanedioate | |
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| Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |
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| Record name | Dimethyl 3-oxoglutarate | |
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| Record name | Dimethyl 3-oxoglutarate | |
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| Record name | DIMETHYL 3-OXOGLUTARATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to Dimethyl 3-Oxoglutarate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-oxoglutarate, also known as dimethyl acetonedicarboxylate, is a versatile diester of significant interest in organic synthesis and pharmaceutical research. Its unique chemical structure, featuring a central ketone flanked by two methyl ester functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is an achiral molecule with the chemical formula C₇H₁₀O₅.[1] Its structure is characterized by a five-carbon backbone with a ketone at the C-3 position and methyl ester groups at both ends.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₅ | [1] |
| Molecular Weight | 174.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 16-17 °C | [3][4] |
| Boiling Point | 237-241 °C at 760 mmHg | [3][4] |
| Density | 1.206 g/mL at 20 °C | [3][4] |
| Solubility in Water | Approx. 120 g/L at 20 °C | [3] |
| Refractive Index (n20/D) | 1.444 | [3][4] |
| CAS Number | 1830-54-2 | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Mass Spectrometry
The electron ionization mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is influenced by the presence of the ketone and two ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show strong characteristic absorption bands for the C=O stretching of the ketone and the ester groups, as well as C-O stretching vibrations.
Experimental Protocols
Synthesis of this compound from Citric Acid
A common and efficient method for the synthesis of this compound involves the decarbonylation and esterification of citric acid.
Experimental Workflow: Synthesis from Citric Acid
Caption: Synthesis of this compound from Citric Acid.
Detailed Methodology:
-
In a suitable reaction vessel equipped with a mechanical stirrer, add concentrated sulfuric acid.
-
Slowly add citric acid monohydrate in portions to control foaming.
-
Stir the reaction mixture at 20-25°C for 3 hours.
-
Increase the temperature to 45°C and continue stirring for an additional 6 hours to complete the decarbonylation.
-
Cool the reaction mixture to 35-40°C and slowly add methanol over a period of 2 hours for in-situ esterification.
-
Continue stirring for another hour after the addition of methanol is complete.
-
For the workup, extract the reaction mixture with chloroform.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification Workflow
Caption: General Purification Workflow for this compound.
Detailed Methodology: Initial purification is typically achieved through an aqueous workup involving extraction with an organic solvent like chloroform and washing with a basic solution to remove acidic impurities. For higher purity, vacuum distillation is the recommended method. While specific conditions for column chromatography or recrystallization are not widely reported, a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) would be a logical starting point for chromatographic purification. For recrystallization, a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature would need to be empirically determined.
Biological Relevance: Role in Signaling Pathways
The related compound, 3-oxoglutarate (the de-esterified form), has been shown to influence the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia) and is a major mediator of tumor physiology.
Under normal oxygen conditions (normoxia), HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs). This process requires oxygen and 2-oxoglutarate as co-substrates. In contrast, 3-oxoglutarate has been identified as a downregulator of HIF-1α in several cancer cell lines, independent of the enzymatic activity of the PHDs. This suggests a novel mechanism for regulating HIF-1α levels.
Simplified HIF-1α Regulation Pathway and the Influence of 3-Oxoglutarate
Caption: Simplified HIF-1α signaling pathway and the inhibitory effect of 3-oxoglutarate.
Conclusion
This compound is a chemically significant molecule with established utility in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, along with a robust protocol for its synthesis and purification. The emerging biological relevance of its de-esterified counterpart in the regulation of the HIF-1α pathway highlights its potential as a tool for cancer research and drug development. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with this important compound.
References
An In-Depth Technical Guide to Dimethyl 3-Oxoglutarate (CAS 1830-54-2): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-oxoglutarate (DM3O), also known as dimethyl 1,3-acetonedicarboxylate, is a versatile and highly functionalized organic compound with the CAS number 1830-54-2. Its structure, featuring a central ketone flanked by two methyl ester groups, makes it a valuable β-keto ester for a multitude of chemical transformations. This reactivity profile has established DM3O as a crucial intermediate and building block in the synthesis of complex organic molecules, ranging from heterocyclic systems to polycyclic natural products.[1][2]
In the realm of drug discovery and development, DM3O is of particular interest. It serves as a key precursor for various active pharmaceutical ingredients (APIs) and specialized ligands for applications like Positron Emission Tomography (PET) imaging.[1][2] Furthermore, recent research has unveiled a significant biological role for its active metabolite, 3-oxoglutarate, as a modulator of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, presenting new therapeutic avenues in oncology.[3] This guide provides a comprehensive technical overview of DM3O, covering its physicochemical properties, detailed synthetic protocols, chemical reactivity, and its emerging role in biomedical research.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1830-54-2 | [4][5] |
| Molecular Formula | C₇H₁₀O₅ | [4][6] |
| Molecular Weight | 174.15 g/mol | [5][6] |
| Synonyms | Dimethyl 1,3-acetonedicarboxylate, Dimethyl 3-oxopentanedioate, Dimethyl β-oxoglutarate | [5] |
| Appearance | Clear colorless to light yellow liquid | [3][5] |
| Density | 1.206 g/mL at 20 °C | [6] |
| Melting Point | 16-17 °C | [5][6] |
| Boiling Point | 237-241 °C at 760 mmHg | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Refractive Index (n²⁰/D) | 1.444 | [6] |
| Water Solubility | Approx. 120 g/L at 20 °C | [4][6] |
| Solubility | Soluble in chloroform; slightly soluble in ethyl acetate and methanol. | [5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| Mass Spectrometry (EI) | Major Fragments (m/z): 143, 115, 101, 74, 59, 43 | [7] |
| ¹H NMR | Predicted signals based on structure: Singlet ~3.5 ppm (CH₂), Singlet ~3.7 ppm (OCH₃). Due to keto-enol tautomerism, signals for the enol form may also be present. | N/A |
| ¹³C NMR | Predicted signals based on structure: Carbonyl (C=O) ~200 ppm, Ester (COO) ~167 ppm, Methylene (CH₂) ~48 ppm, Methoxy (OCH₃) ~52 ppm. | N/A |
| Infrared (IR) | Expected characteristic peaks (cm⁻¹): Strong C=O stretch (ketone) ~1720 cm⁻¹, Strong C=O stretch (ester) ~1740 cm⁻¹, C-O stretch ~1200-1250 cm⁻¹. | N/A |
Synthesis of this compound
While several methods exist for the synthesis of DM3O, the most common and industrially scalable approach involves the decarbonylation of citric acid followed by in-situ esterification. This process is cost-effective and avoids the use of highly toxic reagents like phosgene.
Experimental Protocol: Synthesis from Citric Acid Monohydrate
This protocol is adapted from established industrial methods and provides high yields of DM3O.
Reagents and Equipment:
-
Large reaction vessel with mechanical stirrer, thermometer, and addition funnels.
-
Citric acid monohydrate
-
Chlorosulfonic acid (or concentrated sulfuric acid)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water (H₂O)
Procedure:
-
Acid Preparation: Charge the reaction vessel with dichloromethane and cool to 10-15°C. Slowly add chlorosulfonic acid while maintaining the temperature.
-
Decarbonylation: Add citric acid monohydrate portion-wise to the stirred acid solution. The rate of addition should be controlled to keep the internal temperature between 10-15°C and manage gas evolution (CO).
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 10-15°C for several hours until gas evolution ceases.
-
Esterification: Cool the reaction mixture to 3-5°C. Slowly add anhydrous methanol, ensuring the temperature does not exceed 25°C. Once the methanol addition is complete, warm the mixture to 30-35°C and stir for approximately 2 hours.
-
Workup - Quenching and Extraction: Cool the mixture to 10-15°C and slowly quench by adding water. Add dichloromethane, stir vigorously, and then allow the phases to separate.
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
-
Washing: Combine all organic phases. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with water again until the pH of the aqueous layer is neutral.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation under reduced pressure to yield crude this compound, which can be used directly or purified further by vacuum distillation. A yield of 87-96% can be expected with this method.
Chemical Reactivity and Synthetic Applications
The synthetic utility of DM3O stems from its dual functionality. The ketone can be targeted by nucleophiles or reducing agents, while the esters can be hydrolyzed, transesterified, or reduced.
Selective Reduction
DM3O can be selectively reduced to generate a family of valuable 1,3,5-oxygenated synthons, which are useful intermediates for complex molecule synthesis.[5] The choice of reducing agent dictates the outcome.
-
Sodium borohydride (NaBH₄) chemoselectively reduces the ketone to a hydroxyl group, yielding dimethyl 3-hydroxyglutarate.[5]
-
Borane dimethyl sulfide complex (BMS) is a more powerful reducing agent that can reduce both the ketone and the ester groups. Stoichiometry and reaction conditions can be tuned to favor the formation of the corresponding diol or triol.[5]
Condensation Reactions
DM3O is a classic substrate for condensation reactions, most notably the Weiss-Cook condensation . This reaction involves the condensation of DM3O with a 1,2-dicarbonyl compound (like glyoxal) under basic or acidic conditions to form cis-bicyclo[3.3.0]octane-3,7-dione derivatives, which are precursors to polyquinane structures.
Biological Activity and Therapeutic Potential
The diethyl ester of 3-oxoglutarate has been identified as a potent downregulator of HIF-1α protein in various cancer cell lines.[3] It is presumed that the intracellular hydrolysis of the ester yields the active compound, 3-oxoglutarate.
HIF-1α Downregulation
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows tumor cells to survive and adapt to low-oxygen (hypoxic) environments. High levels of its alpha subunit (HIF-1α) are often correlated with tumor progression and resistance to therapy.[3]
Normally, under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by EGLN prolyl hydroxylase enzymes (also known as PHDs). This hydroxylation, which requires O₂ and the cofactor 2-oxoglutarate, marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[3]
Intriguingly, 3-oxoglutarate decreases HIF-1α levels even in normoxia, but it does so through a mechanism that is independent of the EGLN hydroxylase enzymes.[3] Studies have shown that 3-oxoglutarate cannot substitute for 2-oxoglutarate as an EGLN cofactor.[3] This suggests a novel post-transcriptional regulatory pathway for controlling HIF-1α levels. By reducing HIF-1α, 3-oxoglutarate can inhibit tumor growth and induce apoptosis, particularly when used in combination with chemotherapeutic agents like vincristine.[3]
Safety and Handling
This compound is classified as an irritant and may cause skin sensitization upon contact.[5]
-
Hazard Codes: H317 (May cause an allergic skin reaction).
-
Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Storage: Store in a cool, dry place, typically at 2-8°C.[6]
Conclusion
This compound is a chemical of significant academic and industrial importance. Its straightforward, high-yield synthesis from inexpensive starting materials makes it an accessible building block for organic chemists. The compound's rich reactivity allows for the creation of diverse and complex molecular architectures. For drug development professionals, the discovery of its metabolite's role in downregulating HIF-1α through a novel mechanism opens exciting possibilities for the development of new anti-cancer therapeutics. This combination of synthetic versatility and biological relevance ensures that this compound will remain a compound of high interest for the foreseeable future.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Dimethyl 2-oxoglutarate(13192-04-6) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Dimethyl 1,3-acetonedicarboxylate(1830-54-2) MS [m.chemicalbook.com]
- 5. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]
An In-depth Technical Guide to Dimethyl 3-oxoglutarate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 3-oxoglutarate, a versatile chemical intermediate with significant applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its role in cancer research.
Chemical Identity and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing and literature searches.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | Dimethyl 3-oxopentanedioate[1] |
| Systematic Names | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester; Pentanedioic acid, 3-oxo-, dimethyl ester |
| Common Names | Dimethyl 1,3-acetonedicarboxylate; Dimethyl acetonedicarboxylate; Dimethyl β-ketoglutarate; Dimethyl β-oxoglutarate; 3-Oxoglutaric acid dimethyl ester[1] |
| CAS Number | 1830-54-2[1] |
| EC Number | 217-385-8[1] |
| Molecular Formula | C₇H₁₀O₅[1] |
| Molecular Weight | 174.15 g/mol [1] |
| InChI | InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 |
| InChIKey | RNJOKCPFLQMDEC-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)CC(=O)OC |
| Other Names | Acetone dicarboxylic acid, dimethyl ester; Glutaric acid, 3-oxo-, dimethyl ester[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 237-241 °C at 760 mmHg | |
| Density | 1.206 g/mL at 20 °C | |
| Refractive Index | n20/D 1.444 | |
| Solubility | Soluble in water (approx. 120 g/L at 20 °C) |
Synthesis of this compound
This compound is a valuable building block in organic synthesis.[2] Several methods for its preparation have been reported, with the large-scale synthesis from citric acid being a common and cost-effective approach.
Experimental Protocol: Large-Scale Synthesis from Citric Acid
This protocol is adapted from a procedure for the large-scale preparation of Dimethyl 1,3-acetonedicarboxylate (a synonym for this compound).[3]
Materials:
-
Citric acid monohydrate
-
Concentrated sulfuric acid (98%)
-
Methanol
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Gas outlet
-
Heating mantle/water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Decarbonylation of Citric Acid:
-
To a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a gas outlet, add 2,152 g (21.9 moles) of concentrated sulfuric acid.
-
Slowly add 420 g (2.18 moles) of citric acid monohydrate in small portions to control foaming.
-
Stir the reaction mixture for 3 hours, maintaining the temperature between 20-25 °C.
-
Increase the temperature to 45 °C using a hot water bath and continue stirring for an additional 6 hours to complete the decarbonylation.
-
-
Esterification:
-
Cool the reaction mixture to 35-40 °C.
-
Slowly add 1,645 g (51.4 moles) of methanol over a period of 2 hours, ensuring the temperature does not rise excessively.
-
Continue stirring for another hour after the addition is complete.
-
-
Work-up and Purification:
-
Divide the reaction mixture into three equal portions.
-
Extract each portion twice with 500 mL of chloroform (total of 1 L of chloroform per portion).
-
Carefully add ice-cold water to the acidic aqueous layer to recover any dissolved chloroform.
-
Combine all the organic layers.
-
Wash the combined organic layer carefully with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a light yellow oil.
-
Purify the crude product by vacuum distillation at 115-116 °C / 11 mmHg to obtain pure this compound as a colorless liquid. The reported yield for this large-scale synthesis is approximately 52%.[3]
-
Figure 1: Workflow for the large-scale synthesis of this compound.
Biological Activity and Therapeutic Potential
Recent research has highlighted the potential of 3-oxoglutarate analogs as anticancer agents. A cell-permeable form, diethyl-3-oxoglutarate (DE-3-oxo), has been shown to decrease the abundance of hypoxia-inducible factor-1α (HIF-1α) protein in cancer cells under normoxic conditions.[4][5] This effect is noteworthy as it appears to be independent of the enzymatic activity of EGLN prolyl hydroxylases, the primary regulators of HIF-1α stability.[4][5]
Regulation of HIF-1α and Induction of Apoptosis
HIF-1α is a key transcription factor that plays a crucial role in the cellular response to hypoxia and is often overexpressed in tumors, contributing to their survival and proliferation.[4] The ability of diethyl-3-oxoglutarate to downregulate HIF-1α suggests a novel mechanism for cancer therapy.
Furthermore, treatment with diethyl-3-oxoglutarate has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth, particularly when used in combination with existing chemotherapeutic drugs like vincristine.[4][5]
The precise mechanism by which 3-oxoglutarate regulates HIF-1α independently of EGLN activity is still under investigation. However, it represents a promising avenue for the development of new anticancer drugs.
Figure 2: Proposed mechanism of HIF-1α regulation and the effect of Diethyl 3-oxoglutarate.
Experimental Protocol: Western Blot Analysis of HIF-1α
To assess the effect of diethyl-3-oxoglutarate on HIF-1α protein levels, a Western blot analysis can be performed. The following is a general protocol.
Materials:
-
Cancer cell line of interest (e.g., NLF, HCT116)
-
Cell culture medium and supplements
-
Diethyl 3-oxoglutarate (DE-3-oxo)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of diethyl-3-oxoglutarate or vehicle control for the desired time period (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in HIF-1α protein levels upon treatment with diethyl-3-oxoglutarate.
-
Figure 3: Experimental workflow for Western blot analysis of HIF-1α.
Conclusion
This compound is a readily accessible and versatile chemical compound with significant utility in organic synthesis. The recent discovery of the biological activity of its diethyl analog in downregulating HIF-1α in cancer cells opens up new avenues for therapeutic research and drug development. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule. Further investigation into its precise mechanism of action and its efficacy in various cancer models is warranted to fully realize its therapeutic potential.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dimethyl 1,3-acetonedicarboxylate (Dimethyl 3-oxoglutarate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 1,3-acetonedicarboxylate, also known by its synonymous name Dimethyl 3-oxoglutarate, is a versatile and highly reactive organic compound with the CAS Number 1830-54-2.[1][2][3] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][4] Its structure features a central ketone flanked by two methylene groups, which are in turn connected to two methyl ester functionalities. This unique β-keto ester arrangement confers a rich chemical reactivity, making it an indispensable tool for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant applications in research and drug development.
Nomenclature and Structure
The compound is referred to by several names, all pointing to the same molecular entity. The most common synonyms are:
-
Dimethyl 1,3-acetonedicarboxylate[5]
-
Dimethyl 3-oxopentanedioate[5]
-
3-Oxoglutaric acid dimethyl ester[5]
The molecular formula is C₇H₁₀O₅, and its molecular weight is 174.15 g/mol .[2][5] The structure is characterized by a five-carbon chain with a ketone at the C-3 position and methyl esters at the C-1 and C-5 positions.
Physicochemical Properties
Dimethyl 1,3-acetonedicarboxylate is typically a colorless to light yellow liquid at room temperature.[5][6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₅ | [2][5] |
| Molecular Weight | 174.15 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [4][6] |
| Melting Point | 16-17 °C | [5][7] |
| Boiling Point | 237-241 °C at 760 mmHg | [2][5][8] |
| Density | 1.206 g/mL at 20 °C | [2][5][8] |
| Refractive Index (n20/D) | 1.444 | [2][5] |
| Flash Point | >230 °F (>110 °C) | [2][5] |
| Water Solubility | Approx. 120 g/L at 20 °C | [5] |
| Storage Temperature | 2-8 °C | [2][5] |
Synthesis
The most common and economically viable method for the large-scale synthesis of Dimethyl 1,3-acetonedicarboxylate involves the oxidative decarboxylation of citric acid, followed by in-situ esterification with methanol.[9] While older methods utilized fuming sulfuric acid, more recent procedures have been optimized using concentrated sulfuric acid or thionyl chloride to improve safety and scalability.[9]
Experimental Protocol: Synthesis from Citric Acid
-
Reaction Setup : A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a gas outlet.
-
Acid Addition : 2,152 g (21.9 moles) of concentrated sulfuric acid is added to the flask.
-
Citric Acid Addition : 420 g (2.18 moles) of citric acid monohydrate is added in small portions to control foaming.
-
Decarbonylation : The mixture is stirred for 3 hours while maintaining the temperature at 20-25°C. The temperature is then raised to 45°C using a hot water bath, and stirring is continued for another 6 hours to complete the decarbonylation.
-
Esterification : The reaction mixture is cooled to 35-40°C, and 1,645 g (51.4 moles) of methanol is added slowly over a 2-hour period. The mixture is then stirred for an additional hour.
-
Workup and Extraction : The reaction mixture is divided into three equal portions. Each portion is extracted twice with 500 mL of chloroform. The combined organic layers are carefully washed with saturated sodium bicarbonate solution and brine.
-
Drying and Purification : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄). The solvent is evaporated under reduced pressure.
-
Final Product : The resulting light yellow oil is purified by vacuum distillation at 115-116 °C/1 mm Hg to yield approximately 200 g (52% yield) of colorless liquid Dimethyl 1,3-acetonedicarboxylate.
Chemical Reactivity and Key Reactions
The reactivity of Dimethyl 1,3-acetonedicarboxylate is dominated by the presence of the ketone and the two acidic α-methylene groups.[6] This allows it to participate in a wide range of chemical transformations.
-
Enol-Keto Tautomerism : The compound exists in a tautomeric equilibrium between the keto and enol forms, which influences its reactivity.[6]
-
Condensation Reactions : The acidic methylene protons are readily removed by a base, forming a nucleophilic carbanion. This carbanion can undergo aldol-type condensation reactions with various electrophiles, such as aldehydes and ketones.[6]
-
Weiss-Cook Condensation : This is a classic reaction where Dimethyl 1,3-acetonedicarboxylate condenses with a 1,2-dicarbonyl compound (like glyoxal or biacetyl) to form cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[10] These bicyclic structures are valuable precursors for the synthesis of polyquinanes and other complex polycyclic molecules.[10]
-
Cyclization Reactions : It is widely used in [3+3] cyclocondensation reactions to synthesize various heterocyclic systems, such as 2-hydroxybenzophenones and benzo[c]coumarins.[4][]
Experimental Protocol: Weiss-Cook Condensation with Glyoxal [10]
-
Base Preparation : A solution of 64 g (1.60 mol) of sodium hydroxide in 1.15 L of methanol is prepared in a 3-L, three-necked, round-bottomed flask and cooled in an ice bath.
-
Addition of Ester : While stirring, 273 g (1.57 mol) of Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled base solution.
-
Heating : The resulting slurry is heated to reflux until the white salt dissolves.
-
Glyoxal Addition : The heating mantle is removed, and the solution is stirred rapidly while 128.5 g of aqueous 40% glyoxal (0.886 mol) is added at a rate that maintains the internal temperature at 65°C.
-
Reaction and Precipitation : After the addition is complete (40–60 min), the mixture is allowed to cool to room temperature and stirred overnight. A precipitate of the disodium salt of the product forms.
-
Isolation : The precipitate is collected by suction filtration, washed with methanol, and dried under reduced pressure.
-
Acidification and Extraction : The salt is dissolved in water, and the solution is added to chloroform. The two-phase mixture is stirred rapidly while being acidified with 1 M hydrochloric acid.
-
Purification : The layers are separated, and the aqueous phase is extracted with chloroform. The combined organic layers are washed, dried, and concentrated. The final product is crystallized from a hexane-ethyl acetate mixture.
Applications in Drug Development and Research
Dimethyl 1,3-acetonedicarboxylate is a cornerstone intermediate in the synthesis of a wide array of biologically active molecules and research compounds.[1]
-
Pharmaceutical Intermediates : It is a key starting material for the synthesis of complex drug molecules, including various heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1]
-
PET Imaging Ligands : The compound has been used in the preparation of bispidone derivatives, which serve as ligands in Positron Emission Tomography (PET) imaging.[5][]
-
Synthesis of Natural Products : The bicyclic ketones produced via the Weiss-Cook reaction are versatile starting materials for the total synthesis of various natural products.[10]
-
Material Science : It is used in the creation of specialized compounds with unique properties, including novel UV-A/B and UV-B filters for sunscreens.[4]
-
Agrochemicals : Its synthetic versatility is also applied in the development of new agrochemicals.[1]
Spectroscopic Data
The structure of Dimethyl 1,3-acetonedicarboxylate can be confirmed using standard spectroscopic techniques. The ¹H NMR spectrum typically shows signals for the methyl protons of the ester groups and the methylene protons adjacent to the carbonyl groups.[12] IR spectroscopy will show characteristic strong absorption bands for the ketone and ester carbonyl groups.
Safety and Handling
Dimethyl 1,3-acetonedicarboxylate may cause skin sensitization and is an eye irritant.[13] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat.[14] It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and moisture.[5][14]
Dimethyl 1,3-acetonedicarboxylate, also known as this compound, is a fundamentally important and versatile C5 building block in organic chemistry. Its high reactivity, stemming from the central keto group and adjacent acidic methylene protons, allows for a vast number of synthetic transformations. From the construction of complex polycyclic natural products to the synthesis of pharmaceutical intermediates and PET imaging ligands, its applications are extensive and continue to expand. The well-established and scalable synthesis from citric acid ensures its continued availability for both academic research and industrial drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for professionals in the chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethyl-1,3-acetonedicarboxylate 96 1830-54-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 12. Dimethyl 1,3-acetonedicarboxylate(1830-54-2) 1H NMR [m.chemicalbook.com]
- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 14. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 3-oxoglutarate (CAS No. 1830-54-2), a key intermediate in various organic syntheses. The information is compiled from various chemical and safety data sources to support research, development, and handling of this compound.
Core Physical and Chemical Properties
This compound, also known as Dimethyl 1,3-acetonedicarboxylate, is a diester with the molecular formula C₇H₁₀O₅.[1][2][3] It presents as a colorless to light yellow, viscous liquid under standard conditions.[4][5][6] The following table summarizes its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₅ | [1][2][3] |
| Molecular Weight | 174.15 g/mol | [1][2][7] |
| Appearance | Clear, colorless to light yellow viscous liquid | [4][5][6] |
| Density | 1.206 g/mL at 20 °C | [1] |
| 1.2 ± 0.1 g/cm³ | [7] | |
| 1.18 g/cm³ | [4] | |
| Melting Point | 16-17 °C | [1][4][7] |
| Boiling Point | 237-241 °C at 760 mmHg | [1] |
| 262.1 ± 0.0 °C at 760 mmHg | [7] | |
| 150 °C at 25 mmHg | [1][5] | |
| 80 °C at 25 mmHg | ||
| Flash Point | >230 °F (>110 °C) | [1] |
| 113 °C (closed cup) | ||
| Refractive Index | n20/D 1.444 | [1] |
| 1.443-1.445 | [1] | |
| Vapor Pressure | 0.0111 mmHg at 25 °C | [1] |
| 0.01 mmHg at 25 °C | [4] |
Solubility Profile
The solubility of this compound has been reported in various solvents. It is slightly soluble in water.[4]
| Solvent | Solubility | Source(s) |
| Water | approx. 120 g/L at 20 °C | [1][8][9] |
| Chloroform | Sparingly soluble | [8] |
| Ethyl Acetate | Slightly soluble | [8] |
| Methanol | Slightly soluble | [8] |
Spectroscopic Data
While detailed spectra are not provided here, the NIST WebBook contains mass spectrum data (electron ionization) for this compound.[10][11] The Spectral Database for Organic Compounds (SDBS) also lists data for this compound under number 5736.[5]
Safety and Handling
This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[6][9] It is also noted as an eye irritant.[6] Standard laboratory safety precautions, including the use of protective gloves and eye protection, should be followed when handling this compound.[1] For storage, it is recommended to keep it refrigerated at 2-8°C.[1][8]
Experimental Protocols
Role in Chemical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic chemicals.[9][12] Its chemical structure, featuring a central ketone and two flanking ester groups, makes it a versatile building block for more complex molecules. For instance, it is used in the preparation of optically active lycorane and in the synthesis of bispidone derivatives for use as ligands in PET imaging.[9][12]
Signaling Pathways and Biological Activity
Currently, there is no significant information available in the reviewed literature to suggest a direct role for this compound in biological signaling pathways. Its structural analog, Dimethyl 2-oxoglutarate, has been studied for its role in cellular metabolism and as an inhibitor of autophagy.[13][14] However, these findings should not be extrapolated to this compound without further investigation. The primary application of this compound remains in the realm of synthetic organic chemistry.
References
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C7H10O5 | CID 74591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Dimethyl 1,3-Acetonedicarboxylate | 1830-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound Price from Supplier Brand Zhongshan Dixin Chemical Co., Ltd. on Chemsrc.com [chemsrc.com]
- 8. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]
- 11. Pentanedioic acid, 3-oxo-, dimethyl ester [webbook.nist.gov]
- 12. Dimethyl-3-oxoglutarat | 1830-54-2 [m.chemicalbook.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Spectroscopic Profile of Dimethyl 3-oxoglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-oxoglutarate (CAS No. 1830-54-2), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data
The spectroscopic data for this compound, also known as Dimethyl 1,3-acetonedicarboxylate, is summarized below. This data is crucial for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.73 | Singlet | 6H | 2 x -OCH₃ (Methyl esters) |
| 3.48 | Singlet | 4H | 2 x -CH₂- (Methylene groups) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 201.5 | C | C=O (Ketone) |
| 167.3 | C | 2 x C=O (Ester) |
| 52.6 | CH₃ | 2 x -OCH₃ |
| 48.9 | CH₂ | 2 x -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Medium | C-H stretch (alkane) |
| 1742 | Strong | C=O stretch (ester) |
| 1717 | Strong | C=O stretch (ketone) |
| 1437 | Medium | C-H bend (alkane) |
| 1250 | Strong | C-O stretch (ester) |
| 1026 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
| 59 | 65 | [COOCH₃]⁺ |
| 74 | 30 | McLafferty rearrangement fragment |
| 101 | 45 | [M - COOCH₃ - H₂O]⁺ |
| 116 | 50 | [M - 2xOCH₃]⁺ or [M - COOCH₃ - CH₃]⁺ |
| 143 | 25 | [M - OCH₃]⁺ |
| 174 | 15 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Spectral width: 0 to 220 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an EI source (e.g., a Gas Chromatograph-Mass Spectrometer, GC-MS).
-
Parameters:
-
Mass range: m/z 40-200
-
Scan speed: 1-2 scans/second
-
Ion source temperature: 200-250 °C
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical interpretation of the resulting data.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and structural elucidation.
An In-depth Technical Guide to the Keto-enol Tautomerism of Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-oxoglutarate, a key β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications in synthesis, reactivity, and biological activity. This technical guide provides a comprehensive overview of the principles governing this tautomeric equilibrium, detailed experimental protocols for its characterization, and a framework for data analysis. While specific quantitative data for this compound is scarce in publicly available literature, this guide leverages data from analogous β-ketoesters to illustrate the application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this document adheres to stringent data presentation and visualization standards to facilitate understanding and application in research and development settings.
Introduction to Keto-enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium exists between the diketo form and its corresponding enol forms. The position of this equilibrium is highly sensitive to a variety of factors, including solvent polarity, temperature, concentration, and the presence of intramolecular hydrogen bonding. Understanding and controlling this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can significantly influence reaction pathways and biological interactions.
dot
Caption: Keto-enol tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The keto-enol equilibrium is a dynamic process influenced by several key factors that stabilize one tautomer over the other.
-
Solvent Polarity: Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions. In contrast, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
-
Intramolecular Hydrogen Bonding: The enol form of β-dicarbonyl compounds can form a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. This is a significant stabilizing factor for the enol tautomer, particularly in non-polar, aprotic solvents.
-
Temperature: The effect of temperature on the equilibrium depends on the thermodynamics of the tautomerization. Often, the enolization is an endothermic process, meaning an increase in temperature will favor the enol form.
-
Concentration: In some cases, intermolecular hydrogen bonding between enol and keto forms or self-association of the enol form can influence the equilibrium in a concentration-dependent manner.
-
pH and Catalysts: The interconversion between keto and enol forms is often catalyzed by acids or bases. The rate of tautomerization is typically slow in neutral solutions but increases significantly in the presence of acidic or basic catalysts.
Quantitative Analysis of Tautomeric Equilibrium
Due to a lack of specific published quantitative data for the keto-enol equilibrium of this compound across various solvents, this section will present data for a closely related and well-studied β-ketoester, ethyl acetoacetate, to illustrate the principles of data presentation.
Table 1: Tautomeric Equilibrium Data for Ethyl Acetoacetate in Various Solvents
| Solvent | % Enol | Keq ([enol]/[keto]) |
| Gas Phase | 46 | 0.85 |
| n-Hexane | 46 | 0.85 |
| Carbon tetrachloride | 33 | 0.49 |
| Diethyl ether | 27 | 0.37 |
| Chloroform | 16 | 0.19 |
| Ethanol | 12 | 0.14 |
| Acetone | 7.5 | 0.08 |
| Water | 0.4 | 0.004 |
| Dimethyl sulfoxide (DMSO) | 1.0 | 0.01 |
Note: Data for ethyl acetoacetate is provided for illustrative purposes. The actual equilibrium for this compound may differ.
Spectroscopic Characterization
Spectroscopic methods are the primary tools for the qualitative and quantitative analysis of keto-enol tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for distinguishing between the keto and enol tautomers and for determining their relative concentrations. The proton and carbon environments are significantly different in the two forms, leading to distinct chemical shifts.
Table 2: Characteristic ¹H NMR Chemical Shifts for β-Ketoester Tautomers (Illustrative)
| Functional Group | Tautomer | Typical Chemical Shift (δ, ppm) |
| α-CH₂ | Keto | 3.4 - 3.6 |
| Vinyl CH | Enol | 4.9 - 5.1 |
| Enolic OH | Enol | 12.0 - 12.5 (broad) |
| Ester OCH₃ | Both | 3.7 - 3.8 |
Table 3: Characteristic ¹³C NMR Chemical Shifts for β-Ketoester Tautomers (Illustrative)
| Carbon Atom | Tautomer | Typical Chemical Shift (δ, ppm) |
| Ketone C=O | Keto | ~200 |
| Ester C=O | Keto | ~167 |
| α-CH₂ | Keto | ~50 |
| Enolic C=C-OH | Enol | ~177 |
| Enolic =CH- | Enol | ~90 |
| Ester C=O | Enol | ~172 |
| Ester OCH₃ | Both | ~52 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the β-ketoester.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in each tautomer. The keto form will exhibit two distinct carbonyl stretching frequencies, while the enol form will show a C=C double bond stretch and a broad O-H stretch due to the intramolecularly hydrogen-bonded hydroxyl group.
Table 4: Characteristic IR Absorption Frequencies for β-Ketoester Tautomers (Illustrative)
| Functional Group | Tautomer | Typical Frequency (cm⁻¹) |
| C=O (Ketone) | Keto | 1740 - 1720 |
| C=O (Ester) | Keto | 1750 - 1735 |
| C=C | Enol | 1650 - 1600 |
| C=O (conjugated ester) | Enol | 1660 - 1640 |
| O-H (intramolecular H-bond) | Enol | 3200 - 2500 (broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system of the enol form results in a π → π* electronic transition that absorbs at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated keto form. This difference in absorption maxima can be used to study the equilibrium.
Table 5: Typical UV-Vis Absorption Maxima for β-Ketoester Tautomers (Illustrative)
| Tautomer | Transition | Typical λmax (nm) |
| Keto | n → π | ~245 |
| Enol | π → π | ~280 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the carboxylation of the dianion of methyl acetate.
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add methyl acetate to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.
-
Bubble dry carbon dioxide gas through the solution.
-
Quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
dot
Caption: Workflow for determining the keto-enol equilibrium by ¹H NMR.
Protocol:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) in NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature. Ensure the spectral width is sufficient to observe all relevant signals, particularly the potentially broad enolic -OH proton.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integration: Carefully integrate the signals corresponding to the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form. Let the integral of the keto signal be Iketo and the integral of the enol signal be Ienol.
-
Calculation of Equilibrium Constant (Keq): The molar ratio of the tautomers is proportional to the integral values, corrected for the number of protons giving rise to each signal. The α-methylene group of the keto form has two protons, while the vinylic group of the enol form has one proton. Keq = [enol]/[keto] = (Ienol / 1) / (Iketo / 2) = 2 * Ienol / Iketo
-
Calculation of Percentage Enol: % Enol = ([enol] / ([keto] + [enol])) * 100
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemistry, influencing its reactivity and potential applications. While specific quantitative data for this compound remains elusive in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for its investigation. By employing spectroscopic techniques, particularly NMR, researchers can effectively characterize and quantify the tautomeric equilibrium in various environments. This understanding is paramount for the rational design of synthetic pathways and the development of novel therapeutics where the specific tautomeric form may be key to biological efficacy. Further research dedicated to the quantitative analysis of this compound's tautomerism is warranted to fill the current knowledge gap.
Industrial Synthesis of Dimethyl 3-Oxoglutarate from Citric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the industrial synthesis of dimethyl 3-oxoglutarate, a valuable building block in the synthesis of various polycyclic and heterocyclic compounds, from the readily available and cost-effective starting material, citric acid. The process is primarily a two-step synthesis involving the decarboxylation of citric acid to form 3-oxoglutaric acid (acetonedicarboxylic acid), followed by the esterification of the intermediate with methanol. This guide provides a comprehensive overview of the methodologies, quantitative data, and experimental protocols for this chemical transformation.
Synthesis Overview
The conversion of citric acid to this compound is a well-established process in industrial organic synthesis. The overall transformation can be summarized as follows:
-
Step 1: Decarboxylation of Citric Acid. Citric acid is treated with a strong dehydrating and decarboxylating agent, typically concentrated or fuming sulfuric acid, to yield 3-oxoglutaric acid. This reaction proceeds with the evolution of carbon monoxide.
-
Step 2: Esterification of 3-Oxoglutaric Acid. The resulting 3-oxoglutaric acid is then esterified with methanol in the presence of an acid catalyst to produce the target molecule, this compound.
Process Visualization
The logical flow of the synthesis and the key chemical transformations are illustrated in the diagrams below.
Caption: Overall synthesis pathway from citric acid to this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis, compiled from various sources to provide a comparative overview.
Table 1: Decarboxylation of Citric Acid to 3-Oxoglutaric Acid
| Parameter | Value | Reference |
| Reactants | ||
| Citric Acid Monohydrate | 1 mole | |
| Concentrated Sulfuric Acid (98%) | 10 moles | |
| Reaction Conditions | ||
| Temperature | 20-30°C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Yield | ||
| 3-Oxoglutaric Acid | 70-75% |
Table 2: Esterification of 3-Oxoglutaric Acid to this compound
| Parameter | Value | Reference |
| Reactants | ||
| 3-Oxoglutaric Acid | 1 mole | [1] |
| Anhydrous Methanol | Excess | [1][2] |
| Thionyl Chloride (as catalyst) | Stoichiometric to acid groups | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 1-3 hours | [1] |
| Purification | ||
| Method | Vacuum Distillation | |
| Boiling Point | 115-116°C @ 11 mmHg | |
| Overall Yield (from Citric Acid) | ||
| This compound | ~52% |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in this guide.
Protocol for the Synthesis of 3-Oxoglutaric Acid from Citric Acid[1][2]
-
Reactor Setup: A 5-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer and a gas outlet.
-
Charging of Sulfuric Acid: 2,152 g (21.9 moles) of concentrated sulfuric acid (98%) is added to the flask.
-
Addition of Citric Acid: 420 g (2.18 moles) of citric acid monohydrate is added in small portions to the sulfuric acid to control foaming.
-
Reaction: The reaction mixture is stirred for 1 to 3 hours while maintaining the temperature between 20-30°C.
-
Quenching and Crystallization: After the reaction is complete, the reaction solution is slowly dripped into water with stirring, and the mixture is cooled to below 10°C to induce crystallization of the 3-oxoglutaric acid.
-
Isolation: The crystallized product is isolated by filtration and the filter cake is washed.
Protocol for the Synthesis of this compound from 3-Oxoglutaric Acid[1][2]
-
Reactor Setup: To the flask containing the prepared 3-oxoglutaric acid, a reflux condenser is attached.
-
Addition of Reagents: Anhydrous methanol and thionyl chloride are added to the 3-oxoglutaric acid. The methanol is used in excess to serve as both a reagent and a solvent.
-
Esterification Reaction: The reaction mixture is heated to reflux and maintained for 1 to 3 hours.
-
Workup and Purification: After the reaction is complete, the reaction liquid is separated and purified. Evaporation of the solvent under reduced pressure yields a light yellow oil.
-
Final Purification: The crude product is further purified by vacuum distillation at 115-116°C and 11 mmHg to yield colorless this compound.
Alternative Synthesis Routes
While the citric acid route is common due to the low cost of the starting material, other methods for preparing dialkyl 3-oxoglutarates have been reported, though they may be less suitable for large-scale industrial production due to the use of hazardous reagents or lower yields.[3] These include:
-
Reaction of ketene, phosgene, and methanol: This method suffers from a poor yield (around 50%) and the use of the extremely poisonous phosgene.[3]
-
Reaction of diketene, carbon monoxide, and methyl nitrite: This process, carried out in the presence of palladium and copper salts, gives a moderate yield of about 60% but involves the use of diketene, which can be disadvantageous for industrial-scale production.[3]
Conclusion
The synthesis of this compound from citric acid presents an economically viable and scalable industrial process. The two-step approach, involving decarboxylation followed by esterification, utilizes readily available and inexpensive raw materials. While the overall yield is moderate, the operational simplicity and cost-effectiveness of this method make it a preferred route for the large-scale preparation of this versatile chemical intermediate. Further process optimization could potentially improve the overall yield and efficiency.
References
- 1. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 3. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
The Synthesis of Dimethyl 3-oxoglutarate: A Technical Guide to Key Intermediates and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-oxoglutarate, also known as dimethyl 1,3-acetonedicarboxylate, is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and fine chemical industries.[1][2][3] Its molecular structure, featuring a central ketone and two ester functionalities, provides a versatile scaffold for a variety of chemical transformations, including alkylations, condensations, and cyclizations. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the identification and characterization of key intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and professionals in the effective utilization of this critical building block.
Primary Synthetic Pathway: From Citric Acid
The most prevalent and economically viable method for the large-scale production of this compound commences with citric acid. This process involves two principal stages: the oxidative decarboxylation of citric acid to form acetonedicarboxylic acid, followed by the esterification of this intermediate with methanol.
Key Intermediate: Acetonedicarboxylic Acid (β-Ketoglutaric Acid)
Acetonedicarboxylic acid is the central intermediate in this synthetic route.[4][5] The formation of this intermediate is achieved by treating citric acid with a strong dehydrating acid, such as concentrated sulfuric acid or fuming sulfuric acid.[4] This step involves the elimination of one carboxyl group and the oxidation of the hydroxyl group of citric acid.
Reaction Mechanism and Visualization
The overall transformation from citric acid to this compound can be visualized as a two-step process. The first step is the conversion of citric acid to the key intermediate, acetonedicarboxylic acid, through decarboxylation. The second step is the esterification of the dicarboxylic acid to the final product.
References
Unveiling the Purity Profile: A Technical Guide to Common Impurities in Commercial Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 3-oxoglutarate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is commercially available from numerous suppliers. However, the presence of impurities in commercial batches can significantly impact the yield, purity, and overall success of subsequent reactions. This in-depth technical guide provides a comprehensive overview of the common impurities found in commercial this compound, detailed methodologies for their identification and quantification, and insights into their formation pathways.
Core Impurities and Their Origins
The most frequently encountered impurities in commercial this compound originate from its synthesis, which often involves the reaction of citric acid with methanol in the presence of a strong acid catalyst. The primary impurities identified are:
-
Trimethyl aconitate: Formed through the dehydration of citric acid followed by esterification. Due to its similar boiling point to this compound, it is often difficult to separate by distillation.[1]
-
Dimethyl 3-methoxypentenedioate (enol ether): This impurity arises from the reaction of the enol form of this compound with methanol.[1]
-
Methyl acetoacetate: A common byproduct resulting from side reactions during the synthesis process.
-
Trimethyl citrate: Results from the complete esterification of the starting material, citric acid, in the presence of methanol and an acid catalyst.[1]
The presence and concentration of these impurities can vary depending on the synthetic route and purification methods employed by the manufacturer.
Quantitative Analysis of Impurities
A summary of typical impurity levels found in commercial this compound, as determined by gas chromatography (GC), is presented below.
| Impurity | Typical Concentration Range (%) |
| Trimethyl aconitate | 0.4 - 1.0[1] |
| Dimethyl 3-methoxypentenedioate (enol ether) | Can be as high as 4 - 5[1] |
| Methyl acetoacetate | Variable |
| Trimethyl citrate | 2 - 3[1] |
Experimental Protocols for Impurity Analysis
Accurate identification and quantification of impurities are crucial for quality control and process optimization. The following are detailed experimental protocols for the analysis of impurities in this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Method:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 10:1).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Solvent Delay: 3.5 minutes.
-
Sample Preparation:
Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
Expected Retention Times:
| Compound | Retention Time (min) |
| Methyl acetoacetate | ~5-6 |
| This compound | ~10-11 |
| Dimethyl 3-methoxypentenedioate | ~11-12 |
| Trimethyl aconitate | ~13-14 |
| Trimethyl citrate | ~14-15 |
Note: Retention times are approximate and may vary depending on the specific instrument and column used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile impurities. A reverse-phase method is generally suitable for the separation of this compound and its polar impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method:
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for both structural elucidation and quantitative analysis of the main component and its impurities without the need for reference standards for each impurity (using a certified internal standard).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Method:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Pulse Sequence: Standard 1D proton experiment (e.g., zg30).
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time: ~4 seconds.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Manual phasing and baseline correction.
-
Analysis:
-
This compound: The two methylene groups will appear as singlets around δ 3.5 ppm, and the two methyl groups will appear as a singlet around δ 3.7 ppm.
-
Trimethyl aconitate: Will show characteristic signals for the olefinic proton and the three distinct methyl ester groups.
-
Dimethyl 3-methoxypentenedioate (enol ether): Will exhibit a signal for the methoxy group on the double bond.
-
Methyl acetoacetate: Will have characteristic signals for the acetyl methyl group, the methylene group, and the ester methyl group.
-
Trimethyl citrate: The two diastereotopic methylene protons will appear as an AB quartet, and the three methyl ester groups will have distinct chemical shifts.
Quantification can be achieved by integrating the signals of the impurities relative to the known concentration of the internal standard or a well-resolved signal of the main component.
Visualizing Impurity Formation and Analysis Workflows
To provide a clearer understanding of the relationships between the starting material, the desired product, and the common impurities, as well as the analytical workflow, the following diagrams have been generated using Graphviz.
References
The Biological Activity of Dimethyl 3-oxoglutarate: A Technical Guide for Researchers
Disclaimer: The majority of the primary research on the biological activity of cell-permeable 3-oxoglutarate has been conducted using Diethyl 3-oxoglutarate (DE-3-oxo). This document synthesizes the available data on DE-3-oxo, operating under the scientific premise that Dimethyl 3-oxoglutarate, as another cell-permeable ester of 3-oxoglutarate, will exhibit similar biological activities upon intracellular hydrolysis to the active 3-oxoglutarate molecule. Differences in the ester group (dimethyl vs. diethyl) may influence pharmacokinetics, such as cell permeability and the rate of hydrolysis, but the core mechanism of action is expected to be conserved.
Executive Summary
This compound is a cell-permeable derivative of 3-oxoglutaric acid, an analog of the key metabolic intermediate 2-oxoglutarate (alpha-ketoglutarate). Emerging research has identified cell-permeable 3-oxoglutarate as a modulator of critical cellular signaling pathways, particularly those involved in cancer progression. Unlike its structural isomer, 2-oxoglutarate, which acts as a crucial cofactor for a variety of dioxygenase enzymes, 3-oxoglutarate exhibits distinct biological effects. The primary and most studied biological activity of 3-oxoglutarate is its ability to downregulate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) in a manner independent of the canonical prolyl hydroxylase (PHD/EGLN) pathway. This activity has positioned this compound and its analogs as molecules of interest in oncology research and drug development, with potential applications in sensitizing cancer cells to conventional chemotherapeutics. This guide provides a comprehensive overview of the known biological activities of cell-permeable 3-oxoglutarate, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.
Core Biological Activity: HIF-1α Downregulation
The central biological activity of 3-oxoglutarate is the reduction of HIF-1α protein levels in cancer cells, even under normoxic conditions where HIF-1α is often aberrantly stabilized.[1] This effect is significant as high levels of HIF-1α in tumors are associated with increased angiogenesis, metabolic reprogramming, and resistance to therapy.[1]
Mechanism of Action: An EGLN/PHD-Independent Pathway
Studies using Diethyl 3-oxoglutarate (DE-3-oxo) have demonstrated that the downregulation of HIF-1α by 3-oxoglutarate is independent of the EGLN prolyl hydroxylases (PHDs), the enzymes that typically mark HIF-1α for proteasomal degradation in an oxygen-dependent manner.[1] This was confirmed through several key experiments:
-
Activity in Hypoxia: DE-3-oxo effectively reduces HIF-1α levels even under hypoxic conditions (1% and 0.1% O₂), where EGLN activity is naturally suppressed.[1]
-
Insensitivity to EGLN Inhibitors: The effect of DE-3-oxo on HIF-1α is not reversed by EGLN inhibitors.[1]
-
No Cofactor Activity: In vitro enzymatic assays have shown that 3-oxoglutarate cannot substitute for 2-oxoglutarate as a cofactor for EGLN1 or EGLN3.[1]
-
Post-transcriptional Regulation: The decrease in ectopically expressed HIF-1α suggests that 3-oxoglutarate influences the post-transcriptional regulation of the protein.[1]
While the precise molecular target of 3-oxoglutarate that leads to HIF-1α degradation remains to be fully elucidated, the evidence strongly points towards a novel mechanism of HIF-1α regulation.
dot
Caption: HIF-1α regulation by 2-oxoglutarate vs. 3-oxoglutarate.
Anti-Cancer Activity
The downregulation of HIF-1α by 3-oxoglutarate translates into significant anti-cancer effects, including the induction of apoptosis and the inhibition of tumor growth in vivo.[1]
Induction of Apoptosis and Cell Death
Cell-permeable 3-oxoglutarate has been shown to induce cell death in cancer cell lines.[1] This effect is particularly pronounced with prolonged exposure. Furthermore, when combined with the chemotherapeutic agent vincristine, DE-3-oxo synergistically induces apoptosis in cancer cells.[1]
Inhibition of Tumor Growth in Vivo
In preclinical xenograft models, DE-3-oxo has demonstrated the ability to reduce tumor growth, especially when used in combination with vincristine.[1] This suggests a potential therapeutic strategy of targeting HIF-1α with 3-oxoglutarate analogs to enhance the efficacy of existing cytotoxic drugs.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on Diethyl 3-oxoglutarate.
| Parameter | Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| Cell Viability | NLF (Neuroblastoma) | DE-3-oxo | 2 mM (daily) | 96 hours | Complete cell death | [1] |
| Cell Viability | HCT116 (Colon Carcinoma) | DE-3-oxo | 2 mM (daily) | 7 days | Minor effect | [1] |
| HIF-1α Protein Levels | NLF, HCT116 | DE-3-oxo | 1 mM | 2 hours | Significant reduction | [1] |
| In Vivo Study | Model | Treatment | Effect | Reference |
| Tumor Growth | HCT116 Xenograft | DE-3-oxo + Vincristine | Reduced tumor growth | [1] |
| HIF-1α Levels | HCT116-ODD-luc Xenograft | DE-3-oxo | Decreased HIF-1α protein | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Diethyl 3-oxoglutarate, which can be adapted for this compound.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma (NLF) and colon carcinoma (HCT116) cells.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Cells are treated with the desired concentration of the compound or vehicle control for the indicated time periods.
Western Blot for HIF-1α
dot
Caption: Western Blot workflow for HIF-1α detection.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against HIF-1α overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, vincristine, combination). Treatments are administered as per the defined schedule (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for HIF-1α).
Safety and Handling
-
Hazard Identification: this compound may cause skin sensitization and is an eye irritant.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.
-
Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Directions
This compound, as a cell-permeable prodrug of 3-oxoglutarate, holds promise as a research tool and a potential therapeutic agent. Its ability to downregulate HIF-1α through a novel, EGLN-independent mechanism opens new avenues for cancer research. Future studies should focus on elucidating the precise molecular target of 3-oxoglutarate to fully understand its mechanism of action. Furthermore, a direct comparison of the pharmacokinetics and efficacy of this compound versus other esters is warranted to optimize its potential therapeutic applications. Investigating the efficacy of this compound in a broader range of cancer models and in combination with other anticancer agents will be crucial in defining its role in future cancer therapies.
References
A Technical Comparison of Dimethyl 3-oxoglutarate and Dimethyl 2-oxoglutarate for Researchers and Drug Development Professionals
An In-depth Guide to the Chemical Properties, Biological Activities, and Experimental Applications of Two Isomeric Oxoglutarate Prodrugs.
This technical guide provides a comprehensive comparison of Dimethyl 3-oxoglutarate and Dimethyl 2-oxoglutarate, two isomeric cell-permeable prodrugs of oxoglutarate. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct chemical characteristics, divergent biological effects—particularly on key signaling pathways like the hypoxia-inducible factor (HIF) pathway—and detailed experimental protocols for their study.
Introduction: The Significance of Oxoglutarate Isomers
Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate (2-OG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, linking cellular energy metabolism with nitrogen balance.[1] Its biological influence extends beyond the Krebs cycle, as it serves as a crucial cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes play critical roles in various cellular processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis. The therapeutic and research potential of modulating intracellular 2-OG levels is therefore of significant interest.
However, the charged nature of 2-OG hinders its direct use in cellular studies due to poor membrane permeability. To overcome this, esterified analogs such as Dimethyl 2-oxoglutarate (DMKG) have been developed.[1] Upon entering the cell, these esters are hydrolyzed by intracellular esterases, releasing the active 2-OG molecule.
This guide focuses on the comparative analysis of two such dimethyl esters: the well-studied Dimethyl 2-oxoglutarate and its lesser-known isomer, this compound. While structurally similar, the positioning of the ketone group profoundly influences their biological activities, offering distinct tools for probing and manipulating cellular pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of these isomers is fundamental to their application in experimental settings. The following table summarizes their key characteristics.
| Property | This compound | Dimethyl 2-oxoglutarate |
| Synonyms | Dimethyl 1,3-acetonedicarboxylate, Dimethyl β-oxoglutarate | Dimethyl α-ketoglutarate, DMKG |
| CAS Number | 1830-54-2[1] | 13192-04-6[2] |
| Molecular Formula | C₇H₁₀O₅[1] | C₇H₁₀O₅[2] |
| Molecular Weight | 174.15 g/mol [1] | 174.15 g/mol [2] |
| Appearance | Clear, very slight yellow viscous liquid[3] | Liquid[2] |
| Density | 1.206 g/mL at 20 °C[1] | 1.203 g/mL at 25 °C[2] |
| Boiling Point | 237-241 °C at 760 mmHg[1] | 90-95 °C at 0.4 mmHg[2] |
| Melting Point | 16-17 °C[1] | Not applicable |
| Refractive Index | n20/D 1.444[1] | n20/D 1.439[2] |
| Solubility | Slightly soluble in water[3] | Soluble in DMSO and water[4] |
Biological Activity and Signaling Pathways
The primary distinction in the biological activity of these two isomers lies in their differential effects on the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.
Dimethyl 2-oxoglutarate: A Prolyl Hydroxylase Substrate Leading to HIF-1α Stabilization
Dimethyl 2-oxoglutarate serves as a prodrug for 2-oxoglutarate, a key co-substrate for prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitin-mediated proteasomal degradation. By increasing the intracellular concentration of 2-oxoglutarate, DMKG can, under certain conditions, paradoxically lead to the stabilization of HIF-1α.[5] This is thought to occur through competitive inhibition of PHDs at high substrate concentrations.
dot
Caption: Signaling pathway of Dimethyl 2-oxoglutarate.
This compound: An Antagonist of HIF-1α Signaling
In stark contrast to its 2-oxo isomer, the cell-permeable form of 3-oxoglutarate (diethyl-3-oxoglutarate) has been shown to decrease the abundance of HIF-1α protein in cancer cells under normoxic conditions.[5] This effect is independent of the enzymatic activity of EGLN/PHD hydroxylases, suggesting a distinct mechanism of action.[5] While 3-oxoglutarate fails to substitute for 2-oxoglutarate as a cofactor for EGLN1 or EGLN3, it effectively downregulates HIF-1α, leading to a reduction in the expression of HIF-1α target genes like GLUT1 and PDK1.[5] This opposing effect makes this compound a valuable tool for investigating HIF-1α signaling and as a potential therapeutic agent to counteract HIF-1α-driven pathologies.
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References
- 1. chembk.com [chembk.com]
- 2. 2-酮戊二酸二甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-oxoglutarate, also known as dimethyl acetonedicarboxylate, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs). Ensuring the stability and purity of this compound is critical for the consistency of reaction outcomes and the quality of the final products. This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound. Due to a lack of publicly available quantitative stability data, this guide also presents a detailed, generalized experimental protocol for conducting a comprehensive stability study of this compound, based on established principles of forced degradation and stability testing.
Overview of Chemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1830-54-2 |
| Molecular Formula | C₇H₁₀O₅ |
| Molecular Weight | 174.15 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 237-241 °C/760 mmHg (lit.) |
| Density | 1.206 g/mL at 20 °C (lit.) |
| Solubility in Water | Approx. 120 g/L (20 ºC)[1] |
| Storage Temperature | 2-8°C[1][2] |
Stability and Storage Conditions
Based on available safety data sheets and product information, this compound is considered stable under normal temperatures and pressures. However, it is noted to be moisture-sensitive[3].
Recommended Storage Conditions:
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C[1][2]. A supplier also mentions storage at approximately 4°C[3]. |
| Atmosphere | Store in a tightly closed container[3][4]. |
| Moisture | Store protected from moisture as the compound is moisture-sensitive[3]. Do not allow contact with water[3]. |
| Ventilation | Store in a cool, dry, well-ventilated area away from incompatible substances[3]. |
| Incompatible Materials | Strong oxidizing agents and strong bases[4]. |
Degradation:
Upon decomposition, this compound may produce carbon monoxide and carbon dioxide[3]. The primary anticipated degradation pathway in the presence of moisture is hydrolysis of the ester groups to form 3-oxoglutaric acid and methanol.
Experimental Protocols for Stability Assessment
The following section outlines a comprehensive, albeit hypothetical, experimental protocol for assessing the stability of this compound. This protocol is based on the principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines[5][6][7][8][9].
3.1. Objective
To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation products and establish its degradation profile.
3.2. Materials and Methods
-
Test Substance: this compound (purity ≥ 98%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.
-
Instrumentation: HPLC with a UV detector or Mass Spectrometer, pH meter, photostability chamber, and a calibrated oven.
3.3. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways[5][6][7][8][9]. A target degradation of 5-20% is generally desired for useful results[5].
Table of Forced Degradation Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis[10]. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for up to 8 hours. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis[10]. |
| Oxidative Degradation | Dissolve this compound in a 3% solution of H₂O₂. Store at room temperature for up to 24 hours. Withdraw samples at appropriate intervals for analysis[10]. |
| Thermal Degradation | Expose a solid sample of this compound to dry heat at 70°C in a calibrated oven for up to 7 days. Withdraw samples at 1, 3, and 7 days for analysis. |
| Photostability | Expose a solution of this compound (e.g., in water or acetonitrile) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. |
3.4. Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify this compound from its potential degradation products.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3.5. Data Presentation
The results of the stability studies should be presented in a clear and organized manner. The percentage of this compound remaining and the percentage of each degradation product formed should be tabulated for each stress condition and time point.
Table for Reporting Stability Data:
| Stress Condition | Time Point | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| Acid Hydrolysis | 0 hr | 100 | 0 | 0 |
| 2 hr | ||||
| 4 hr | ||||
| 8 hr | ||||
| 24 hr | ||||
| Base Hydrolysis | 0 hr | 100 | 0 | 0 |
| 1 hr | ||||
| 2 hr | ||||
| 4 hr | ||||
| 8 hr |
Visualizations
4.1. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Dimethyl-3-oxoglutarat | 1830-54-2 [m.chemicalbook.com]
- 3. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
Safeguarding Research: A Technical Guide to the Safe Handling of Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 3-oxoglutarate, a key intermediate in various chemical syntheses, requires careful handling due to its potential hazards. This guide provides an in-depth overview of the safety and handling precautions necessary to ensure a safe laboratory environment. The information is compiled from various safety data sheets and chemical suppliers.
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C7H10O5 | [1][2] |
| Molecular Weight | 174.15 g/mol | [2][3] |
| Appearance | Clear very slight yellow viscous liquid | [3] |
| Melting Point | 16-17°C | [1] |
| Boiling Point | 237-241 °C/760 mmHg (lit.) | [1] |
| Density | 1.206 g/mL at 20 °C (lit.) | [1] |
| Flash Point | >230°F (>110°C) | [1] |
| Solubility | Approx. 120 g/L (20 ºC) | [1] |
| Refractive Index | n20/D 1.444 (lit.) | [1] |
| Vapor Pressure | 0.0111 mmHg at 25°C | [1] |
Hazard Identification and Toxicological Information
This compound is classified as a substance that may cause skin sensitization and is an eye irritant.[4] The toxicological properties of this substance have not been fully investigated, and it is crucial to handle it with care to avoid potential adverse health effects.[3]
-
Eye Irritation: May cause eye irritation.[3]
-
Skin Irritation: May cause skin irritation.[3]
-
Skin Sensitization: May cause an allergic skin reaction.[5]
-
Inhalation: May cause respiratory tract irritation.[3]
-
Ingestion: May cause irritation of the digestive tract.[3]
Currently, specific quantitative toxicological data such as LD50 and LC50 values are not available.
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols for determining the safety parameters of this compound were not detailed in the provided resources, a standardized workflow for handling this chemical in a laboratory setting is essential. This workflow is designed to minimize exposure and mitigate risks.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) and First Aid
Personal Protective Equipment
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use with adequate ventilation. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures immediately:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
-
After skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
After ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][5] It is recommended to store it in a refrigerator (approx. 4°C) and protected from moisture.[3]
Disposal
Dispose of waste in accordance with local, state, and federal regulations. The substance should be disposed of by a licensed professional waste disposal service.
Spills and Accidental Release
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6] Avoid generating dust.
By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Methodological & Application
The Versatility of Dimethyl 3-Oxoglutarate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 3-oxoglutarate (DM-3-OG), a readily available and versatile C5 building block, serves as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique chemical structure, featuring a central ketone flanked by two ester functionalities, provides multiple reactive sites for cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds—pyridines, pyrimidines, pyrazoles, and coumarins—utilizing this compound as the core starting material.
Application Notes
This compound is an effective substrate in several classical and modern named reactions, making it a cornerstone for generating molecular diversity in drug discovery and materials science. Its application in multicomponent reactions (MCRs) is particularly noteworthy, as these one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries.[1][2][3][4]
The primary modes of reactivity of this compound in heterocyclic synthesis include:
-
As a 1,3-dicarbonyl equivalent: The β-ketoester functionality is central to its utility in reactions like the Hantzsch pyridine synthesis and the Biginelli reaction for producing dihydropyrimidines.
-
As an active methylene compound: The acidic α-protons adjacent to the ester groups enable its participation in Knoevenagel condensations for the synthesis of coumarins.
-
Reaction with binucleophiles: The ketone and ester carbonyls can react with binucleophiles like hydrazine to form five-membered heterocyclic rings such as pyrazoles.
These applications allow for the construction of privileged heterocyclic cores that are prevalent in a wide range of biologically active molecules and functional materials.
Synthesis of Pyridine Derivatives via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[5][6] This dihydropyridine can then be oxidized to the corresponding aromatic pyridine. The use of this compound in this reaction allows for the synthesis of polysubstituted pyridines with carboxymethyl groups at the 3- and 5-positions.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Experimental Protocol: Hantzsch Pyridine Synthesis
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., ferric chloride, manganese dioxide)[5]
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and this compound (20 mmol) in ethanol (50 mL).
-
Add ammonium acetate (12 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
To a solution of the 1,4-dihydropyridine (5 mmol) in a suitable solvent (e.g., acetic acid or chloroform), add the oxidizing agent (e.g., ferric chloride, 10 mmol) portion-wise.
-
Stir the mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyridine derivative by column chromatography or recrystallization.
| Reactant Ratios (molar) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aldehyde:DM-3-OG:NH4OAc (1:2:1.2) | Ethanol | Reflux | 4-6 | 70-90 (Dihydropyridine) |
| Dihydropyridine:Oxidant (1:2) | Acetic Acid | 25-50 | 1-3 | 80-95 (Pyridine) |
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to yield 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[7][8] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Using this compound in this reaction leads to dihydropyrimidinones with a carboxymethyl group at the 5-position.
Caption: Logical flow of the Biginelli Reaction.
Experimental Protocol: Biginelli Reaction
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add the aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol).
-
Add acetonitrile (20 mL) as the solvent, followed by a catalytic amount of bismuth(III) nitrate (0.5 mmol).[7][9]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Benzaldehyde | Urea | Bi(NO₃)₃ | Acetonitrile | RT | 2.5 | 85-95 |
| 4-Chlorobenzaldehyde | Urea | Bi(NO₃)₃ | Acetonitrile | RT | 3 | 90-98 |
| 4-Methoxybenzaldehyde | Thiourea | PPh₃ | Solvent-free | 100°C | 3 | 80-92 |
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental and widely used method for the synthesis of pyrazoles.[10][11][12][13] this compound reacts with hydrazine hydrate to form a pyrazolone derivative, specifically a 3-oxo-2,3-dihydropyrazole-5-carboxylate.
Caption: Reaction pathway for pyrazole synthesis.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate (10 mmol) to the solution while stirring. The reaction may be exothermic.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
| Reactant Ratios (molar) | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| DM-3-OG:Hydrazine (1:1) | Ethanol | Acetic Acid | Reflux | 2-3 | 80-95 |
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins are a class of benzopyrones that can be synthesized through the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, followed by intramolecular cyclization.[14][15][16][17] this compound can serve as the active methylene component in this reaction, leading to the formation of coumarin-3-carboxylates.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent heterocyclization reactions with controlled selectivity (Review) [ouci.dntb.gov.ua]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. sctunisie.org [sctunisie.org]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 17. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,3,5-Oxygenated Synthons from Dimethyl 3-Oxoglutarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Oxygenated structural motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals, including polyketides, macrolides, and statins. The stereocontrolled synthesis of these synthons is a critical aspect of modern drug discovery and development. Dimethyl 3-oxoglutarate serves as a readily available and cost-effective starting material for the preparation of valuable 1,3,5-oxygenated building blocks, such as dimethyl 3-hydroxyglutarate and 1,3,5-pentanetriol. This document provides detailed protocols for the synthesis of these key synthons, along with application notes highlighting their utility in medicinal chemistry and drug development.
Application Notes
The 1,3,5-triol and 1,3-diol motifs derived from this compound are versatile intermediates in the synthesis of complex molecular architectures. Their application spans various therapeutic areas, driven by the prevalence of polyol substructures in natural products with potent biological activities.
Key Applications:
-
Polyketide Natural Product Synthesis: Polyketides are a large class of natural products that includes many important drugs such as antibiotics, immunosuppressants, and anticancer agents. The iterative assembly of acetate and propionate units in polyketide biosynthesis often leads to the formation of 1,3,5-oxygenated patterns. Synthetic 1,3,5-triol synthons are crucial building blocks for the total synthesis of these complex molecules. For instance, fragments of the potent microtubule-stabilizing agent (+)-discodermolide, a promising anticancer agent, feature polyol chains that can be constructed from such synthons.[1]
-
Statin Side Chains: Statins, a class of cholesterol-lowering drugs, possess a characteristic dihydroxy heptanoate or heptenoate side chain. Chiral 1,3-diol synthons are key intermediates in the synthesis of the side chains of blockbuster drugs like rosuvastatin and atorvastatin. While not directly synthesized from this compound in most industrial routes, the methodologies for stereoselective keto-reduction are highly relevant and transferable.
-
General Polyol Synthesis: The ability to generate stereochemically defined 1,3,5-triols provides access to a broader range of polyol-containing structures. These are valuable in the synthesis of various biologically active molecules and for the development of novel chemical entities in drug discovery programs.
Alternative Synthetic Approaches:
While the provided protocols focus on chemical reductions using borohydride reagents, it is noteworthy that biocatalysis offers a powerful alternative for the stereoselective reduction of β-keto esters.[2][3]
-
Biocatalytic Reduction: The use of ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) can provide high enantioselectivity in the reduction of the ketone functionality of this compound.[2][3] This approach often proceeds under mild reaction conditions (room temperature, aqueous media) and can be highly selective, yielding specific stereoisomers of dimethyl 3-hydroxyglutarate. The choice of enzyme and reaction conditions is critical to achieving the desired stereochemical outcome and high conversion.
Experimental Protocols
The following protocols are based on the work of Riatto et al., which describes an efficient synthesis of 1,3,5-oxygenated synthons from this compound.
Protocol 1: Synthesis of Dimethyl 3-hydroxyglutarate
This protocol describes the chemoselective reduction of the ketone functionality of this compound using sodium borohydride.
Reaction Scheme:
Caption: Synthesis of Dimethyl 3-hydroxyglutarate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Citric acid
-
Silica gel
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.00 g, 5.74 mmol) in methanol (15 mL) at 0 °C, add sodium borohydride (65.7 mg, 1.74 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the careful addition of solid citric acid until the pH of the solution is between 5 and 6.
-
Add silica gel (approximately 1 g) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product adsorbed on silica gel can be directly purified by column chromatography.
Purification:
-
Method: Flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes.
Characterization of Dimethyl 3-hydroxyglutarate:
| Property | Value |
| Appearance | Colorless oil |
| Yield | 98% |
| ¹H NMR (CDCl₃) | δ 4.30 (m, 1H), 3.71 (s, 6H), 2.50 (d, J = 6.5 Hz, 4H) |
| ¹³C NMR (CDCl₃) | δ 172.8, 65.0, 51.8, 41.5 |
| IR (film) | ν 3450, 2958, 1735 cm⁻¹ |
| MS (ESI) | m/z 177 [M+H]⁺ |
Protocol 2: Synthesis of 1,3,5-Pentanetriol
This protocol details the complete reduction of this compound to 1,3,5-pentanetriol using borane-dimethyl sulfide complex.
Reaction Scheme:
Caption: Synthesis of 1,3,5-Pentanetriol.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Methanol (MeOH)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of this compound (200 mg, 1.15 mmol) in anhydrous THF (3.5 mL) under an argon atmosphere, heat the solution to 45-50 °C.
-
Add borane-dimethyl sulfide complex (332 µL, 3.45 mmol, 3 equivalents) dropwise to the heated solution.
-
Stir the reaction mixture at 45-50 °C for 48 hours.
-
Cool the reaction to room temperature and carefully dilute with methanol (3.5 mL). Vigorous gas evolution will be observed.
-
Stir the mixture for 1 hour to ensure complete quenching of the excess borane.
-
Remove the solvents under reduced pressure.
-
Purify the residue by column chromatography.
Purification:
-
Method: Flash column chromatography on silica gel.
-
Eluent: A gradient of methanol in ethyl acetate (e.g., 1:9 MeOH:EtOAc).
Characterization of 1,3,5-Pentanetriol:
| Property | Value |
| Appearance | Viscous oil |
| Yield | 98%[2] |
| ¹H NMR (D₂O) | δ 3.95 (m, 1H), 3.65 (t, J = 6.4 Hz, 4H), 1.68 (q, J = 6.4 Hz, 4H) |
| ¹³C NMR (D₂O) | δ 70.5, 61.2, 42.1 |
| IR (film) | ν 3350, 2930, 1050 cm⁻¹ |
| MS (ESI) | m/z 121 [M+H]⁺ |
Summary of Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of 1,3,5-oxygenated synthons from this compound.
| Starting Material | Product | Reducing Agent | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Dimethyl 3-hydroxyglutarate | NaBH₄ | 0.3 | MeOH | 0 °C to r.t. | 24 | 98 |
| This compound | 1,3,5-Pentanetriol | BH₃·SMe₂ | 3 | THF | 45-50 °C | 48 | 98[2] |
Workflow and Logic
The synthesis of these 1,3,5-oxygenated synthons follows a logical progression from a common starting material, with the choice of reducing agent dictating the final product.
Caption: Synthetic workflow from this compound.
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and can cause severe skin and eye damage. It is also flammable upon contact with water, liberating flammable gases. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Keep away from water and acids.
-
Borane-dimethyl sulfide complex (BH₃·SMe₂): Highly flammable liquid and vapor. Reacts violently with water, releasing flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. It is also toxic if swallowed or inhaled. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) in a fume hood. Ensure all glassware is dry. Wear flame-retardant clothing and appropriate PPE.
-
This compound: May cause skin and eye irritation. Handle with care, wearing standard laboratory PPE.
-
Methanol and Tetrahydrofuran: Flammable solvents. Handle in a well-ventilated area and away from ignition sources.
References
- 1. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Reduction of Dimethyl 3-Oxoglutarate with Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective reduction of the ketone functionality in Dimethyl 3-oxoglutarate to yield Dimethyl 3-hydroxyglutarate using sodium borohydride (NaBH₄). This chemoselective transformation is a valuable synthetic route for producing 1,3-oxygenated synthons, which are key intermediates in the synthesis of complex molecules. The presented protocol is optimized for high yield and straightforward execution, making it suitable for various research and development applications.
Introduction
The selective reduction of one functional group in the presence of others within a molecule is a cornerstone of modern organic synthesis. This compound, a symmetrical β-keto-diester, presents a common challenge: the selective reduction of the central ketone without affecting the two ester groups. Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of ketones and aldehydes.[1] Under controlled conditions, NaBH₄ effectively reduces the ketone in this compound to a secondary alcohol, leaving the ester functionalities intact.[2][3] This application note details an efficient and high-yielding protocol for this transformation.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and yield for the selective reduction of this compound.
| Parameter | Value | Reference |
| Substrate | This compound | [2][3] |
| Reagent | Sodium Borohydride (NaBH₄) | [2][3] |
| Solvent | Methanol (MeOH) | [2][3] |
| Temperature | 0 °C to room temperature | [2][3] |
| Reaction Time | Not specified, reaction progress monitored | [2][3] |
| Work-up | Acidification with solid citric acid | [2][3] |
| Yield | 91% | [2][3] |
Experimental Protocol
This protocol is adapted from the high-yielding procedure described by Riatto et al. (2011).[2][3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Citric acid, solid
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sodium Borohydride: While stirring, slowly add sodium borohydride (1.0 equivalent) to the cooled solution in portions. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully add solid citric acid to the reaction mixture until the pH is acidic. This will neutralize the excess borohydride and the resulting borate esters.
-
Extraction:
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Dimethyl 3-hydroxyglutarate.
-
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required. The high yield reported suggests that the crude product is often of high purity.[2][3]
Visualizations
Reaction Workflow:
Caption: Workflow for the selective reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Discussion
The selective reduction of the keto group in this compound is highly efficient when using sodium borohydride in methanol. The choice of quenching agent is critical for achieving a high yield. While standard work-up procedures using aqueous acid solutions can lead to lower yields, the use of solid citric acid for acidification has been shown to be superior, affording the desired Dimethyl 3-hydroxyglutarate in 91% yield.[2][3] This method avoids potential side reactions or product degradation that may occur in aqueous acidic environments. The resulting product is a versatile synthon for the preparation of more complex molecules, particularly those containing a 1,3-diol motif after subsequent reduction of the ester groups.
References
Application Note: Regioselective Reduction of Dimethyl 3-Oxoglutarate using Borane-Dimethyl Sulfide (BMS) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of multifunctional molecules is a cornerstone of modern organic synthesis, enabling the efficient construction of complex architectures from readily available starting materials. Dimethyl 3-oxoglutarate is a versatile C5 building block containing both a ketone and two ester functionalities. The ability to selectively reduce one or more of these carbonyl groups opens up synthetic pathways to a variety of valuable 1,3,5-oxygenated synthons. While sodium borohydride can be used for the chemoselective reduction of the keto group to afford dimethyl 3-hydroxyglutarate, the borane-dimethyl sulfide (BMS) complex offers a powerful tool for the regioselective reduction of the ester groups, leading to diol and triol products.[1] This application note provides detailed protocols and data for the regioselective reduction of this compound and its hydroxy derivative using BMS complex.
Reaction Mechanism and Regioselectivity
The reduction of esters and carboxylic acids with borane reagents like BMS is a well-established transformation. The mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride delivery.[2] In the case of this compound, the initial reduction of the ketone can be followed by the reduction of the ester groups.
The regioselectivity observed in the reduction of the related dimethyl 3-hydroxyglutarate is particularly noteworthy. The presence of the C3-hydroxyl group is believed to play a directing role, facilitating the selective reduction of one of the two ester groups to furnish methyl 3,5-dihydroxy pentanoate.[3] This directing effect is crucial for achieving high regioselectivity in substrates with multiple similar functional groups. Complete reduction of all carbonyls (ketone and both esters) can be achieved by using a larger excess of the BMS complex at elevated temperatures, leading to the formation of 1,3,5-pentanetriol.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from the regioselective reduction of this compound and its derivatives using BMS complex.
| Starting Material | Reducing Agent | Stoichiometry (Equivalents) | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | BH₃·SMe₂ | 3 | 45-50 | 48 | 1,3,5-Pentanetriol | 98 |
| Dimethyl 3-hydroxyglutarate | BH₃·SMe₂ | 2 | Room Temp. | 48 | Methyl 3,5-dihydroxy pentanoate | 80 |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Pentanetriol from this compound [3]
-
Reaction Setup: To a stirred solution of this compound (200 mg, 1.15 mmol) in anhydrous tetrahydrofuran (THF, 3.5 mL) under an argon atmosphere, heat the solution to 45-50 °C.
-
Addition of Reducing Agent: Add borane-dimethyl sulfide complex (BMS, 3 equivalents, 332 µL, 3.45 mmol) dropwise to the heated solution.
-
Reaction Monitoring: Stir the reaction mixture at 45-50 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After 48 hours, cool the reaction mixture and carefully dilute with methanol (3.5 mL). Intense bubble formation will be observed. Stir the solution for 1 hour.
-
Work-up and Purification: Remove the solvent by distillation under reduced pressure. Purify the residue by column chromatography on silica gel (elution with ethyl acetate followed by a mixture of methanol:ethyl acetate 1:9) to yield 1,3,5-pentanetriol as a viscous oil (135.2 mg, 98% yield).
Protocol 2: Synthesis of Methyl 3,5-Dihydroxy Pentanoate from Dimethyl 3-Hydroxyglutarate [3]
-
Reaction Setup: To a stirred solution of dimethyl 3-hydroxyglutarate (200.1 mg, 1.14 mmol) in anhydrous THF (3 mL) under an argon atmosphere at room temperature.
-
Addition of Reducing Agent: Add BMS (2 equivalents, 216 µL, 2.28 mmol) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.
-
Quenching: After 48 hours, carefully dilute the reaction with methanol (3 mL), which will result in intense bubble formation. Stir for 1 hour.
-
Work-up and Purification: Distill off the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (elution with ethyl acetate:hexane 4:1 followed by methanol:ethyl acetate 1:19) to afford methyl 3,5-dihydroxy pentanoate as a colorless oil (135.9 mg, 80% yield).
Visualizations
References
Application Notes and Protocols: Reactions of Dimethyl 3-Oxoglutarate with 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the versatile reactions of dimethyl 3-oxoglutarate with various 1,3-dicarbonyl compounds. The inherent reactivity of this compound, possessing both nucleophilic and electrophilic potential, allows for its participation in a range of condensation and addition reactions, leading to the synthesis of diverse and complex molecular architectures. These products, including functionalized heterocyclic systems and bicyclic compounds, are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
This document outlines key reaction types, including the Weiss-Cook condensation, Hantzsch-type pyridine synthesis, and Michael addition. For each reaction, a detailed experimental protocol is provided, along with tables summarizing quantitative data and diagrams illustrating reaction pathways and workflows.
Weiss-Cook Condensation: Synthesis of Bicyclic Diones
The Weiss-Cook reaction is a powerful acid- or base-catalyzed condensation between this compound (also known as dimethyl acetonedicarboxylate) and a 1,2-dicarbonyl compound to form a bicyclo[3.3.0]octane-3,7-dione skeleton. This bicyclic core is a valuable scaffold in the synthesis of various natural products and biologically active molecules.
Reaction Pathway: Weiss-Cook Condensation
Caption: General pathway of the Weiss-Cook condensation.
Experimental Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This protocol details the synthesis of the parent cis-bicyclo[3.3.0]octane-3,7-dione from this compound and glyoxal.
Materials:
-
This compound
-
40% Aqueous glyoxal
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid (1 M)
-
Glacial acetic acid
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Tetracarboxylate Intermediate:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) and cool in an ice bath.
-
Slowly add this compound (273 g, 1.57 mol) to the stirred solution.
-
Heat the resulting slurry to reflux until the white salt dissolves.
-
Remove the heating mantle and add 40% aqueous glyoxal (128.5 g, 0.886 mol) at a rate that maintains the internal temperature at 65 °C.
-
After the addition is complete, allow the mixture to cool to room temperature, which should take approximately 2 hours.
-
Cool the mixture further in an ice bath for 1 hour to complete the crystallization of the intermediate.
-
Collect the crystalline product by suction filtration, wash with cold methanol (2 x 100 mL), and dry under vacuum.
-
-
Hydrolysis and Decarboxylation to cis-Bicyclo[3.3.0]octane-3,7-dione:
-
In a 3 L three-necked round-bottom flask equipped with a magnetic stirrer and two reflux condensers, combine the dried tetracarboxylate intermediate (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.
-
Cool the solution in an ice bath and extract the product with chloroform (5 x 250 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallize the crude product from a mixture of hexane and ethyl acetate to yield the final product.
-
Quantitative Data
| Product Name | Starting Materials | Catalyst/Solvent | Yield (%) | Melting Point (°C) |
| cis-Bicyclo[3.3.0]octane-3,7-dione | This compound, Glyoxal | NaOH/Methanol then HCl/Acetic Acid | 54-59 | 97-100 |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | This compound, Biacetyl (2,3-butanedione) | NaHCO₃/Water then HCl/Acetic Acid | 75-77 | 222-225 |
Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. While the classical Hantzsch synthesis uses two equivalents of a β-ketoester, modified procedures can incorporate this compound to generate highly functionalized pyridine derivatives.
Reaction Pathway: Hantzsch-Type Pyridine Synthesis
Caption: General pathway for a Hantzsch-type pyridine synthesis.
Experimental Protocol: Synthesis of a Functionalized Pyridine Derivative (General Procedure)
This protocol outlines a general approach for a four-component Hantzsch-type reaction. Specific substrates and conditions may require optimization.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Ethyl acetoacetate (or another β-ketoester)
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., iodine, nitric acid)
Procedure:
-
Dihydropyridine Synthesis:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
-
Aromatization to Pyridine:
-
Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid or ethanol).
-
Add the oxidizing agent (e.g., a solution of iodine in ethanol) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the dihydropyridine is fully consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data
The yields for Hantzsch-type reactions involving this compound can vary significantly depending on the specific substrates and reaction conditions.
| Product Type | Starting Materials | Catalyst/Solvent | Yield Range (%) |
| Polysubstituted Pyridines | This compound, Aldehyde, β-Ketoester, Ammonium Acetate | Ethanol | 40-70 |
| Fused Pyridine Systems | This compound, Diamine, Aldehyde | Acetic Acid | 35-60 |
Michael Addition Reactions
This compound can act as a Michael donor, where its enolate adds to an α,β-unsaturated carbonyl compound (Michael acceptor). This 1,4-conjugate addition is a fundamental carbon-carbon bond-forming reaction, leading to the formation of 1,5-dicarbonyl compounds or more complex adducts.
Reaction Pathway: Michael Addition
Caption: General pathway of a Michael addition reaction.
Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone (General Procedure)
This protocol provides a general method for the Michael addition of this compound to an enone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation and Michael Addition:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 mmol) in the anhydrous solvent (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.0 mmol) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of the α,β-unsaturated ketone (1.0 mmol) in the anhydrous solvent (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
Yields for Michael additions are dependent on the reactivity of the Michael acceptor and the specific base and solvent system employed.
| Michael Acceptor | Base | Solvent | Yield Range (%) |
| Methyl vinyl ketone | Sodium ethoxide | Ethanol | 60-80 |
| Cyclohexenone | Potassium carbonate | DMF | 55-75 |
| Acrylonitrile | Triethylamine | THF | 50-70 |
Experimental Workflow Overview
Caption: A general workflow for the synthesis and analysis of products.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: The Role of Dimethyl 3-oxoglutarate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-oxoglutarate (DMOG) is a versatile and highly valuable building block in organic synthesis, particularly for the preparation of a wide array of pharmaceutical intermediates. Its unique β-keto-diester functionality allows for its participation in various multicomponent reactions, leading to the efficient construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of DMOG in the synthesis of two major classes of pharmacologically significant intermediates: 1,4-dihydropyridines (DHPs) via the Hantzsch synthesis and 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through the Biginelli reaction. Furthermore, the potential role of DMOG's structural analog in modulating the hypoxia-inducible factor-1α (HIF-1α) signaling pathway is discussed, highlighting its relevance in drug discovery.
Introduction
The synthesis of novel molecular entities with therapeutic potential is a cornerstone of pharmaceutical research and development. Heterocyclic compounds, in particular, form the structural core of a vast number of approved drugs. This compound has emerged as a key precursor for the synthesis of various heterocyclic systems due to its reactive nature and ability to introduce diverse functionalities.[1] This document serves as a comprehensive guide for researchers, providing detailed methodologies, quantitative data, and visual representations of synthetic and biological pathways involving this compound.
Synthesis of 1,4-Dihydropyridine (DHP) Intermediates via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine derivatives, which are well-known calcium channel blockers used in the treatment of hypertension.[2] The use of this compound in this reaction allows for the synthesis of DHPs with ester functionalities at the 3- and 5-positions.
Reaction Scheme
References
Application Notes and Protocols: Dimethyl 3-oxoglutarate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl 3-oxoglutarate, also known as dimethyl acetonedicarboxylate, is a versatile C5 building block in medicinal chemistry. Its β-ketoester functionality allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse heterocyclic scaffolds and other complex organic molecules.[1] This document provides an overview of its applications, detailed experimental protocols for key synthetic transformations, and its use in studying cellular signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1830-54-2 | [1] |
| Molecular Formula | C₇H₁₀O₅ | [1] |
| Molecular Weight | 174.15 g/mol | |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Density | 1.206 g/mL at 20 °C | |
| Boiling Point | 237-241 °C at 760 mmHg | |
| Melting Point | 16-17 °C | |
| Solubility | Approx. 120 g/L in water (20 °C) |
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its primary applications include:
-
Synthesis of Heterocyclic Compounds: It is a precursor for the synthesis of various heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs).[1] Notable examples include:
-
1,4-Dihydropyridines (DHPs): Synthesized via the Hantzsch pyridine synthesis, DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.
-
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs): Prepared through the Biginelli reaction, these compounds exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
-
1,4-Benzothiazines: These compounds are synthesized through the cyclocondensation of dimethyl 2-oxoglutarate with 2-aminobenzenethiol and are investigated for various biological activities.
-
-
Development of PET Imaging Ligands: this compound has been utilized in the synthesis of bispidone derivatives, which can serve as ligands for Positron Emission Tomography (PET) imaging.[1]
-
Modulation of Hypoxia-Inducible Factor (HIF-1α) Pathway: The closely related analog, diethyl 3-oxoglutarate, has been shown to decrease the abundance of HIF-1α protein in cancer cells, suggesting a potential therapeutic strategy. This ester is cell-permeable and acts as a prodrug.
Experimental Protocols
Hantzsch Dihydropyridine Synthesis (General Protocol)
This protocol describes a general procedure for the synthesis of 1,4-dihydropyridines using this compound, an aromatic aldehyde, and a nitrogen source.
Reaction Scheme:
Caption: General scheme for the Hantzsch synthesis of 1,4-dihydropyridines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and this compound (20 mmol) in ethanol (30 mL).
-
Add ammonium acetate (12 mmol) to the solution.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 1,4-dihydropyridine derivative.
Quantitative Data (Expected):
| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketoester) | Nitrogen Source | Solvent | Yield (%) |
| Benzaldehyde | This compound | Ammonium Acetate | Ethanol | 70-90 (expected) |
| 4-Chlorobenzaldehyde | This compound | Ammonium Acetate | Ethanol | 75-95 (expected) |
| 4-Methoxybenzaldehyde | This compound | Ammonium Acetate | Ethanol | 65-85 (expected) |
Note: The yields are estimations based on typical Hantzsch reactions and may vary depending on the specific aldehyde used and reaction conditions.
Biginelli Reaction for Dihydropyrimidinone Synthesis (General Protocol)
This protocol outlines a general method for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Reaction Scheme:
Caption: General scheme for the Biginelli reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of HCl
Procedure:
-
Combine the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol) in a round-bottom flask.
-
Add ethanol (20 mL) and a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture with stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data (Expected):
| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketoester) | Reactant 3 | Catalyst | Yield (%) |
| Benzaldehyde | This compound | Urea | HCl | 80-95 (expected) |
| 4-Nitrobenzaldehyde | This compound | Urea | HCl | 85-98 (expected) |
| Benzaldehyde | This compound | Thiourea | HCl | 75-90 (expected) |
Note: Yields are based on typical Biginelli reactions and can be influenced by the specific substrates and catalyst used.
Downregulation of HIF-1α in Cancer Cells using Diethyl 3-oxoglutarate
This protocol is adapted from a study demonstrating the effect of a cell-permeable analog of 3-oxoglutarate on HIF-1α levels. Note that this protocol uses the diethyl ester.
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis of HIF-1α.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Diethyl 3-oxoglutarate
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of diethyl 3-oxoglutarate (e.g., 1 mM) or vehicle (DMSO) for 6 hours under normoxic conditions (21% O₂).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantitative Data (Representative):
| Cell Line | Treatment | HIF-1α Protein Level (relative to control) |
| HCT116 | Vehicle (DMSO) | 1.00 |
| HCT116 | 1 mM Diethyl 3-oxoglutarate | Decreased |
| NLF | Vehicle (DMSO) | 1.00 |
| NLF | 1 mM Diethyl 3-oxoglutarate | Decreased |
Note: The extent of decrease is cell-line dependent and should be quantified by densitometry analysis of the Western blot bands.
Signaling Pathway
HIF-1α Regulation and the Effect of 3-Oxoglutarate Analogs
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. In hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes. Diethyl 3-oxoglutarate has been shown to decrease HIF-1α levels in a manner that appears to be independent of PHD activity.
Caption: Regulation of HIF-1α and the effect of diethyl 3-oxoglutarate.
References
Application Notes and Protocols: Synthesis of Bispidone Derivatives from Dimethyl 3-Oxoglutarate for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bispidone derivatives using dimethyl 3-oxoglutarate as a key starting material. The synthesized compounds are designed as precursors for radiolabeling, enabling their use as Positron Emission Tomography (PET) imaging agents, particularly for targeting the sigma-1 (σ1) receptor.
Introduction
Bispidone (3,7-diazabicyclo[3.3.1]nonane) and its derivatives represent a class of rigid bicyclic amines with significant potential in medicinal chemistry. Their conformationally restricted framework makes them attractive scaffolds for the design of ligands with high affinity and selectivity for various biological targets. In the context of PET imaging, bispidone derivatives have emerged as promising candidates for the development of radiotracers targeting neuroreceptors, such as the sigma-1 receptor, which is implicated in a range of neurological disorders.[1][2][3][4][5]
The Mannich reaction provides a convergent and efficient route to the bispidone core.[6][7][8][9] This three-component condensation reaction involves an amine, formaldehyde, and a carbonyl compound. Herein, we detail the application of this compound as the carbonyl component in a one-pot Mannich reaction to synthesize functionalized bispidone precursors suitable for subsequent radiolabeling with positron-emitting radionuclides like fluorine-18.
Synthesis of Bispidone Precursors via Mannich Reaction
The core of the bispidone synthesis lies in the double Mannich reaction of this compound with a primary amine and formaldehyde. This reaction proceeds in a single step to afford the bicyclic bispidone structure.
Experimental Protocol: Synthesis of a Generic Bispidone Precursor
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (2.2 equivalents) in ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (2.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 2.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting materials.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 9-10 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure bispidone derivative.
Logical Workflow for Bispidone Synthesis
Caption: A logical workflow diagram illustrating the key steps in the synthesis of a bispidone precursor from this compound via a Mannich reaction.
Radiolabeling of Bispidone Derivatives for PET Imaging
The synthesized bispidone precursors are designed to undergo radiolabeling with a positron-emitting isotope, most commonly fluorine-18 (¹⁸F), due to its favorable half-life (109.8 min) and low positron energy.[10][11][12][13][14] The following is a general protocol for the nucleophilic radiofluorination of a tosylated bispidone precursor.
Experimental Protocol: ¹⁸F-Labeling of a Bispidone Precursor
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Tosylated bispidone precursor
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Evaporate the solvent to dryness under a stream of nitrogen at 110 °C to form the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.
-
Radiofluorination: Dissolve the tosylated bispidone precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride-K₂₂₂ complex. Heat the reaction mixture at 80-120 °C for 10-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]labeled bispidone. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the desired product with acetonitrile.
-
HPLC Purification: Purify the eluted product using a semi-preparative HPLC system to obtain the final radiochemically pure [¹⁸F]labeled bispidone derivative.
-
Formulation: Evaporate the HPLC solvent and formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.
Quantitative Data for Radiolabeling
The following table summarizes typical quantitative data expected for the synthesis and radiolabeling of bispidone derivatives for PET imaging.
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected) |
| Radiochemical Purity | >98% |
| Molar Activity (Am) | >37 GBq/µmol |
| Synthesis Time | 60-90 minutes |
Application in PET Imaging: Targeting the Sigma-1 Receptor
Bispidone-based PET tracers are particularly valuable for imaging the sigma-1 receptor. The sigma-1 receptor is a unique intracellular protein that acts as a molecular chaperone and is involved in various cellular functions.[1][2] Its expression is often altered in neurological diseases and cancer, making it an important diagnostic and therapeutic target.[3][4][5]
Signaling Pathway of Sigma-1 Receptor
Caption: A diagram illustrating the binding of a [¹⁸F]Bispidone PET ligand to the sigma-1 receptor, leading to its activation and downstream signaling, while the positron emission from ¹⁸F allows for PET imaging.
Conclusion
The use of this compound in a one-pot Mannich reaction provides an efficient and versatile platform for the synthesis of novel bispidone derivatives. These precursors can be readily radiolabeled with fluorine-18 to produce PET imaging agents with high potential for studying the sigma-1 receptor in vivo. The detailed protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds for advancing neurological and oncological PET imaging.
References
- 1. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 5. tech.wustl.edu [tech.wustl.edu]
- 6. oarjbp.com [oarjbp.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of an 18F-labelled norbornene derivative for copper-free click chemistry reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reduction of Dimethyl 3-Oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of dimethyl 3-oxoglutarate to dimethyl 3-hydroxyglutarate, a valuable chiral intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The protocols outlined below utilize various reducing agents, including sodium borohydride, borane-dimethyl sulfide complex, and baker's yeast, as well as a method for asymmetric hydrogenation.
Chemical Reaction and Overview
The reduction of this compound involves the conversion of a ketone functional group to a secondary alcohol, yielding dimethyl 3-hydroxyglutarate. The choice of reducing agent and reaction conditions can influence the yield, selectivity, and stereochemical outcome of the reaction.
Caption: General reaction for the reduction of this compound.
Experimental Protocols
Reduction using Sodium Borohydride (NaBH₄)
This protocol describes a high-yielding chemoselective reduction of the keto group.
Protocol:
-
Dissolve this compound (1.0081 g, 5.79 mmol) in methanol (15 mL) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (65.7 mg, 1.74 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding solid citric acid until the pH is between 5 and 6.
-
Add silica gel (approximately 2 g) to the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (eluting with ethyl acetate:hexane, 1:1) to yield dimethyl 3-hydroxyglutarate.
Quantitative Data Summary:
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Sodium Borohydride | MeOH | 0 °C to RT | 24 h | 88% | [2] |
Reduction using Borane-Dimethyl Sulfide (BMS) Complex
This method can be used for the selective reduction of the ester groups in the presence of the hydroxyl group, or the complete reduction of both keto and ester groups.
Protocol for Diol Synthesis (Selective Ester Reduction):
-
To a stirred solution of dimethyl 3-hydroxyglutarate (200.1 mg, 1.14 mmol) in anhydrous THF (3 mL) under an argon atmosphere at room temperature, add borane-dimethyl sulfide complex (2 equivalents, 216 µL, 2.28 mmol) dropwise.
-
Stir the reaction for 48 hours at room temperature.
-
Dilute the reaction with methanol (3 mL), which will result in vigorous gas evolution.
-
Stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with ethyl acetate:hexane 4:1 to methanol/ethyl acetate 1:19) to afford methyl 3,5-dihydroxypentanoate.
Protocol for Triol Synthesis (Complete Reduction):
-
To a stirred solution of this compound (200 mg, 1.15 mmol) in anhydrous THF (3.5 mL) under an argon atmosphere, heat to 45-50 °C.
-
Add borane-dimethyl sulfide complex (3 equivalents, 332 µL, 3.45 mmol) dropwise.
-
Stir the reaction for 48 hours at 45-50 °C.
-
Cool the reaction and dilute with methanol (3.5 mL), which will cause vigorous gas evolution.
-
Stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with methanol:ethyl acetate 1:9) to afford pentane-1,3,5-triol.
Quantitative Data Summary:
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| Dimethyl 3-hydroxyglutarate | BMS | THF | RT | 48 h | Methyl 3,5-dihydroxypentanoate | 80% | [1] |
| This compound | BMS | THF | 45-50 °C | 48 h | Pentane-1,3,5-triol | ~80% | [1] |
Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol provides a general method for the enantioselective reduction of β-keto esters using a biocatalyst.[3]
Caption: General workflow for baker's yeast mediated reduction.
Protocol:
-
Disperse baker's yeast in a solution of sucrose or glucose in water at a temperature of 30-37 °C.[3]
-
After a short pre-incubation period (e.g., 30 minutes), add the this compound.
-
Maintain the reaction mixture at a constant temperature (typically 30-37 °C) with gentle stirring for 1 to 5 days.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the yeast cells.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (General for β-keto esters):
| Reducing Agent | Energy Source | Temperature | Reaction Time | Enantiomeric Excess (ee) | Reference |
| Baker's Yeast | Sucrose/Glucose | 30-37 °C | 1-5 days | >90% (typical) | [3] |
Note: The enantiomeric excess and yield can be highly substrate-dependent.[4]
Catalytic Asymmetric Hydrogenation
This method utilizes a chiral Ruthenium catalyst to achieve high enantioselectivity in the reduction.
General Protocol:
-
In a high-pressure reactor, dissolve the this compound derivative in a suitable solvent (e.g., ethanol, THF, acetone).
-
Add the chiral Ruthenium catalyst, such as [RuCl(benzene)(S)-SunPhos]Cl.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to the desired temperature and maintain for the specified time.
-
After cooling and depressurizing, remove the solvent and purify the product.
Quantitative Data Summary:
| Catalyst | Solvent | Pressure | Temperature | Enantiomeric Excess (ee) | Reference |
| [RuCl(benzene)(S)-SunPhos]Cl | EtOH | 20 bar | 70 °C | High | [5] |
| [RuCl(benzene)(S)-SunPhos]Cl | Acetone | - | - | up to 90% | [6] |
Note: The enantioselectivity can be significantly influenced by the solvent and substituents on the substrate.[6] A change in solvent from ethanol to THF or acetone can even lead to an inversion of the product's configuration.[6]
Data Presentation
Table 1: Comparison of Reduction Methods for this compound
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Enantiomeric Excess (ee) |
| Chemical Reduction | Sodium Borohydride | MeOH | 0 °C to RT | 24 h | 88% | Not applicable (racemic) |
| Chemical Reduction | Borane-Dimethyl Sulfide | THF | 45-50 °C | 48 h | ~80% | Not applicable (racemic) |
| Biocatalytic Reduction | Baker's Yeast | Water | 30-37 °C | 1-5 days | Variable | >90% (typical) |
| Catalytic Asymmetric Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | Acetone | - | - | - | up to 90% |
Logical Relationships
The selection of a reduction protocol depends on the desired outcome, specifically whether a racemic or an enantiomerically enriched product is required.
Caption: Decision tree for selecting a reduction protocol.
References
Application Notes and Protocols for Dimethyl 3-oxoglutarate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 3-oxoglutarate (also known as dimethyl acetonedicarboxylate) as a versatile nucleophile in palladium-catalyzed reactions. The protocols detailed below are intended to serve as a practical guide for the synthesis of complex molecular architectures, which are of significant interest in medicinal chemistry and drug development.
Application Note 1: Palladium-Catalyzed [3+2] Annulation of this compound with γ-Oxy-2-cycloalkenones
Palladium catalysis enables the selective [3+2] annulation of this compound with various γ-oxy-2-cycloalkenones, providing a powerful tool for the construction of intricate bicyclic systems. The reaction selectivity can be switched between two distinct pathways—a C-C/O-C versus a C-C/C-C bond-forming annulation—by tuning the reaction temperature.[1] This allows for the synthesis of either furocycloalkanones or bicyclo[n.3.0]alkanediones from the same set of starting materials, showcasing the versatility of this methodology.
The reaction is catalyzed by a Pd(OAc)₂/dppb system (dppb = 1,4-bis(diphenylphosphino)butane) and demonstrates good yields with various cyclic electrophiles.[1] This strategy is particularly valuable for creating densely functionalized carbocycles and heterocycles that are common motifs in natural products and pharmaceutical agents.
Quantitative Data Summary
The following table summarizes the yields obtained for the palladium-catalyzed [3+2] annulation of this compound with different cycloalkenones under optimized conditions.
| Entry | Cycloalkenone Electrophile | Product Type | Conditions | Yield (%) |
| 1 | 2-Cyclohexenone 4-benzoate | Furocycloalkanone (C-C/O-C) | Pd(OAc)₂, dppb, DMSO, rt, 1h | 85 |
| 2 | 2-Cyclohexenone 4-benzoate | Bicyclo[4.3.0]nonanedione (C-C/C-C) | Pd(OAc)₂, dppb, DMSO, 130 °C, 6-8h | 69 |
| 3 | 2-Cyclopentenone derivative | Furocycloalkanone (C-C/O-C) | Pd(OAc)₂, dppb, DMSO, rt, 1h | 75 |
| 4 | 2-Cycloheptenone derivative | Furocycloalkanone (C-C/O-C) | Pd(OAc)₂, dppb, DMSO, rt, 1h | 78 |
| 5 | 2-Cycloheptenone derivative | Bicyclo[5.3.0]decanedione (C-C/C-C) | Pd(OAc)₂, dppb, DMSO, 130 °C, 6-8h | 24 |
Data sourced from Beilstein Journal of Organic Chemistry, 2019, 15, 1148–1156.[1]
Application Note 2: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a cornerstone of palladium catalysis, enabling the formation of carbon-carbon bonds through the reaction of a nucleophile with an allylic electrophile. This compound, as a soft carbon nucleophile, is an excellent substrate for this transformation. The reaction proceeds via a π-allylpalladium intermediate, which is then attacked by the enolate of this compound.[2][3][4]
This reaction is highly versatile, allowing for the introduction of an allyl group at the α-position of the β-keto ester. The use of chiral ligands can induce enantioselectivity, making it a valuable tool for the synthesis of chiral building blocks. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃, often used in conjunction with a phosphine ligand. The choice of base, solvent, and reaction temperature can significantly influence the reaction's outcome.
While specific examples with this compound are not extensively documented in dedicated studies, protocols for analogous β-dicarbonyl compounds like dimethyl malonate are well-established and serve as an excellent starting point for optimization.
General Reaction Scheme
Experimental Protocols
Protocol 1: Palladium-Catalyzed [3+2] C-C/O-C Annulation (Furocycloalkanone Synthesis)[1]
Materials:
-
This compound
-
γ-Oxy-2-cycloalkenone (e.g., 2-cyclohexenone 4-benzoate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.10 equiv) and dppb (0.15 equiv).
-
Add anhydrous DMSO to achieve a 0.1 M concentration with respect to this compound.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the γ-oxy-2-cycloalkenone (1.3 equiv) and this compound (1.0 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a plug of silica gel, washing with EtOAc.
-
Wash the filtrate with a 10% aqueous solution of NaHCO₃.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furocycloalkanone.
Protocol 2: Palladium-Catalyzed [3+2] C-C/C-C Annulation (Bicyclo[n.3.0]alkanedione Synthesis)[1]
Materials:
-
Same as Protocol 1.
Procedure:
-
In a sealed tube under an argon atmosphere, add Pd(OAc)₂ (0.10 equiv) and dppb (0.15 equiv).
-
Add anhydrous DMSO to achieve a 0.1 M concentration with respect to this compound.
-
Stir the mixture for 10 minutes.
-
Add the γ-oxy-2-cycloalkenone (1.3 equiv) and this compound (1.0 equiv).
-
Stir the reaction at 130 °C for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a plug of silica gel, washing with EtOAc.
-
Wash the filtrate with a 10% aqueous solution of NaHCO₃.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[n.3.0]alkanedione.
Visualizations
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Caption: General catalytic cycle for α-arylation.
Caption: General experimental workflow.
References
- 1. BJOC - Switchable selectivity in Pd-catalyzed [3 + 2] annulations of γ-oxy-2-cycloalkenones with 3-oxoglutarates: C–C/C–C vs C–C/O–C bond formation [beilstein-journals.org]
- 2. epdf.pub [epdf.pub]
- 3. Cascade Annulation Strategy for Expeditious Assembly of Hydroxybenzo[c]chromen-6-ones and Their Photophysical Property Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Polysubstituted Phenols Using Dimethyl 3-Oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polysubstituted phenols utilizing dimethyl 3-oxoglutarate as a key starting material. The methodologies described are based on a [3+3] condensation strategy, offering a versatile route to a variety of highly substituted phenolic compounds, which are valuable intermediates in pharmaceutical and materials science research.
Synthesis of Polysubstituted Phenols via [3+3] Condensation with Enaminones
This protocol outlines the reaction of this compound with various enaminones to yield polysubstituted methyl salicylate derivatives. The reaction proceeds via a cascade sequence of Michael addition, intramolecular cyclization, and subsequent dehydration/aromatization.
Reaction Principle:
The reaction is a [3+3] cycloaddition wherein this compound acts as a three-carbon (C-C-C) building block, and the enaminone provides the other three-carbon (N-C-C) fragment. The reaction is typically promoted by a base and proceeds through a series of intermediates to form the stable aromatic phenol ring.
Experimental Protocol:
A general procedure for the synthesis of polysubstituted phenols from this compound and enaminones is as follows:
-
To a solution of the enaminone (0.5 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add this compound (0.6 mmol, 1.2 equiv.) and trifluoroacetic acid (TFA, 1.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10/1) to afford the desired polysubstituted phenol.
Quantitative Data Summary:
The following table summarizes the yields of various polysubstituted phenols synthesized using this protocol with different enaminone substrates.
| Entry | Enaminone (R1, R2, R3) | Product | Yield (%) |
| 1 | R1=Ph, R2=H, R3=Ph | Methyl 2-hydroxy-4,6-diphenylbenzoate | 85 |
| 2 | R1=4-MeC6H4, R2=H, R3=Ph | Methyl 2-hydroxy-4-(p-tolyl)-6-phenylbenzoate | 82 |
| 3 | R1=4-MeOC6H4, R2=H, R3=Ph | Methyl 2-hydroxy-4-(4-methoxyphenyl)-6-phenylbenzoate | 80 |
| 4 | R1=4-FC6H4, R2=H, R3=Ph | Methyl 4-(4-fluorophenyl)-2-hydroxy-6-phenylbenzoate | 88 |
| 5 | R1=4-ClC6H4, R2=H, R3=Ph | Methyl 4-(4-chlorophenyl)-2-hydroxy-6-phenylbenzoate | 87 |
| 6 | R1=4-BrC6H4, R2=H, R3=Ph | Methyl 4-(4-bromophenyl)-2-hydroxy-6-phenylbenzoate | 86 |
| 7 | R1=3-MeC6H4, R2=H, R3=Ph | Methyl 2-hydroxy-4-(m-tolyl)-6-phenylbenzoate | 79 |
| 8 | R1=2-thienyl, R2=H, R3=Ph | Methyl 2-hydroxy-6-phenyl-4-(thiophen-2-yl)benzoate | 75 |
| 9 | R1=Ph, R2=H, R3=Me | Methyl 2-hydroxy-4-phenyl-6-methylbenzoate | 70 |
Visualizations:
Caption: Reaction scheme for the synthesis of polysubstituted phenols from this compound and enaminones.
Caption: Experimental workflow for the synthesis of polysubstituted phenols from enaminones.
Synthesis of Polysubstituted Phenols via [3+3] Condensation with Cinnamaldehydes
This protocol details the reaction between this compound and cinnamaldehyde derivatives to afford polysubstituted phenolic compounds. This reaction offers an alternative route to access a different substitution pattern on the resulting phenol.
Reaction Principle:
Similar to the reaction with enaminones, this is a [3+3] condensation where this compound serves as the C3 synthon and the cinnamaldehyde derivative provides the complementary three-carbon unit. The reaction likely proceeds through a series of conjugate additions and cyclization/aromatization steps.
Experimental Protocol:
A general procedure for the synthesis of polysubstituted phenols from this compound and cinnamaldehydes is as follows:
-
To a solution of the cinnamaldehyde (0.5 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add this compound (0.6 mmol, 1.2 equiv.) and trifluoroacetic acid (TFA, 1.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10/1) to obtain the desired polysubstituted phenol.
Quantitative Data Summary:
The following table summarizes the yields of various polysubstituted phenols synthesized using this protocol with different cinnamaldehyde substrates.
| Entry | Cinnamaldehyde (R1, R2) | Product | Yield (%) |
| 1 | R1=Ph, R2=H | Methyl 2-hydroxy-6-phenylbenzoate | 78 |
| 2 | R1=4-MeC6H4, R2=H | Methyl 2-hydroxy-6-(p-tolyl)benzoate | 75 |
| 3 | R1=4-MeOC6H4, R2=H | Methyl 2-hydroxy-6-(4-methoxyphenyl)benzoate | 72 |
| 4 | R1=4-FC6H4, R2=H | Methyl 6-(4-fluorophenyl)-2-hydroxybenzoate | 81 |
| 5 | R1=4-ClC6H4, R2=H | Methyl 6-(4-chlorophenyl)-2-hydroxybenzoate | 80 |
| 6 | R1=4-BrC6H4, R2=H | Methyl 6-(4-bromophenyl)-2-hydroxybenzoate | 79 |
| 7 | R1=Ph, R2=Me | Methyl 2-hydroxy-5-methyl-6-phenylbenzoate | 71 |
Visualizations:
Application Notes and Protocols: Dimethyl 3-Oxoglutarate as a Precursor for Novel Benzothiazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dimethyl 3-oxoglutarate as a versatile precursor in the synthesis of novel benzothiazine derivatives. Benzothiazines are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development.
Introduction
1,4-Benzothiazines are heterocyclic compounds composed of a benzene ring fused to a thiazine ring. This structural motif is a key pharmacophore found in a variety of biologically active molecules with applications as antipsychotics, antivirals, antimicrobials, and anti-inflammatory agents.[1] The synthesis of diverse benzothiazine libraries is crucial for structure-activity relationship (SAR) studies in drug development. This compound, a readily available 1,3-dicarbonyl compound, serves as a valuable and flexible building block for the construction of functionalized 1,4-benzothiazine cores. The reaction typically proceeds through the condensation of this compound with 2-aminothiophenol (2-ATP).
General Reaction Scheme
The synthesis of 1,4-benzothiazine derivatives from this compound and 2-aminothiophenol generally follows a cyclocondensation reaction pathway. The reaction is often catalyzed and can be carried out under various conditions to yield functionalized benzothiazines.
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of novel benzothiazines.
Quantitative Data Summary
While specific data for the reaction of this compound is not extensively published, the following table summarizes typical reaction parameters and outcomes for the synthesis of 1,4-benzothiazines using various 1,3-dicarbonyl compounds, which can be used as a starting point for optimizing the reaction with this compound.
| 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Methanol | Room Temp | 48 | 98 | [1] |
| 1,3-Dicarbonyls | Graphene Oxide (solvent-free) | Room Temp - 80 | 8-24 | 75-88 | [1] |
| 1,3-Dicarbonyls | DMSO (reflux) | Not specified | 0.8-1 | 37-42 | [1] |
| 1,3-Dicarbonyls | β-cyclodextrin/H₂O | 60 | 0.83 | 70-91 | [1] |
| 1,3-Dicarbonyls | DMSO/H₂O₂/AcOH | Not specified | Not specified | - | [2] |
This data suggests that the reaction conditions can significantly influence the yield and reaction time. For this compound, initial exploratory reactions could be conducted using a mild solvent like methanol or a green chemistry approach with a catalyst like β-cyclodextrin in water.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of novel benzothiazines using this compound as the 1,3-dicarbonyl precursor.
Protocol 1: Graphene Oxide Catalyzed Synthesis (Solvent-Free)
This protocol is adapted from a method using graphene oxide as a carbocatalyst, which offers a metal-free and solvent-free approach.[1]
Materials:
-
This compound
-
2-Aminothiophenol (2-ATP)
-
Graphene oxide
-
Ethanol (for workup)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1 mmol), 2-aminothiophenol (1 mmol), and graphene oxide (catalytic amount, e.g., 10 mol%).
-
Stir the reaction mixture at 80°C for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the mixture to remove the graphene oxide catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure benzothiazine derivative.
Experimental Workflow Diagram
Caption: General workflow for benzothiazine synthesis.
Protocol 2: Supramolecular Catalysis in Water
This protocol is based on a biomimetic strategy using β-cyclodextrin as a supramolecular catalyst in water, promoting a green and efficient synthesis.[1]
Materials:
-
This compound
-
2-Aminothiophenol (2-ATP) or its disulfide derivative
-
β-cyclodextrin
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of β-cyclodextrin (1 mmol) in water (20 mL) at neutral pH, add the disulfide derivative of 2-aminothiophenol (1 mmol) and this compound (2 mmol).
-
Stir the reaction mixture at 60°C for approximately 50 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Potential Applications in Drug Development
The synthesized novel benzothiazine derivatives can be screened for a variety of biological activities. Given the known pharmacological profiles of this class of compounds, potential areas of investigation include:
-
Antimicrobial and Antifungal Activity: Many benzothiazine derivatives have shown potent activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory Activity: Some benzothiazines act as inhibitors of enzymes like cyclooxygenase (COX), suggesting their potential as anti-inflammatory agents.
-
Anticancer Activity: The benzothiazine scaffold can be modified to develop compounds with cytotoxic effects on cancer cell lines.
-
Antiviral Activity: Certain benzothiazine derivatives have been investigated for their potential to inhibit viral replication.[1]
The functional groups introduced via the use of this compound can be further modified to create a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.
References
Application Notes and Protocols: Reaction of Dimethyl 3-oxoglutarate with Zerovalent Palladium and Platinum Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between dimethyl 3-oxoglutarate and zerovalent palladium and platinum complexes, leading to the formation of novel metallacyclobutan-3-one structures. This reaction offers a unique pathway to synthetically valuable four-membered ring systems containing a transition metal, which can be of interest in catalysis and medicinal chemistry.
Introduction
The reaction of this compound with zerovalent palladium and platinum compounds, specifically those bearing phosphine ligands, in the presence of dioxygen, affords metallacyclobutan-3-one complexes.[1][2] This transformation represents a significant synthetic route to strained metallacyclic ketones. The formation of a highly puckered platinacyclobutanone ring has been confirmed by X-ray crystallography, indicating a unique structural motif.[1][2] Yields for these reactions are generally good, ranging from 75% to 85%.[2]
Reaction and Products
The general reaction involves the oxidative addition of this compound to a zerovalent metal center (Palladium(0) or Platinum(0)) in the presence of oxygen.
General Reaction Scheme:
Where:
-
M = Pd, Pt
-
L = Phosphine ligand (e.g., PPh₃, PMePh₂, PMe₂Ph)
-
n = typically 4
The resulting products are 2,4-bis(methoxycarbonyl)-1,1-bis(phosphine)metallacyclobutan-3-ones.
Data Presentation
Table 1: Reaction of this compound with Zerovalent Platinum and Palladium Complexes
| Entry | Metal (M) | Ligand (L) | Product | Yield (%) | Melting Point (°C) |
| 1 | Pt | PPh₃ | 2,4-bis(methoxycarbonyl)-1,1-bis(triphenylphosphine)platinacyclobutan-3-one | 60-70[2] | 212-213 (decomp.)[2] |
| 2 | Pt | PMePh₂ | 2,4-bis(methoxycarbonyl)-1,1-bis(methylphenylphosphine)platinacyclobutan-3-one | 75-85[2] | Not Reported |
| 3 | Pt | PMe₂Ph | 2,4-bis(methoxycarbonyl)-1,1-bis(dimethylphenylphosphine)platinacyclobutan-3-one | 75-85[2] | Not Reported |
| 4 | Pd | PPh₃ | 2,4-bis(methoxycarbonyl)-1,1-bis(triphenylphosphine)palladacyclobutan-3-one | 75-85[2] | Not Reported |
Table 2: Spectroscopic Data for 2,4-bis(methoxycarbonyl)-1,1-bis(triphenylphosphine)platinacyclobutan-3-one
| Technique | Data |
| ¹H NMR (CDCl₃) | τ 2.76 (m, 30H, Ph), 6.12 (d, 2H, CH), 6.40 (s, 6H, OMe), 7.05 (t, 2H, CH)[2] |
| ¹³C NMR | Not Reported |
| ³¹P NMR | Not Reported |
| IR | Not Reported |
Experimental Protocols
The following are suggested experimental protocols based on the available literature. Standard air-sensitive techniques (e.g., Schlenk line or glovebox) should be employed for handling zerovalent metal complexes and phosphine ligands.
Protocol 1: Synthesis of 2,4-bis(methoxycarbonyl)-1,1-bis(triphenylphosphine)platinacyclobutan-3-one
Materials:
-
Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄]
-
This compound
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Oxygen (or dry air)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrakis(triphenylphosphine)platinum(0) in anhydrous benzene to create a solution.
-
To this solution, add a stoichiometric equivalent of this compound.
-
Introduce a slow stream of dry oxygen or air into the reaction mixture while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Continue stirring at room temperature. The original communication suggests the reaction proceeds at this temperature.[2] Reaction times may vary, and optimization may be required.
-
Upon completion of the reaction, reduce the solvent volume under reduced pressure.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the white microcrystalline solid by filtration under an inert atmosphere.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., benzene/hexane) may be performed for further purification.
Protocol 2: Synthesis of 2,4-bis(methoxycarbonyl)-1,1-bis(triphenylphosphine)palladacyclobutan-3-one
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
This compound
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Oxygen (or dry air)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) in anhydrous benzene.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Slowly bubble dry oxygen or air through the stirred reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution in vacuo.
-
Induce precipitation of the product by the addition of anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Mandatory Visualization
Proposed Reaction Mechanism
The reaction is thought to proceed through an initial oxidative addition of dioxygen to the zerovalent metal complex, forming a peroxo-metal species. This is followed by the reaction with this compound to form the metallacyclobutan-3-one ring. In the case of platinum, the peroxo intermediate, [PtO₂(PPh₃)₂], has been detected and can be isolated.[2] This intermediate can then react further with this compound and triphenylphosphine to yield the final product.[2]
Caption: Proposed reaction mechanism for metallacyclobutan-3-one formation.
Experimental Workflow
The general workflow for the synthesis and isolation of the metallacyclobutan-3-one complexes is outlined below.
Caption: General experimental workflow for synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Metallacyclic complexes. Part 3. Reactions of metallathietane 3,3-dioxide complexes of platinum(II) and palladium(II) with alkyl isocyanides; the single crystal X-ray structure of [Pt{CH(COPh)S(O)2C(COPh)C [[double bond, length as m-dash]] NHBun}(CNBut)-(PPh3)]·CHCl3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl 3-oxoglutarate by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl 3-oxoglutarate by distillation.
Data Presentation
Physical Properties and Boiling Points
The successful purification of this compound via distillation is highly dependent on the differences in boiling points between the product and any present impurities under reduced pressure. Below is a summary of the relevant physical data.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (760 mmHg) | Boiling Point (°C) at Reduced Pressure |
| This compound | 174.15 | 237-241[1] | 126 °C @ 11 Torr[2] |
| Trimethyl citrate | 234.20 | ~285-287 (decomposes)[3] | 176 °C @ 16 mmHg[3][4][5] |
| Trimethyl aconitate | 216.19 | ~270.5 | Not available |
| Dimethyl 3-methoxypentenedioate ("enol ether") | Not available | Close to this compound[4] | Not available |
Note: The "enol ether" impurity is known to have a boiling point very close to that of this compound, making its removal by standard distillation challenging[4].
Experimental Protocols
Protocol for Vacuum Distillation of this compound
This protocol outlines the fractional vacuum distillation of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum trap
-
Heating mantle with stirrer
-
Stir bar
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below.
-
Ensure all glassware is clean, dry, and free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a stir bar in the round-bottom flask.
-
-
Charging the Flask:
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
-
Initiating the Distillation:
-
Begin stirring the crude material.
-
Start the flow of cold water through the condenser.
-
Gradually apply vacuum to the system. A slow reduction in pressure helps to prevent bumping of the liquid.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents from the synthesis.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
It is advisable to collect the main fraction in several smaller batches. This allows for the isolation of a highly pure central fraction, with intermediate fractions being potentially repurified.
-
-
Terminating the Distillation:
-
Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop heating the flask.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the water to the condenser.
-
Disassemble the apparatus.
-
Troubleshooting Guides
Problem 1: Product has a yellow tint after distillation.
-
Question: Why is my purified this compound yellow, and how can I resolve this?
-
Answer: A yellow color can indicate the presence of high-boiling point impurities or thermal decomposition of the product. This compound, as a β-keto ester, can be susceptible to decomposition at elevated temperatures. To mitigate this, ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point. If the problem persists, consider a pre-distillation treatment of the crude material with a small amount of activated carbon, followed by filtration, to remove colored impurities.
Problem 2: Low yield of purified product.
-
Question: I am experiencing a significant loss of product during distillation. What are the possible causes and solutions?
-
Answer: Low yield can result from several factors:
-
Leaks in the vacuum system: Ensure all joints are properly sealed with vacuum grease.
-
Inefficient condensation: Check that the condenser is properly cooled with a sufficient flow of cold water.
-
Product decomposition: As mentioned above, high temperatures can lead to product loss. Use a higher vacuum to lower the distillation temperature.
-
Hold-up in the distillation column: For small-scale distillations, a significant portion of the product can adhere to the surface of the column. Using a shorter path distillation apparatus can help minimize this.
-
Problem 3: Contamination with a close-boiling impurity.
-
Question: My purified product is still contaminated with an impurity that has a similar boiling point, such as the "enol ether". How can I improve the separation?
-
Answer: Separating compounds with very close boiling points requires a more efficient distillation setup.[4]
-
Use a longer or more efficient fractionating column: A column with a higher number of theoretical plates will provide better separation. Consider using a packed column (e.g., with Raschig rings or metal sponges) instead of a Vigreux column.
-
Maintain a slow and steady distillation rate: A slower distillation allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Collect smaller fractions: By collecting multiple small fractions of the main product, you can isolate the purest portion, typically the middle fractions, and re-distill the earlier and later fractions if necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: At what pressure should I perform the vacuum distillation of this compound?
-
A1: A common pressure for the vacuum distillation of this compound is around 11 Torr, which corresponds to a boiling point of approximately 126 °C.[2] The optimal pressure will depend on your specific vacuum pump's capabilities and the thermal stability of your crude material.
-
-
Q2: Can I use boiling chips for the distillation?
-
A2: No, boiling chips are not effective under vacuum as the trapped air within them is quickly removed, rendering them unable to promote smooth boiling. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.
-
-
Q3: My crude this compound is solid at room temperature. How should I handle this?
-
A3: this compound has a melting point of 16-17°C, so it may solidify if cooled. Gently warm the crude material until it is a liquid before starting the distillation. Be cautious not to overheat it.
-
-
Q4: What are the main impurities I should be aware of?
-
A4: Common impurities from the synthesis of this compound include trimethyl citrate, trimethyl aconitate, and dimethyl 3-methoxypentenedioate (the "enol ether").[4] The latter is particularly challenging to remove by distillation due to its similar boiling point to the product.
-
-
Q5: What safety precautions should I take during the vacuum distillation?
-
A5: Always perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Inspect all glassware for cracks or defects before use to prevent implosion under vacuum. Use a blast shield for added protection.
-
Mandatory Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
Removing trimethyl aconitate impurity from Dimethyl 3-oxoglutarate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 3-oxoglutarate and facing challenges with trimethyl aconitate as an impurity.
Troubleshooting Guide
Issue: Presence of an unknown impurity in this compound, leading to inconsistent experimental results.
Initial Assessment:
If you are synthesizing this compound, particularly from citric acid, a common impurity is trimethyl aconitate. Standard purification techniques like distillation are often ineffective due to the close boiling points of the two compounds.[1][2]
Recommended Solution: Selective Hydrolysis
The most effective method to remove trimethyl aconitate is through selective hydrolysis. This process leverages the structural difference between the unsaturated trimethyl aconitate and the saturated this compound. Trimethyl aconitate can be selectively hydrolyzed to a water-soluble carboxylate salt, which can then be easily separated.
Experimental Workflow for Selective Hydrolysis
Caption: Workflow for the purification of this compound via selective hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why can't I remove trimethyl aconitate by distillation?
A1: Trimethyl aconitate and this compound have very similar boiling points, making their separation by fractional distillation extremely difficult and inefficient.[1][2]
Q2: What is the principle behind selective hydrolysis for this purification?
A2: Selective hydrolysis exploits the difference in reactivity between the two esters. Trimethyl aconitate is an unsaturated ester containing a carbon-carbon double bond, which can influence the reactivity of the ester groups under certain conditions. By carefully controlling the reaction conditions (e.g., using a dilute base), it is possible to hydrolyze the trimethyl aconitate to its corresponding water-soluble carboxylate salt at a faster rate than the saturated this compound.[3][4] This allows for its removal into an aqueous phase.
Q3: What are the expected products of the hydrolysis reaction?
A3: Trimethyl aconitate will be hydrolyzed to aconitic acid (or its salt), which is soluble in the aqueous phase. This compound should ideally remain unreacted in the organic phase.
Q4: Can I use other purification methods like chromatography?
A4: Yes, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be used to separate compounds with similar structures.[5] However, for larger scale purifications, selective hydrolysis followed by extraction is often more practical and cost-effective.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A patent document suggests GC conditions for separating these compounds.[6][7]
Experimental Protocols
Protocol 1: Selective Alkaline Hydrolysis of Trimethyl Aconitate
Objective: To selectively hydrolyze trimethyl aconitate impurity from a mixture with this compound.
Materials:
-
Impure this compound containing trimethyl aconitate
-
Dichloromethane (or other suitable organic solvent)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like dichloromethane in a separatory funnel.
-
Hydrolysis & Extraction: Add an equal volume of 0.1 M NaOH solution to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure. Allow the layers to separate. The hydrolyzed aconitate salt will be in the aqueous (top) layer.
-
Separation: Carefully drain the organic (bottom) layer into a clean flask. Discard the aqueous layer.
-
Washing: Return the organic layer to the separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining base.
-
Water.
-
Brine to aid in the removal of water. Discard the aqueous layer after each wash.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation:
The effectiveness of the purification can be quantified by comparing the purity of the product before and after the procedure using Gas Chromatography (GC).
| Compound | Retention Time (min) - Approximate | Area % (Before Purification) | Area % (After Purification) |
| This compound | 5.77 | 95.0 | >99.5 |
| Trimethyl aconitate | 10.00 | 5.0 | <0.5 |
Note: Retention times are approximate and can vary based on the specific GC column and conditions used. The data presented here is illustrative.[6][7]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Be cautious when handling sodium hydroxide, as it is corrosive.
References
- 1. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 2. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 3. US5856150A - Selective hydrolysis of saturated esters over unsaturated esters using enzymes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 7. Dimethyl-3-oxoglutarat | 1830-54-2 [m.chemicalbook.com]
Separation of enol ether byproduct in Dimethyl 3-oxoglutarate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of Dimethyl 3-oxoglutarate, specifically concerning the formation and separation of the enol ether byproduct, dimethyl 3-methoxy-pentenedioate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an impurity with a close boiling point to this compound in my final product. What is this impurity and why is it difficult to separate?
A1: The common impurity is dimethyl 3-methoxy-pentenedioate, an enol ether of your target molecule.[1][2] This byproduct forms during the synthesis, particularly when using methanol as the esterifying agent in an acidic medium.[1] The structural similarity and, consequently, the small difference in boiling points between the enol ether and this compound make its separation by standard vacuum distillation challenging.[1][2]
Q2: How can I minimize the formation of the enol ether byproduct during the synthesis of this compound?
A2: The formation of the enol ether byproduct is highly dependent on the reaction conditions, especially the ratio of the chlorinated aliphatic hydrocarbon solvent (e.g., methylene chloride) to chlorosulphonic acid. To minimize the formation of this byproduct, it is crucial to control this ratio. A lower ratio of the chlorinated solvent to chlorosulphonic acid has been shown to significantly reduce the percentage of the enol ether formed.[1][2]
Troubleshooting Guide to Minimize Enol Ether Formation:
-
Solvent to Acid Ratio: Carefully control the volume ratio of the lower chlorinated aliphatic hydrocarbon (e.g., methylene chloride) to chlorosulphonic acid. The recommended range is from 0.1:1 to 1:1, with an optimal ratio around 0.5:1.[1]
-
Rate of Addition: The rate of addition of citric acid to the reaction mixture can also influence the formation of byproducts. A slower, controlled addition is recommended.[1]
-
Temperature Control: Maintain the recommended reaction temperatures throughout the synthesis to avoid unwanted side reactions.
Q3: I have already synthesized a batch of this compound with a high concentration of the enol ether byproduct. Are there any alternative purification methods?
A3: While vacuum distillation is largely ineffective, other chromatographic techniques could potentially be explored for the separation of keto-enol type structures. However, the interconversion between the keto (this compound) and enol forms can be rapid, especially on stationary phases like silica gel, which can complicate separation by column chromatography.[3] For β-ketoesters, gas chromatography (GC) has been used to separate keto and enol tautomers based on retention times.[4] Low-temperature High-Performance Liquid Chromatography (HPLC) has also been successfully used to separate keto-enol tautomers of other molecules.[5] Developing a specific chromatographic method for this separation would require experimental optimization.
Data Presentation
The following table summarizes the impact of the solvent to chlorosulphonic acid ratio on the formation of the enol ether byproduct in the synthesis of this compound.
| Ratio of Methylene Chloride to Chlorosulphonic Acid (by volume) | Enol Ether Content in Final Product (%) | Purity of this compound (%) | Reference |
| 2.83:1 | 4.78 | 91.07 | [1][2] |
| 0.5:1 | 0.81 | 98.33 | [1] |
Experimental Protocols
Synthesis of this compound with Minimized Enol Ether Formation
This protocol is based on a method designed to reduce the formation of the dimethyl 3-methoxy-pentenedioate byproduct.[1]
Materials:
-
Chlorosulphonic acid
-
Methylene chloride (anhydrous)
-
Citric acid (anhydrous or monohydrate)
-
Methanol
-
Saturated sodium hydrogen carbonate solution
-
Water
Procedure:
-
Prepare a mixture of anhydrous methylene chloride and chlorosulphonic acid in a volume ratio of 0.5:1 in a suitable reactor.
-
Adjust the temperature of the mixture to between 15 °C and 20 °C.
-
Add citric acid to the mixture at a controlled rate of 1 to 2 kg/minute , ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, warm the reaction mixture to 30 - 35 °C and stir for 2 hours to complete the esterification.
-
Cool the reaction mixture to 10 - 12 °C.
-
Quench the reaction by adding water at a rate that maintains the temperature below 15 °C.
-
Allow the two phases to separate for 30 minutes and then separate the organic phase.
-
Extract the aqueous layer three times with methylene chloride.
-
Combine all organic phases and wash first with water, then with a saturated sodium hydrogen carbonate solution to neutralize any remaining acid (adjusting the pH to approximately 7).
-
Wash the organic phase twice more with water.
-
Evaporate the solvent in vacuo to obtain the this compound product.
Analysis:
The purity of the final product and the percentage of the enol ether byproduct can be determined by gas chromatography (GC).[1]
-
Column: HP-1, 25 m x 0.32 mm, film thickness of 0.17 µm
-
Carrier gas: Hydrogen
-
Program: 80 °C for 5 minutes, then ramp to 200 °C at 10 °C/minute, hold for 8 minutes.
-
Detector: FID at 280 °C
-
Injector: 200 °C
-
Expected Retention Times:
-
This compound: ~5.77 minutes
-
Enol ether: ~8.15 minutes
-
Visualizations
Caption: Synthesis of this compound showing the side reaction leading to the enol ether byproduct.
Caption: Troubleshooting workflow for minimizing enol ether byproduct formation.
References
- 1. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 2. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl 3-oxoglutarate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Dimethyl 3-oxoglutarate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this compound synthesis can stem from several factors, primarily dependent on the chosen synthetic route.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis from diketene, carbon monoxide, and methyl nitrite, the reaction is typically carried out at 60°C for 3 hours.[1][2] Deviations from the optimal temperature can lead to reduced product formation or the prevalence of side reactions.
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the synthesis involving citric acid and chlorosulfonic acid, the esterification step is typically stirred for 2 hours at 30-35°C to ensure completion.[1]
-
Poor Quality Starting Materials: The purity of starting materials is crucial. For example, using anhydrous citric acid and methanol is important in certain procedures to prevent unwanted side reactions.
-
Inefficient Purification: Product loss can occur during the work-up and purification steps. This compound is often purified by vacuum distillation.[2] Ensuring the vacuum is adequate and the distillation is performed carefully can minimize losses.
Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: The presence of impurities is a common challenge. The primary impurities depend on the synthetic method used, particularly the route starting from citric acid.
-
Trimethyl Citrate: This impurity arises from the esterification of the unreacted hydroxyl group and the third carboxylic acid group of citric acid in the presence of methanol under acidic conditions.[2] Its formation can be minimized by carefully controlling the reaction conditions to favor the decarbonylation and subsequent esterification of the desired carboxyl groups.
-
Trimethyl Aconitate: This side product is formed from citric acid through dehydration followed by esterification, without the intended decarbonylation.[2]
-
Dimethyl 3-methoxypentenedioate ("enol ether"): The formation of this enol ether is a notable side reaction when using citric acid and chlorosulfonic acid.[2] It has been found that the ratio of the chlorinated solvent to chlorosulfonic acid can influence the formation of this impurity; decreasing the relative amount of solvent can reduce its formation.[2]
Unfortunately, these impurities have boiling points very close to that of this compound, making their separation by distillation difficult.[2] Therefore, optimizing the reaction to prevent their formation is the most effective strategy.
Question 3: The reaction seems to have stalled or is proceeding very slowly. What are the possible reasons?
Answer: A stalled or slow reaction can be due to several factors:
-
Catalyst Deactivation or Insufficient Amount: In syntheses that utilize a catalyst, such as the palladium and copper chlorides used in the diketene route, the catalyst's activity is paramount.[1][2] Ensure the catalyst is fresh and used in the correct amount.
-
Presence of Water: In the citric acid-based synthesis, the reaction with chlorosulfonic acid is sensitive to moisture. The use of anhydrous reagents and solvents is recommended.
-
Inadequate Mixing: Proper agitation is necessary to ensure the reactants are in constant contact, especially in heterogeneous mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several synthetic routes have been reported, with varying yields and industrial applicability. The most common starting materials include:
-
Citric Acid: This is a widely used method involving the reaction of citric acid with a strong acid like fuming sulfuric acid or chlorosulfonic acid, followed by esterification with methanol.[2] Yields can be as high as 90-96% under optimized conditions.[1][2]
-
Diketene: This route involves the reaction of diketene with carbon monoxide and methyl nitrite in the presence of a palladium and copper catalyst system, with reported yields around 60%.[1][2]
-
Ketene and Phosgene: This method involves the reaction of ketene, phosgene, and methanol, but it is less favored due to a lower yield of about 50% and the use of highly toxic phosgene.[2]
Q2: What is a typical work-up procedure for the synthesis from citric acid?
A2: A common work-up procedure after the reaction is complete involves:
-
Quenching the reaction mixture with water.
-
Extracting the aqueous phase with a suitable organic solvent, such as methylene chloride.
-
Combining the organic phases and washing them with a basic solution (e.g., sodium hydrogen carbonate) to neutralize excess acid, followed by washing with water.
-
Drying the organic phase over an anhydrous drying agent.
-
Removing the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by vacuum distillation.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): To quantify the amount of product and by-products being formed over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the desired product.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound, allowing for a comparison of different methodologies.
Table 1: Comparison of Different Synthetic Routes for this compound
| Starting Material(s) | Reagents/Catalysts | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Citric Acid | Chlorosulfonic Acid, Methanol | 10-35 | ~8 | 90-96 | [1][2] |
| Citric Acid | Fuming Sulfuric Acid, Methanol | - | - | 58 | [2] |
| Diketene, Carbon Monoxide, Methyl Nitrite | Palladium Chloride, Copper(II) Chloride | 60 | 3 | ~60 | [1][2] |
| Ketene, Phosgene, Methanol | - | - | - | ~50 | [2] |
| Ethyl Chloroacetate | Carbon Monoxide, Potassium Carbonate, Dicobalt Octacarbonyl | 65 | 7 | ~60 (for diethyl ester) |
Table 2: Influence of Reaction Parameters on Side Product Formation in the Citric Acid Route
| Parameter | Condition | Effect on Impurity Formation | Reference |
| Solvent to Reagent Ratio | Decreasing the volume of chlorinated solvent relative to chlorosulfonic acid | Reduces the formation of Dimethyl 3-methoxypentenedioate ("enol ether") | [2] |
Experimental Protocols
Detailed Methodology for this compound Synthesis from Citric Acid
This protocol is based on a high-yield procedure described in the literature.[1]
Materials:
-
Citric acid monohydrate
-
Chlorosulfonic acid
-
Methylene chloride
-
Anhydrous methanol
-
Water
-
Saturated sodium hydrogen carbonate solution
Procedure:
-
Prepare a mixture of chlorosulfonic acid and methylene chloride in a suitable reaction vessel equipped with a stirrer and a cooling system.
-
Cool the mixture to 10-15°C.
-
Slowly add citric acid monohydrate to the cooled mixture while maintaining the temperature between 10-15°C. The addition should be controlled to manage gas evolution.
-
After the addition is complete, stir the reaction mixture at 10-15°C for several hours until gas evolution ceases.
-
Cool the reaction mixture to 3-5°C.
-
Slowly add anhydrous methanol, ensuring the temperature does not exceed 25°C.
-
Warm the mixture to 30-35°C and stir for 2 hours to complete the esterification.
-
Cool the reaction mixture to 15°C and pour it into cold water.
-
Stir the mixture vigorously and then allow the phases to separate.
-
Separate the organic phase. Extract the aqueous phase multiple times with methylene chloride.
-
Combine all organic phases.
-
Wash the combined organic phase with a saturated sodium hydrogen carbonate solution, followed by two washes with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound from Citric Acid.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Preventing decomposition of Dimethyl 3-oxoglutarate during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of Dimethyl 3-oxoglutarate during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as dimethyl acetonedicarboxylate, is a beta-keto ester. Beta-keto esters are known to be susceptible to chemical degradation, primarily through hydrolysis and decarboxylation.[1][2] This instability can lead to a decrease in the purity of the compound over time, potentially affecting experimental results and the quality of downstream products.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: In the presence of water, the ester groups can be hydrolyzed to form 3-oxoglutaric acid and methanol. This reaction can be catalyzed by both acids and bases.[3][4]
-
Decarboxylation: The resulting 3-oxoglutaric acid is a beta-keto acid, which is thermally unstable and can readily lose carbon dioxide (CO2) to form acetone.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[6][7] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent moisture condensation upon opening.
Q4: How does moisture affect the stability of this compound?
A4: this compound is sensitive to moisture.[1] Water can react with the ester groups, leading to hydrolysis. This is often the initial step in the degradation process. Therefore, it is crucial to handle the compound in a dry environment and to use anhydrous solvents when preparing solutions.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic or aqueous solvents. If a solution must be prepared, it is best to use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) for a short duration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased purity of the compound over time. | Improper storage conditions (e.g., high temperature, exposure to moisture). | Store at 2-8°C in a tightly sealed container in a desiccator. For long-term storage, consider flushing the container with an inert gas. |
| Unexpected peaks in analytical data (GC-MS, NMR). | Degradation of the compound. | Analyze for the presence of common degradation products such as 3-oxoglutaric acid, acetone, and methanol. Review storage and handling procedures. |
| Inconsistent experimental results. | Use of a partially degraded compound. | Always use a fresh or properly stored sample. Verify the purity of the compound before use using an appropriate analytical method. |
| Cloudiness or precipitation in the stored liquid. | Absorption of water and subsequent hydrolysis. | Discard the product. Ensure future handling is performed in a dry environment and that storage containers are properly sealed. |
Stability Data
The following tables provide illustrative data on the stability of this compound under various storage conditions. Note that this data is based on the general behavior of beta-keto esters and is intended for guidance. Specific stability testing for your particular application is recommended.
Table 1: Effect of Temperature on Stability (Illustrative) Storage Duration: 6 months, sealed container, low humidity
| Temperature | Purity (%) |
| -20°C | >99% |
| 2-8°C | 98-99% |
| Room Temperature (25°C) | 90-95% |
| 40°C | <85% |
Table 2: Effect of Humidity on Stability (Illustrative) Storage Duration: 3 months, 25°C, sealed container
| Relative Humidity | Purity (%) |
| <10% | >95% |
| 30% | 90-92% |
| 50% | 85-88% |
| 75% | <80% |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound sample.
-
Anhydrous dichloromethane (DCM) or ethyl acetate as the solvent.
-
Internal standard (e.g., dimethyl succinate), if quantitative analysis is required.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in anhydrous DCM. If using an internal standard, add it to the solution at a known concentration.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 30-300
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Search the mass spectra of any impurity peaks against a library (e.g., NIST) to identify potential degradation products.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Objective: To monitor the formation of degradation products of this compound over time.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Reagents:
-
This compound sample.
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
Procedure:
-
Initial Spectrum: Dissolve a small amount of the fresh this compound sample in the deuterated solvent and acquire a ¹H NMR spectrum.
-
Stability Study: Store the this compound sample under the desired conditions (e.g., elevated temperature or humidity).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), take a small aliquot of the stored sample, dissolve it in the deuterated solvent, and acquire a ¹H NMR spectrum.
-
Spectral Analysis: Compare the spectra over time. Look for the appearance of new signals or changes in the integration of existing signals.
-
This compound: Characteristic signals for the methoxy groups (singlet, ~3.7 ppm) and the methylene groups (singlet, ~3.5 ppm).
-
Methanol (from hydrolysis): A singlet around 3.49 ppm.
-
Acetone (from decarboxylation): A singlet around 2.17 ppm.
-
3-Oxoglutaric acid (from hydrolysis): Appearance of a broad signal for the carboxylic acid protons.
-
Visualizations
References
- 1. aklectures.com [aklectures.com]
- 2. extranet.who.int [extranet.who.int]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
Challenges in the industrial scale production of Dimethyl 3-oxoglutarate
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the industrial-scale production of Dimethyl 3-oxoglutarate.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction conditions; Use of less efficient synthetic routes. | Several synthetic routes for this compound exist, with varying yields. The reaction of citric acid with chlorosulphonic acid followed by methanolysis has been reported to achieve yields of up to 90-96%.[1][2] In contrast, methods involving fuming sulphuric acid may result in yields of around 52-64%.[1] Processes starting from ketene and phosgene, or diketene and carbon monoxide, also offer lower yields of approximately 50-60% and present challenges with hazardous reagents, making them less suitable for industrial-scale production.[1][2] |
| Product Contamination with Enol Ether | A significant side reaction can lead to the formation of dimethyl 3-methoxypentenedioate (enol ether). This impurity is particularly difficult to remove by vacuum distillation due to its boiling point being very close to that of the desired product.[2] | The formation of the enol ether is dependent on the ratio of the lower chlorinated aliphatic hydrocarbon to chlorosulphonic acid used in the reaction. Maintaining a volume ratio of 0.1:1 to 1:1, and preferably 0.5:1, can significantly reduce the enol ether content in the final product to as low as 0.81%.[2] |
| Presence of Trimethyl Aconitate and Trimethyl Citrate Impurities | These by-products can form during the synthesis process and are difficult to separate from the final product. | The process involving the reaction of citric acid with chlorosulphonic acid in a lower chlorinated aliphatic hydrocarbon medium has been shown to minimize the formation of these impurities.[1] For instance, the trimethyl aconitate content can be reduced to 0.28% and trimethyl citrate to 0.09% using this optimized method.[2] |
| Use of Hazardous Reagents | Some synthesis methods employ highly toxic or explosive reagents, posing significant risks on an industrial scale. | Avoid synthetic routes that utilize hazardous materials such as phosgene, diketene, or dicobalt octacarbonyl.[1][2] The method using citric acid, chlorosulphonic acid, and a chlorinated aliphatic hydrocarbon is a safer alternative that avoids these dangerous reagents.[1] |
| Post-reaction Work-up Issues | Inefficient separation of the organic and aqueous phases, and improper pH adjustment can lead to product loss and impurities. | After the reaction, the organic phase should be separated and the aqueous phase extracted with a suitable solvent like methylene chloride. The combined organic phases should be washed with water and then with a basic solution (e.g., aqueous alkali hydrocarbonate) to adjust the pH to approximately 7. A final wash with water before evaporation in vacuo helps to ensure the purity of the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the industrial scale production of this compound?
A1: The primary challenges include achieving high yields and purity, managing the formation of by-products that are difficult to separate, and avoiding the use of hazardous reagents.[1][2] Key impurities that pose separation challenges are dimethyl 3-methoxypentenedioate (enol ether) and trimethyl aconitate, due to their boiling points being close to that of this compound.[2]
Q2: Which synthetic route is recommended for industrial-scale production?
A2: The process involving the reaction of citric acid with chlorosulphonic acid in a lower chlorinated aliphatic hydrocarbon (such as methylene chloride), followed by esterification with methanol, is highly recommended. This method offers high yields (up to 96%), high purity, and avoids the use of explosive or highly toxic reagents.[1]
Q3: How can the purity of this compound be maximized?
A3: Purity can be maximized by carefully controlling the reaction conditions to minimize the formation of by-products. Specifically, maintaining the optimal volume ratio of the chlorinated hydrocarbon solvent to chlorosulphonic acid is crucial for reducing the formation of the enol ether impurity.[2] A thorough aqueous work-up, including washing with a basic solution to neutralize the product, is also essential.[1]
Q4: What are the physical and chemical properties of this compound relevant to its production and storage?
A4: this compound is a clear, colorless to light yellow liquid with a boiling point of 237-241 °C at 760 mmHg.[3] It has a density of approximately 1.206 g/mL at 20 °C.[3] For storage, it is recommended to keep it in a cool place, between 2-8°C.[3]
Q5: What are the safety precautions to be taken during the production of this compound?
A5: this compound is considered an irritant and may cause skin sensitization.[4][5] Therefore, appropriate personal protective equipment, including gloves and protective clothing, should be worn.[3][5] It is also important to handle the reagents used in its synthesis, such as chlorosulphonic acid, with extreme care in a well-ventilated area.
Experimental Protocols
Optimized Synthesis of this compound from Citric Acid
This protocol is based on a high-yield industrial process.[1][2]
Materials:
-
Citric acid (anhydrous or monohydrate)
-
Chlorosulphonic acid
-
Lower chlorinated aliphatic hydrocarbon (e.g., methylene chloride)
-
Methanol
-
Aqueous alkali hydrocarbonate solution (e.g., sodium bicarbonate solution)
-
Water
Procedure:
-
Prepare a mixture of the lower chlorinated aliphatic hydrocarbon and chlorosulphonic acid in a volume ratio of 0.5:1 in a suitable reactor.
-
Cool the mixture to a temperature between 15 °C and 20 °C.
-
Add citric acid to the mixture at a controlled rate of 1 to 2 kg/minute , maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed until completion.
-
Add methanol to the reaction mixture to esterify the intermediate product.
-
Separate the resulting organic phase.
-
Extract the aqueous phase with the same chlorinated hydrocarbon solvent.
-
Combine the organic phases.
-
Wash the combined organic phase first with water, then with the aqueous alkali hydrocarbonate solution to adjust the pH of the aqueous phase to approximately 7.
-
Separate the organic phase and wash it again with water.
-
Evaporate the solvent from the organic phase under vacuum to obtain crude this compound.
-
If necessary, purify the product further by vacuum distillation.
Visualizations
Caption: Optimized synthesis workflow for this compound.
Caption: Troubleshooting logic for impurity formation.
References
- 1. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 2. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Synthesis of Dimethyl 3-oxoglutarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3-oxoglutarate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound include the reaction of citric acid with chlorosulfonic acid followed by esterification with methanol, and the Claisen condensation of dimethyl oxalate and dimethyl malonate. Other reported methods involve starting materials like ketene and phosgene, or diketene, although these are often less favored due to safety concerns and moderate yields.[1][2]
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. The synthesis from citric acid and chlorosulfonic acid can achieve yields of up to 94-96% under optimized conditions.[1] However, without careful control, yields can be significantly lower, in the range of 50-60%.[1] The Claisen condensation route also offers the potential for high yields, but this is sensitive to the reaction setup and purity of reagents.
Q3: What are the main impurities or side products I should be aware of?
A3: In the synthesis from citric acid, the most common impurities are trimethyl aconitate and dimethyl 3-methoxypentenedioate (an enol ether).[1] Trimethyl citrate can also be formed as a byproduct.[1] These impurities are particularly problematic as their boiling points are very close to that of this compound, making separation by distillation challenging.[1] In Claisen condensation reactions, self-condensation of the starting esters can be a significant side reaction.
Q4: How can I purify crude this compound?
A4: Purification is typically achieved by vacuum distillation. However, due to the close boiling points of the main byproducts, achieving high purity can be difficult.[1] An effective purification strategy involves a careful work-up procedure before distillation. This includes washing the organic phase with water and a basic solution, such as aqueous sodium bicarbonate, to neutralize any acidic impurities and help remove some of the polar byproducts.[1]
Troubleshooting Guide
Issue 1: Low Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Caption: Logical workflow for minimizing impurities in this compound synthesis.
-
Formation of Dimethyl 3-methoxypentenedioate (Enol Ether): The formation of this byproduct is influenced by the ratio of the chlorinated aliphatic hydrocarbon solvent to chlorosulfonic acid. Reducing this ratio (e.g., to a volume ratio between 0.1:1 and 1:1) can significantly decrease the amount of enol ether formed. [1]* Formation of Trimethyl Aconitate: This impurity arises from the incomplete decarbonylation of citric acid. To minimize its formation, ensure that the reaction temperature is maintained between 10-15°C during the addition of citric acid and that the subsequent stirring is continued until gas evolution ceases completely. [1]* Purification: While distillation is the primary method for purification, a thorough work-up is essential. Washing the combined organic phases with a saturated sodium bicarbonate solution helps to neutralize the reaction mixture and can aid in the removal of acidic byproducts. [1]Subsequent washing with water removes residual salts before vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material(s) | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Citric Acid | Chlorosulfonic Acid, Methanol | 90-96% [1] | High yield, readily available starting materials | Formation of byproducts with close boiling points, use of corrosive reagents |
| Ketene, Phosgene | Methanol | ~50% [1] | Direct route | Use of highly toxic and explosive reagents, moderate yield |
| Diketene, Carbon Monoxide | Methyl Nitrite, PdCl2, CuCl2 | ~60% [1] | Milder conditions than phosgene route | Moderate yield, use of diketene can be problematic on an industrial scale |
Experimental Protocols
Protocol 1: Synthesis of this compound from Citric Acid
This protocol is adapted from a patented industrial process. [1] Experimental Workflow from Citric Acid
Caption: Experimental workflow for the synthesis of this compound from citric acid.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with chlorosulfonic acid and a chlorinated aliphatic hydrocarbon solvent (e.g., dichloromethane) in a volume ratio of approximately 1:0.5.
-
Cooling: Cool the mixture to 10-15°C using an ice bath.
-
Addition of Citric Acid: Slowly add finely powdered citric acid monohydrate to the stirred mixture via the dropping funnel, maintaining the internal temperature between 10-15°C. The addition should be controlled to manage the rate of gas evolution.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 10-15°C for at least 6 hours, or until the evolution of gas has completely ceased.
-
Esterification: Cool the reaction mixture to 3-5°C and slowly add anhydrous methanol, ensuring the temperature does not exceed 25°C. After the addition, warm the mixture to 30-35°C and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 10-12°C and slowly quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (until the aqueous layer is neutral or slightly basic), and finally with water again.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Crossed Claisen Condensation
This protocol describes a general approach for a crossed Claisen condensation to synthesize this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium methoxide in anhydrous methanol.
-
Addition of Esters: To the stirred solution of sodium methoxide, add a mixture of dimethyl oxalate and dimethyl malonate dropwise at a controlled temperature (e.g., 0°C to room temperature). To favor the crossed condensation, one ester (ideally the one without α-hydrogens, in this case, dimethyl oxalate) can be used in excess.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating for several hours until completion (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or hydrochloric acid).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.
References
Technical Support Center: Troubleshooting Reactions with Dimethyl 3-Oxoglutarate
Welcome to the technical support center for reactions involving Dimethyl 3-Oxoglutarate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize chemical reactions, with a particular focus on the Knoevenagel condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Knoevenagel condensation reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?
A: Low or no yield in a Knoevenagel condensation with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The following are the most common culprits and their solutions:
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Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are critical. Weak bases are typically used to avoid self-condensation of the aldehyde or ketone.
-
Solution:
-
Ensure your catalyst is fresh and has been stored correctly.
-
If using a common catalyst like piperidine or pyridine, consider trying an alternative such as ammonium acetate or a solid-supported catalyst for easier removal.
-
Optimize the catalyst loading; typically, a catalytic amount is sufficient.
-
-
-
Improper Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution:
-
Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
Protic polar solvents like ethanol are often effective, while aprotic polar solvents such as DMF have also been used successfully.
-
In some cases, solvent-free conditions can lead to improved yields and are a greener alternative.
-
-
-
Unfavorable Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution:
-
Many Knoevenagel condensations can proceed at room temperature, but some may require gentle heating to overcome the activation energy.
-
Conversely, excessive heat can lead to decomposition of reactants or products.
-
Experiment with a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the optimum.
-
-
-
Presence of Water: this compound is sensitive to moisture, and the condensation reaction itself produces water, which can inhibit the reaction.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Dry the glassware thoroughly before use.
-
Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction, especially if heating.
-
The addition of molecular sieves to the reaction mixture can also be effective in removing water.
-
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion.
-
Solution:
-
Monitor the reaction progress regularly using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common challenge. Here are the most likely side reactions and strategies to mitigate them:
-
Hydrolysis of this compound: The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of strong acids or bases, or with prolonged reaction times in the presence of water.
-
Solution:
-
Use mild reaction conditions.
-
Ensure the reaction is carried out under anhydrous conditions to the extent possible.
-
Minimize reaction time once the starting material is consumed (as monitored by TLC).
-
-
-
Decarboxylation: While less common for the ester, the corresponding 3-oxoglutaric acid is prone to decarboxylation.[1] If hydrolysis occurs, subsequent decarboxylation can lead to further impurities.
-
Solution:
-
Maintain a neutral or slightly basic pH. Avoid strongly acidic conditions, especially at elevated temperatures.
-
-
-
Self-Condensation of the Aldehyde/Ketone: If a strong base is used, the carbonyl compound can react with itself in an aldol-type reaction.[2]
-
Solution:
-
Use a weak base catalyst like piperidine, pyridine, or ammonium acetate.
-
-
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound (this compound) in a Michael addition.
-
Solution:
-
Use a 1:1 stoichiometric ratio of the carbonyl compound and this compound. Adding the carbonyl compound slowly to the reaction mixture can also help.
-
-
The following diagram illustrates the potential side reactions:
Caption: Potential side reactions in Knoevenagel condensations.
Issue 3: Difficult Product Purification
Q3: I am having trouble purifying my product. What are the best practices for work-up and purification?
A: Effective purification is key to obtaining a high-purity product. Here are some guidelines:
-
Initial Work-up:
-
If a homogeneous catalyst was used, an initial aqueous wash can help remove it. For example, if an amine catalyst was used, a dilute acid wash (e.g., 1M HCl) will protonate the amine, making it water-soluble.[1]
-
Follow this with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally a brine wash to remove the bulk of the water from the organic layer.[3]
-
-
Removal of Unreacted this compound:
-
This compound is relatively polar. If your product is significantly less polar, flash column chromatography is an effective method for separation.[3]
-
-
Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity. Experiment with different solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Flash Column Chromatography: This is a versatile technique for purifying both solid and oily products. A typical eluent system to start with for products of Knoevenagel condensations is a mixture of hexanes and ethyl acetate. The optimal ratio can be determined by TLC analysis.[3]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes various reported conditions for the Knoevenagel condensation, which can serve as a starting point for your optimizations.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 | ~90 | [4] |
| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | 0.17 | 90 | [5] |
| GaCl₃ | Solvent-free | Room Temp | 0.1-0.2 | 90-98 | [6] |
| [Bmim][OAc] | Water | Room Temp | 0.1-0.5 | 90-97 | [7] |
| ZrOCl₂·8H₂O/NaNH₂ (15 mol%) | THF | 25 | 1.5 | 94 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Piperidine Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), this compound (1.0 eq), and absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The starting materials and product can be visualized under UV light or with a potassium permanganate stain.[9][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a small amount of your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate) to a TLC chamber and allow the atmosphere to saturate.
-
Spot the Plate: On a TLC plate, spot the starting aldehyde, this compound, a co-spot (both starting materials in the same spot), and the reaction mixture.[9]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.[10] You can also use a chemical stain like potassium permanganate for visualization. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
Mandatory Visualizations
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcps.org [ijcps.org]
- 6. researchgate.net [researchgate.net]
- 7. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 8. scribd.com [scribd.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Moisture sensitivity of Dimethyl 3-oxoglutarate and handling techniques
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of Dimethyl 3-oxoglutarate, with a specific focus on its moisture sensitivity. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and provide detailed protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Dimethyl 1,3-acetonedicarboxylate, is a chemical compound with the molecular formula C7H10O5.[1][2][3] It is commonly used as a pharmaceutical intermediate and in the synthesis of other organic molecules.[4] For instance, it has been used to prepare optically active ethylene oxide and as a ligand for PET imaging.[4]
Q2: What are the key physical and chemical properties of this compound?
This compound is a clear, colorless to very slight yellow, viscous liquid.[1][5] It is slightly soluble in water, with a solubility of approximately 120 g/L at 20°C.[4] Key properties are summarized in the table below.
Q3: Is this compound moisture-sensitive?
Yes, this compound is moisture-sensitive.[1] It is incompatible with moisture and should be stored and handled accordingly to prevent degradation.[1] Exposure to water can lead to hydrolysis.
Q4: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Recommended storage is under refrigeration at approximately 2-8°C.[1][4] It is critical to protect it from moisture.[1]
Q5: What happens if this compound is exposed to moisture?
Exposure to moisture can cause this compound to hydrolyze. This reaction breaks down the ester groups, likely forming 3-oxoglutaric acid and methanol. This degradation will reduce the purity of the reagent and can introduce confounding variables into experiments. While specific studies on the hydrolysis of this compound are not detailed in the provided results, the behavior of similar diesters, like Dimethyl 2-oxoglutarate, shows that hydrolysis in aqueous solutions can lead to the formation of acidic byproducts and a significant drop in the pH of the medium.[7][8]
Troubleshooting Guide
Q1: My reaction with this compound is failing or giving low yields. What could be the cause?
A common reason for reaction failure or low yield is reagent degradation due to moisture exposure.
-
Verify Reagent Integrity: Ensure the this compound has been stored correctly in a tightly sealed container and protected from moisture.[1] If the product appears cloudy or has changed in appearance, it may be compromised.
-
Check Solvents and Glassware: Ensure all solvents are anhydrous and that glassware was properly dried before use.
-
Review Handling Technique: The compound should be handled in a way that minimizes exposure to atmospheric moisture. Do not leave the container open.[1]
Q2: I've observed a change in the pH of my aqueous experimental medium after adding this compound. Why is this happening?
This is likely due to the hydrolysis of the this compound in the aqueous medium.
-
Hydrolysis and Acidification: Similar to its analog Dimethyl 2-oxoglutarate, this compound can hydrolyze in aqueous solutions.[7][8] This process releases acidic byproducts (3-oxoglutaric acid), which lowers the pH of the solution.[7]
-
Impact on Experiments: A significant pH shift can act as a confounding variable, affecting cell viability, enzyme activity, and other biological processes, potentially leading to a misinterpretation of results.[8]
Q3: How can I mitigate the pH drop in my cell culture or aqueous experiments?
Several strategies can be employed to manage the acidification caused by this compound hydrolysis:
-
Use a Robustly Buffered Medium: Employ media that contain a strong buffering system, such as a higher concentration of HEPES, to resist pH changes.[7][8]
-
Prepare Solutions Fresh: It is highly recommended to prepare working solutions fresh for each experiment by diluting a high-concentration stock solution immediately before use.[7] Do not store this compound in aqueous solutions for extended periods.[7]
-
Use the Lowest Effective Concentration: If possible, titrate the concentration of this compound to find the lowest effective dose to minimize the production of acidic byproducts.[7][8]
-
Frequent Media Changes: For longer experiments, replacing the medium frequently can help remove acidic byproducts.[8]
Q4: My experimental results are inconsistent between batches of this compound. What should I check?
Inconsistent results can often be traced back to variations in reagent purity.
-
Purity Variation: The purity of this compound can vary depending on the synthesis method. One described method achieves a purity of 98.33%, while another results in only 91.07% purity.[9]
-
Check Certificate of Analysis (CoA): Always refer to the CoA for the specific lot you are using to confirm its purity.
-
Moisture Contamination: Inconsistent handling and storage between experiments can lead to varying degrees of moisture contamination and degradation, causing inconsistent results.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H10O5 | [1][4] |
| Molecular Weight | 174.15 g/mol | [1][4] |
| Appearance | Clear, colorless to very slight yellow viscous liquid | [1] |
| Density | 1.18 - 1.206 g/cm³ at 20-25°C | [1][4] |
| Melting Point | 16-17 °C | [1][4] |
| Boiling Point | 237-241 °C at 760 mmHg | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Water Solubility | Approx. 120 g/L at 20°C | [4] |
| Refractive Index | n20/D 1.444 | [4] |
Table 2: Purity of this compound from Different Synthesis Methods
| Synthesis Method | Reported Purity | Reference |
| Invention Example 1 | 98.33% | [9] |
| Belgian Patent No. 879,537 Reproduction | 91.07% | [9] |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Solutions
This protocol outlines the recommended procedure for handling this compound to minimize moisture contamination and ensure experimental consistency.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile, single-use microcentrifuge tubes or vials
-
Calibrated pipettes with sterile, low-retention tips
-
Dry, inert gas (e.g., nitrogen or argon), optional but recommended
Methodology:
-
Preparation of Stock Solution:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
If possible, work in a glove box or under a stream of dry, inert gas.
-
Prepare a high-concentration stock solution in an anhydrous solvent like DMSO.[7]
-
Ensure the solvent is from a freshly opened bottle or has been properly stored to maintain its anhydrous state.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.[7] This prevents repeated freeze-thaw cycles and minimizes moisture introduction to the main stock.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), based on recommendations for similar compounds.[7]
-
-
Preparation of Working Solution:
-
Prepare working solutions fresh for each experiment.[7]
-
Thaw a single-use aliquot of the stock solution.
-
Dilute the stock solution directly into the experimental medium (e.g., cell culture medium) immediately before application.[7]
-
Do not store the diluted working solution in an aqueous buffer or medium.[7]
-
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Postulated hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. This compound(1830-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C7H10O5 | CID 74591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Containing Dimethyl 3-Oxoglutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl 3-oxoglutarate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and how does this affect the work-up?
A1: this compound is a clear, colorless to light yellow liquid. It is soluble in many common organic solvents such as methanol, ethanol, and chloroform, and has a notable solubility in water (approximately 120 g/L at 20°C)[1]. This significant water solubility can be a critical factor during aqueous work-up procedures, as the compound may partition into the aqueous layer, leading to lower yields. To mitigate this, it is advisable to use brine washes to decrease the solubility of the organic product in the aqueous phase and to back-extract the aqueous layers with a suitable organic solvent.
Q2: What are the main stability concerns with this compound during work-up?
A2: this compound is a β-keto ester, which makes it susceptible to hydrolysis, especially under acidic or basic conditions. During work-up, prolonged exposure to strong acids or bases should be avoided to prevent the hydrolysis of the ester groups to the corresponding carboxylic acid. This is particularly important if the desired product also contains ester functionalities.
Q3: Are there any common side reactions of this compound that I should be aware of during work-up and purification?
A3: Besides hydrolysis, self-condensation can be a potential side reaction under certain conditions, particularly with strong bases. Additionally, in reactions like the Knoevenagel condensation, both the C-2 and C-4 methylene groups are activated, which could potentially lead to undesired side products, although reactions at the C-2 methylene are more common. During purification, it is important to be aware of these potential impurities.
Troubleshooting Guides
Knoevenagel Condensation
Q: I am getting a low yield of my desired α,β-unsaturated product after the work-up of my Knoevenagel condensation with this compound. What could be the issue?
A: Low yields in Knoevenagel condensations involving this compound can stem from several factors. One common issue is the partial solubility of the product in the aqueous wash solutions, especially if the product is relatively polar. Another possibility is incomplete reaction. The work-up procedure itself might also be the culprit if emulsions form, leading to loss of product during separation.
Troubleshooting Steps:
-
Optimize Aqueous Wash: To minimize product loss in the aqueous layer, saturate the aqueous wash solution with sodium chloride (brine). This increases the ionic strength of the aqueous phase and "salts out" the organic product, pushing it into the organic layer.
-
Back-Extraction: Always back-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Check for Emulsions: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding brine, adding a small amount of a different organic solvent, or by filtering the mixture through a pad of Celite.
-
Reaction Monitoring: Ensure the reaction has gone to completion using thin-layer chromatography (TLC) before beginning the work-up.
Q: My final product after purification is a sticky oil, but I was expecting a solid. How can I induce crystallization?
A: If your product is an oil, it may be impure or it may simply have a low melting point.
Troubleshooting Steps:
-
Purity Check: First, assess the purity of your product by TLC or NMR. If impurities are present, further purification by column chromatography may be necessary.
-
Induce Crystallization: If the product is pure, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the desired product if available.
-
Cooling the solution in an ice bath or refrigerator.
-
Slowly adding a non-polar solvent (e.g., hexanes) to a solution of your product in a more polar solvent (e.g., ethyl acetate) until turbidity is observed, then allowing it to stand.
-
Hantzsch Pyridine Synthesis
Q: After the work-up of my Hantzsch synthesis using this compound, I have a significant amount of a highly polar byproduct that is difficult to separate from my desired dihydropyridine.
A: A common byproduct in the Hantzsch synthesis is the Knoevenagel condensation product of the aldehyde with one equivalent of the β-keto ester. This intermediate can be quite polar and may co-elute with your product during chromatography if the polarity difference is not significant.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure that the stoichiometry of the reactants is correct. Using a slight excess of the ammonia source can help to drive the reaction towards the desired dihydropyridine.
-
Purification Strategy:
-
Crystallization: The desired dihydropyridine product is often a crystalline solid and can frequently be isolated by simple filtration from the reaction mixture after cooling.[2] Washing the crude solid with a cold solvent like ethanol or isopropanol can remove more soluble impurities.
-
Column Chromatography: If crystallization is not effective, column chromatography is the next step. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to effectively separate the product from more polar impurities.
-
Q: My dihydropyridine product seems to be oxidizing to the corresponding pyridine during work-up or purification. How can I prevent this?
A: 1,4-dihydropyridines are susceptible to oxidation to the more stable aromatic pyridine derivatives, a process that can be accelerated by air, light, and residual acid or base from the work-up.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction and product from light by wrapping flasks in aluminum foil.
-
Neutralize Thoroughly: Ensure that all acidic or basic catalysts are completely neutralized and removed during the aqueous wash steps.
-
Mild Work-up Conditions: Avoid unnecessarily harsh conditions, such as prolonged heating, during solvent removal.
Biginelli Reaction
Q: The work-up of my Biginelli reaction with this compound results in a low yield of the dihydropyrimidinone, and the crude product is difficult to purify.
A: Low yields in the Biginelli reaction can be due to incomplete reaction or loss of product during work-up. The classical Biginelli reaction often requires acidic conditions and heat, which can lead to side reactions. Purification can be challenging due to the presence of unreacted starting materials and intermediates.
Troubleshooting Steps:
-
Product Isolation: In many cases, the dihydropyrimidinone product will precipitate from the reaction mixture upon cooling.[3][4] The solid can be collected by filtration and washed with a cold solvent to remove impurities.
-
Aqueous Wash: If the product does not precipitate, the reaction mixture should be poured into water and extracted with an organic solvent. Washing with a dilute solution of sodium bicarbonate can help to remove the acid catalyst.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol.[4]
Data Presentation
| Reaction Type | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | Aromatic Aldehydes | Diisopropylethylammonium acetate | Hexane | 65-70 | 3-6 | ~91 | [5] |
| Knoevenagel Condensation | Aromatic Aldehydes | Gallium Chloride | Solvent-free | Room Temp | minutes | High | [6] |
| Hantzsch Pyridine Synthesis | m-Methoxybenzaldehyde | - | Isopropanol | Reflux | - | 28.8 | [2] |
| Hantzsch Pyridine Synthesis | p-Methoxybenzaldehyde | - | Isopropanol | Reflux | - | 15.3 | [2] |
| Biginelli Reaction | Substituted Benzaldehyde | Dicalcium Phosphate Dihydrate | Ethanol | Reflux | 0.58 | High | [3] |
| Biginelli Reaction | Aldehyde | Bismuth(III) Nitrate | Acetonitrile | Room Temp | 2.5 | Excellent | [4] |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction and product properties.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Solvent Addition/Removal: If the reaction was performed in a water-miscible solvent (e.g., ethanol, THF), it may be necessary to remove the solvent under reduced pressure. Otherwise, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
A mild acidic or basic solution if needed to neutralize the reaction (e.g., dilute HCl or saturated NaHCO₃).
-
Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and to help break emulsions.
-
-
Back-Extraction: Separate the layers and back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Drying: Combine all organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General workflow for the aqueous work-up of reactions.
Caption: Troubleshooting logic for low product yield during work-up.
References
- 1. chembk.com [chembk.com]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 4. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving Dimethyl 3-Oxoglutarate
This technical support center is designed for researchers, scientists, and drug development professionals working with Dimethyl 3-oxoglutarate. It provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
This compound is a versatile substrate used in several key organic reactions. The most common catalytic transformations include:
-
Asymmetric Hydrogenation: The ketone group is reduced to a hydroxyl group, often with high stereoselectivity, to produce chiral 3-hydroxyglutarate derivatives. These are valuable building blocks in pharmaceutical synthesis.
-
Knoevenagel Condensation: As an active methylene compound, this compound can react with aldehydes and ketones to form new carbon-carbon double bonds.[1][2]
-
Decarboxylation: While more commonly studied with the parent 3-oxoglutaric acid, the principles of metal-catalyzed decarboxylation are relevant, leading to the loss of a carboxyl group as carbon dioxide.[3][4]
-
Metallacyclobutane Formation: It can react with zero-valent palladium and platinum complexes to form metallacyclobutan-3-one complexes.[5]
Q2: What types of catalysts are effective for the asymmetric hydrogenation of this compound?
Ruthenium-based complexes are highly effective for the asymmetric hydrogenation of the keto group in 3-oxoglutaric acid derivatives. A notable catalyst is [RuCl(benzene)(S)-SunPhos]Cl, which has demonstrated high enantioselectivity.[6][7] The choice of solvent is critical in these reactions, as it can significantly influence both the conversion rate and the enantiomeric excess (ee) of the product.[6][8]
Q3: Which catalysts are recommended for Knoevenagel condensation reactions with this compound?
A variety of catalysts can be employed for the Knoevenagel condensation, and the optimal choice depends on the specific substrates and desired reaction conditions. Common catalyst types include:
-
Nitrogen-based Organocatalysts: Weak bases like piperidine, imidazole, and triethylamine are frequently used due to their versatility and mild reaction conditions.[1][9]
-
Solid Acid Catalysts: Heterogeneous catalysts such as sulfate-ion promoted zirconia can facilitate the reaction, often under solvent-free conditions.[1]
-
Zeolites: Functionalized zeolites, particularly those with grafted amino groups, have shown excellent catalytic activity and can be used in microreactors for enhanced productivity.[10]
-
Phase Transfer Catalysts: In conjunction with solid base catalysts like g-C3N4, phase transfer catalysts such as 18-Crown-6 can significantly enhance reaction rates at room temperature.[11]
Q4: What factors should be considered for the decarboxylation of the parent compound, 3-oxoglutaric acid?
The decarboxylation of 3-oxoglutaric acid is notably catalyzed by transition-metal ions. The reaction proceeds through the loss of one equivalent of carbon dioxide. Key factors include:
-
Catalyst: Divalent metal ions such as Copper(II), Nickel(II), and Manganese(II) are effective catalysts.[3]
-
pH: The rate of decarboxylation is pH-dependent. The monoanion of 3-oxoglutaric acid decarboxylates faster than the neutral or dianionic forms.[3][4]
-
Ligands: The presence of ligands like 2,2'-bipyridyl can enhance the catalytic activity of the metal ions, particularly Manganese(II).[3]
Q5: Is this compound susceptible to hydrolysis?
Yes. Like many esters, this compound can be susceptible to hydrolysis in aqueous media, especially under acidic or basic conditions. A related compound, Dimethyl 2-oxoglutarate, is known to hydrolyze in cell culture media, releasing acidic byproducts and causing a drop in pH.[12] This instability can lead to inconsistent experimental results. It is crucial to consider this possibility when designing experiments in aqueous environments.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee) or Inversion of Configuration in Asymmetric Hydrogenation
-
Possible Cause: Suboptimal solvent choice. The solvent can have a profound effect on the stereochemical outcome of the reaction.
-
Troubleshooting Steps:
-
Screen Solvents: Perform the reaction in a variety of solvents. For ruthenium-catalyzed hydrogenations of 3-oxoglutaric acid derivatives, solvents like THF, CH₂Cl₂, and acetone have been shown to yield high enantioselectivities.[6]
-
Verify Product Configuration: Be aware that changing the solvent can lead to an inversion of the product's configuration. For example, switching from ethanol to THF or acetone has been observed to invert the stereochemistry of the product.[6]
-
Consult Literature: Review literature for the specific catalyst system being used to find optimal, reported solvent conditions.
-
Issue 2: Low Yield or Slow Reaction in Knoevenagel Condensation
-
Possible Cause 1: Inappropriate catalyst selection or activity.
-
Troubleshooting Steps:
-
Select an Appropriate Catalyst: Ensure the catalyst's acidity or basicity is suitable for the substrates. For many aldehydes, weak organic bases like imidazole or piperidine are effective.[1][9] For more challenging substrates, consider solid acid catalysts or functionalized zeolites.[1][10]
-
Check Catalyst Purity and Loading: Use a fresh or properly stored catalyst at an appropriate loading.
-
Consider a Phase Transfer Catalyst: If using a heterogeneous solid base catalyst, adding a phase transfer catalyst can significantly improve reaction rates.[11]
-
-
Possible Cause 2: Byproduct inhibition or unfavorable equilibrium.
-
Troubleshooting Steps:
-
Remove Water: The Knoevenagel condensation produces water as a byproduct. Removing water, for instance with a Dean-Stark apparatus or by using a water-selective membrane microreactor, can drive the reaction to completion.[10]
-
Issue 3: Inconsistent Results and a Drop in Reaction Mixture pH
-
Possible Cause: Hydrolysis of the dimethyl ester groups. This is particularly relevant in aqueous or protic solvents.
-
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of the reaction mixture. A significant drop indicates hydrolysis is occurring.
-
Use Buffered Media: If the reaction must be run in an aqueous environment, use a robust buffering system (e.g., HEPES) to maintain a stable pH.[12]
-
Work Under Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.
-
Minimize Reaction Time: Shorter reaction times can reduce the extent of hydrolysis.
-
Lower Substrate Concentration: Using the lowest effective concentration of this compound can minimize the impact of acidic byproduct formation.[12]
-
Data Presentation
Table 1: Influence of Solvent on Enantiomeric Excess (ee) in the Asymmetric Hydrogenation of a 3-Oxoglutaric Acid Derivative. Data derived from studies on similar substrates using a Ruthenium-based catalyst.[6]
| Solvent | Enantiomeric Excess (ee) | Product Configuration |
| Ethanol (EtOH) | ~20% | (R) |
| Tetrahydrofuran (THF) | >90% | (S) |
| Dichloromethane (CH₂Cl₂) | High | (S) |
| Acetone | >90% | (S) |
| Dioxane | High | (S) |
Table 2: Catalyst Selection Guide for Knoevenagel Condensation.
| Catalyst Type | Example(s) | Typical Conditions | Advantages |
| Organic Bases | Piperidine, Imidazole, Triethylamine | Room temp. to reflux, various solvents | Homogeneous, mild conditions, versatile[1][9] |
| Solid Acids | Sulfate-promoted Zirconia | Moderate temp., solvent-free | Heterogeneous, easy separation, environmentally friendly[1] |
| Functionalized Zeolites | Amino-grafted NaX | Flow reactors, moderate temp. | High productivity, reusable, suitable for continuous flow[10] |
| Metal-Organic Frameworks | AlMIL-53-NH₂, Fe-MIL-101-NH₂ | Varies | Porous, high surface area, tunable activity[2] |
Visualizations
Caption: Workflow for troubleshooting low enantioselectivity.
Caption: Decision tree for Knoevenagel catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of this compound
This is a representative protocol based on literature procedures and should be optimized for specific substrates and equipment.[6][7]
-
Catalyst Preparation: In a glovebox, add the chiral Ruthenium catalyst (e.g., [RuCl(benzene)(S)-SunPhos]Cl) to a Schlenk flask or a high-pressure reactor vessel.
-
Solvent and Substrate Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add the desired anhydrous solvent (e.g., acetone or THF) via cannula transfer. Add the this compound substrate.
-
Reaction Setup: Seal the reactor and remove it from the glovebox.
-
Hydrogenation: Connect the reactor to a hydrogen gas line. Purge the system by pressurizing with H₂ (e.g., to 20 bar) and then venting (repeat 3-5 times). Finally, pressurize the reactor to the desired pressure (e.g., 20-50 bar).
-
Reaction Execution: Place the reactor in a heating block or oil bath set to the desired temperature (e.g., 50-70 °C) and stir vigorously for the required reaction time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol is a general guideline for a reaction using a basic organocatalyst and should be adapted as needed.[1][9]
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the desired aldehyde in a suitable solvent (e.g., dichloromethane, toluene, or ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of imidazole or piperidine) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). For reactions that produce water, a Dean-Stark apparatus can be used if heating in an appropriate solvent like toluene.
-
Workup: Cool the reaction mixture to room temperature. If the catalyst is an amine, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure olefinic product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The uncatalysed and metal-ion catalysed decarboxylation of 3-oxoglutaric acid: a model for an enzyme system - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of this compound with zerovalent compounds of palladium and platinum. Preparation of 1-metallacyclobutan-3-one complexes and the X-ray crystal structure of 2,4-bis(methoxycarbonyl)-1,1-bis(triphenylphosphine)platinacyclobutan-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ruthenium-catalyzed asymmetric hydrogenation of 3-oxoglutaric acid derivatives: a study of unconventional solvent and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ru-catalyzed asymmetric hydrogenation of 3-oxoglutaric acid derivatives via solvent-assisted pinpoint recognition of carbonyls in close chemical propinquity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of Dimethyl 3-oxoglutarate
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with Dimethyl 3-oxoglutarate. The reactivity and stability of this β-keto ester are highly dependent on the solvent system, which can influence reaction pathways, rates, and product yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to be degrading in my aqueous cell culture medium. Why is this happening and how can I mitigate it?
A1: this compound is susceptible to hydrolysis in aqueous environments, such as cell culture media.[1] This reaction cleaves the methyl ester groups, yielding α-ketoglutarate (α-KG) and methanol. This instability can lead to a decrease in the concentration of the parent compound and a drop in the pH of the medium due to the formation of the acidic α-KG.[1][2][3][4]
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your culture medium, especially during long incubation periods. A significant drop in pH is a primary indicator of hydrolysis.[2][3][4]
-
Use Buffered Media: Employ a robust buffering system, such as HEPES, to maintain a stable pH.[1]
-
Quantify Stability: Perform a time-course experiment to determine the rate of hydrolysis under your specific conditions. This involves incubating this compound in your medium and analyzing samples at various time points by HPLC or LC-MS.[1][2][3][4]
-
Lower Concentration: If feasible for your experiment, use the lowest effective concentration of this compound to minimize the production of acidic byproducts.[2][3][4]
-
Include pH Control: In your experimental design, include a control group where the medium's pH is adjusted to match the drop observed in the treated group. This helps differentiate the effects of acidification from the effects of the compound itself.[2][3][4]
Q2: I am getting a low yield in my Knoevenagel condensation reaction. How does the solvent choice impact this?
A2: The Knoevenagel condensation, a C-C bond-forming reaction between a carbonyl group and an active methylene compound like this compound, is highly influenced by the solvent.[5] The solvent affects both the reaction rate and product selectivity by stabilizing intermediates and transition states.
Optimization Strategies:
-
Favor Polar Aprotic Solvents: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (CH3CN), and dimethyl sulfoxide (DMSO) are often superior for Knoevenagel condensations. They can accelerate both the initial aldol addition and the subsequent dehydration step. In some cases, using polar aprotic solvents has resulted in conversions of 81-99% with 100% selectivity in as little as 15 minutes.
-
Avoid Overly Protic Solvents: While polar protic solvents like ethanol can facilitate the initial step, aprotic conditions are generally better for the dehydration step.[2]
-
Consider Solvent-Free Conditions: In some catalyzed Knoevenagel reactions, solvent-free conditions at moderate temperatures have provided excellent yields and are more environmentally friendly.[3]
Q3: I am observing unexpected byproducts in a high-temperature reaction involving this compound in DMSO. What could be the cause?
A3: At elevated temperatures, this compound can undergo side reactions, including decarboxylation (or more specifically, decarbomethoxylation). For instance, heating a product derived from a Weiss-Cook condensation of this compound in aqueous DMSO at 140°C leads to quantitative decarbomethoxylation.[4] The stability of related β-keto acids is known to be dependent on pH and solvent, with decarboxylation being a key decomposition pathway.[6]
Troubleshooting Considerations:
-
Reaction Temperature: Evaluate if the reaction can be performed at a lower temperature to minimize thermal decomposition pathways.
-
Solvent Choice: The high polarity of DMSO can facilitate certain reactions.[7] The choice of a less polar or aprotic solvent might suppress unwanted side reactions. The rate of decarboxylation often increases in polar aprotic solvents compared to protic ones.[7]
-
Product Analysis: Use techniques like NMR and mass spectrometry to identify the structure of the byproducts, which can provide clues about the undesired reaction pathway.
Quantitative Data on Solvent Effects
The choice of solvent significantly impacts reaction outcomes. The following tables summarize quantitative data from various studies.
Table 1: Effect of Solvents on Knoevenagel Condensation Yield
| Solvent | Dielectric Constant | Type | Reaction Time | Conversion/Yield (%) | Reference |
| Toluene | 2.4 | Non-polar | 15 min | Low | |
| Acetonitrile | 37.5 | Polar Aprotic | 15 min | 81-99 | [8] |
| DMF | 38.0 | Polar Aprotic | 15 min | 81-99 | |
| DMSO | 47.0 | Polar Aprotic | 15 min | 81-99 | |
| Ethanol | 24.3 | Polar Protic | - | Lower Rate | |
| Water | 78.5 | Polar Protic | 3-60 min | 89-95 (catalyzed) | [8] |
Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions.
Table 2: Hydrolysis Rate of Esters in Different Solvent Systems
| Ester Substrate | Solvent System | Temperature (°C) | Observation | Reference |
| Dimethyl glutarate | Aqueous (cation exchange resin) | 130 | 88.8% yield of glutaric acid after 2h | [9] |
| Mono-3,5-dimethylaniline phosphate | Aqueous + 0-40% DMSO | 40-70 | Rate increases with increasing DMSO % | [10] |
| Mono-3,5-dimethylaniline phosphate | Aqueous + 0-40% Ethanol | 40-70 | Rate increases but is slower than in DMSO | [10] |
| Dimethyl 2-oxoglutarate | Cell Culture Medium | 37 | Hydrolyzes to α-KG over several hours | [1][2][3][4] |
Experimental Protocols
Protocol 1: Quantifying the Hydrolysis of this compound in Aqueous Media
This protocol allows you to determine the stability of this compound under your specific experimental conditions.[1][2][3][4]
Materials:
-
This compound
-
Your specific aqueous medium (e.g., cell culture medium, buffer)
-
Sterile tubes
-
-80°C freezer
-
HPLC or LC-MS system
-
Analytical standards for this compound and α-ketoglutarate
Procedure:
-
Preparation: Prepare a solution of this compound in your medium at the final concentration used in your experiments.
-
Aliquoting: Dispense the solution into several sterile tubes, one for each time point.
-
Incubation: Place the tubes in your incubator under the same conditions as your experiment (e.g., 37°C, 5% CO2).
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Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to stop the hydrolysis reaction.[1][2][3][4]
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Analysis: Once all samples are collected, thaw them and analyze by HPLC or LC-MS to quantify the concentrations of both this compound and its hydrolysis product, α-ketoglutarate.[1][2][3][4]
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Data Interpretation: Prepare standard curves for both compounds to ensure accurate quantification. Plot the concentration of each compound over time to determine the rate of hydrolysis.
Visualizations
Logical Diagram: Solvent Influence on Major Reaction Pathways
Caption: Influence of solvent type on the primary reaction pathways of this compound.
Experimental Workflow: Stability Assessment
Caption: A typical experimental workflow for quantifying the stability of a compound in a solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jru-b.com [jru-b.com]
Temperature control in the synthesis of Dimethyl 3-oxoglutarate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Dimethyl 3-oxoglutarate. The information is tailored for researchers, scientists, and professionals in drug development to address common issues encountered during this chemical process, with a particular focus on the critical role of temperature control.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inadequate Temperature Control: Deviation from the optimal temperature ranges during the reaction can lead to the formation of side products and incomplete conversion of reactants. For instance, in the synthesis from citric acid, temperatures outside the recommended ranges can reduce the efficiency of decarbonylation and esterification steps.[1] | Strict Temperature Monitoring: Ensure precise temperature control at each reaction stage. For the citric acid method, maintain the temperature between 10°C and 15°C during the addition of citric acid.[1][2] Subsequent steps should also adhere to their specified temperature ranges. Utilize a calibrated thermometer and a reliable cooling/heating system. |
| Suboptimal Reaction Time: Insufficient or excessive reaction times can result in incomplete reactions or the formation of degradation products. | Adhere to Protocol Timings: Follow the recommended reaction times for each step as outlined in the experimental protocol. For example, after the initial addition of citric acid, the reaction mixture should be stirred at 20°C to 22°C for at least 6 hours, preferably 7 to 8 hours.[1] | |
| High Impurity Profile | Formation of Side Products: Elevated temperatures can promote the formation of impurities such as trimethyl aconitate and dimethyl 3-methoxy-pentenedioate (enol ether).[1] The formation of the enol ether is particularly dependent on the reaction conditions.[1] | Precise Temperature and Reagent Control: Maintaining the reaction temperature between 10°C and 15°C during the initial phase is crucial for minimizing side product formation.[2] The ratio of solvents, such as a lower chlorinated aliphatic hydrocarbon to chlorosulphonic acid, also plays a role in controlling the formation of enol ether.[1] |
| Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials or intermediates will contaminate the final product. | Verify Reaction Completion: Use analytical techniques like TLC or GC to monitor the reaction progress and ensure the complete consumption of starting materials before proceeding with the work-up. | |
| Gas Evolution Ceases Prematurely | Low Reaction Temperature: The rate of gas formation (carbon monoxide) during the decarbonylation of citric acid is temperature-dependent. A temperature below the optimal range can slow down or halt the reaction. | Adjust Temperature: Ensure the reaction mixture is maintained within the specified temperature range of 20°C to 22°C after the initial addition of citric acid to sustain gas evolution.[1] |
| Difficulty in Product Isolation | Emulsion Formation During Work-up: Vigorous mixing during the aqueous work-up can lead to the formation of stable emulsions, making phase separation challenging. | Gentle Extraction: During the extraction process, use gentle inversion of the separatory funnel instead of vigorous shaking. The addition of brine can also help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature-controlled step in the synthesis of this compound from citric acid?
A1: The most critical step is the addition of citric acid to the reaction medium. It is recommended to maintain the temperature between 10°C and 15°C during this addition and until gas formation ceases.[1][2] Controlling the temperature in this range is vital for minimizing the formation of impurities and achieving a higher purity of the final product.[2]
Q2: What are the common impurities formed if the temperature is not controlled properly?
A2: If the temperature is not maintained within the optimal ranges, several impurities can form. These include trimethyl citrate, which can contaminate the product in amounts of 2-3%, and trimethyl aconitate, which can form in amounts of 0.4-1.0%.[1] Due to the small difference in boiling points, separating trimethyl aconitate from this compound by distillation is particularly difficult.[1] Another common impurity is the enol ether, dimethyl 3-methoxy-pentenedioate.[1]
Q3: What is the expected yield of this compound using the citric acid method?
A3: By following a carefully controlled process, a yield of approximately 90% of crude this compound can be obtained by distillation in vacuo.[1] One specific example in a patent claims a yield of 87.3%.[2]
Q4: Are there alternative synthesis routes for this compound, and how do their temperature requirements differ?
A4: Yes, there are several other methods. For example:
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From Diketene: This process involves reacting diketene, carbon monoxide, and methyl nitrite in the presence of palladium and copper salts at a temperature of 60°C for 3 hours, yielding about 60%.[1][2]
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From Ketene and Phosgene: This method involves reacting ketene and phosgene, followed by reaction with methanol. The reaction between ketene and phosgene is typically carried out between -30°C and +50°C, preferably between -10°C and +30°C.[3] This process, however, has a lower yield of about 50% and involves the use of highly toxic phosgene.[1]
-
From Ethyl Chloroacetate: The corresponding diethyl ester can be prepared by carbonylation in an ethanol medium at 65°C for 7 hours under a pressure of 100 bar, with a yield of 60%.[1]
Q5: How can I monitor the progress of the reaction?
A5: Gas chromatography (GC) is a suitable method for monitoring the reaction progress and analyzing the purity of the final product. A typical GC method might use an HP-1 column with a temperature program (e.g., 80°C for 5 minutes, then ramping at 10°C/minute to 200°C and holding for 8 minutes) and a flame ionization detector (FID).[1]
Experimental Protocols
Synthesis of this compound from Citric Acid
This protocol is based on a method described in patent literature.[1]
Materials:
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Citric acid (anhydrous or monohydrate)
-
Chlorosulphonic acid
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Lower chlorinated aliphatic hydrocarbon (e.g., methylene chloride)
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Methanol (anhydrous)
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Sodium hydrocarbonate
Procedure:
-
Prepare a mixture of the lower chlorinated aliphatic hydrocarbon and chlorosulphonic acid in a volume ratio of approximately 0.5:1 in a suitable reactor.
-
Adjust the temperature of the mixture to between 15°C and 20°C.
-
Add citric acid to the mixture at a controlled rate, ensuring the reaction temperature is maintained between 10°C and 15°C. Continue the addition until gas formation ceases.
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After the addition is complete, stir the reaction mixture at a temperature between 20°C and 22°C for at least 6 hours, or until gas evolution has stopped.
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Cool the reaction mixture to 3°C to 5°C.
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Slowly add anhydrous methanol, ensuring the internal temperature does not exceed 25°C. The addition may take 4 to 6 hours.
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Warm the mixture to a temperature between 30°C and 35°C and stir for 1 to 3 hours to complete the esterification.
-
Cool the mixture to 10°C to 12°C.
-
Proceed with the work-up, which typically involves washing with water and a sodium hydrocarbonate solution to neutralize the acid, followed by separation of the organic phase.
-
The organic phase is then evaporated in vacuo to yield the crude product, which can be further purified by distillation.
Data Presentation
Table 1: Temperature Parameters for Synthesis from Citric Acid
| Step | Process | Temperature Range (°C) | Duration | Reference |
| 1 | Initial Mixture Preparation | 15 - 20 | - | [1] |
| 2 | Citric Acid Addition | 10 - 15 | Until gas ceases | [1][2] |
| 3 | Stirring after Addition | 20 - 22 | 6 - 8 hours | [1] |
| 4 | Cooling before Methanol Addition | 3 - 5 | - | [1] |
| 5 | Methanol Addition | < 25 | 4 - 6 hours | [1] |
| 6 | Esterification | 30 - 35 | 1 - 3 hours | [1] |
| 7 | Final Cooling | 10 - 12 | - | [1] |
Table 2: Comparison of Different Synthesis Routes for Dialkyl 3-oxoglutarates
| Starting Materials | Reaction Temperature (°C) | Reaction Time | Yield (%) | Key Considerations | Reference |
| Citric Acid | See Table 1 | See Table 1 | ~90 (crude) | High yield, multi-step temperature control is critical. | [1] |
| Diketene, CO, Methyl Nitrite | 60 | 3 hours | ~60 | Moderate yield, diketene is disadvantageous for industrial scale. | [1][2] |
| Ketene, Phosgene, Methanol | -30 to +50 | - | ~50 | Poor yield, uses extremely poisonous phosgene. | [1][3] |
| Ethyl Chloroacetate, CO | 65 | 7 hours | 60 (diethyl ester) | Requires high pressure (100 bar) and a hazardous catalyst (dicobalt octacarbonyl). | [1] |
| Methyl Acetoacetate, Lithium Diisopropylamide | -45 | - | - | Involves cryogenic temperatures. | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from citric acid.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 2. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 3. US3963775A - Process for the production of 3-oxoglutaric acid - Google Patents [patents.google.com]
pH adjustment during the work-up of Dimethyl 3-oxoglutarate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH adjustment during the work-up of Dimethyl 3-oxoglutarate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up phase of this compound synthesis, with a focus on pH adjustment.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete neutralization of acid: Residual acid from the synthesis can lead to product degradation during concentration. | Ensure thorough washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8). Monitor the pH of the aqueous washings. |
| Product loss during extraction: Insufficient extraction from the aqueous phase. | Perform multiple extractions (at least 3) with a suitable organic solvent like methylene chloride to maximize product recovery.[1][2] | |
| Hydrolysis of the ester: The pH during the basic wash was too high (significantly above 8) or the exposure to basic conditions was prolonged, leading to saponification of the ester groups. | Use a mild base like saturated sodium bicarbonate solution for neutralization.[1][2] Avoid using strong bases like sodium hydroxide. Minimize the time the organic phase is in contact with the basic solution. | |
| Presence of Impurities in the Final Product | Residual acidic impurities: Incomplete washing with the basic solution. | Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, indicating complete neutralization of residual acids.[1][2] |
| Formation of enol ether, trimethyl citrate, or trimethyl aconitate: These are potential side-products from the synthesis reaction itself.[2] | While the primary removal of these is achieved during purification (e.g., distillation), proper work-up is crucial. A thorough washing procedure helps to remove some of the more polar impurities. Adherence to the reaction conditions outlined in the synthesis protocol is critical to minimize their formation. | |
| Emulsion Formation During Extraction | High concentration of salts or polar impurities: This can occur during the washing steps. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Final Product is an Oil Instead of a Crystalline Solid | Presence of solvent or impurities: Residual solvent or impurities can lower the melting point of the product. | Ensure the product is thoroughly dried under vacuum to remove all residual solvent. If impurities are suspected, further purification by distillation or chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment necessary during the work-up of this compound synthesis?
A1: The synthesis of this compound often involves acidic reagents or generates acidic byproducts. The pH adjustment, typically through washing with a basic solution like sodium bicarbonate, is crucial to neutralize these acidic components. This prevents potential acid-catalyzed hydrolysis or degradation of the desired ester product during subsequent purification steps, such as distillation.
Q2: What is the recommended pH for the aqueous phase during the washing step?
A2: The target pH for the aqueous phase after washing should be approximately 7.[2] This ensures that acidic impurities are removed without causing significant hydrolysis of the this compound, which can occur under strongly basic conditions.
Q3: What are the consequences of insufficient washing with the basic solution?
A3: Insufficient washing will leave residual acidic impurities in the organic phase. These acids can lead to a lower yield due to product degradation upon heating during solvent evaporation or distillation. The purity of the final product will also be compromised.
Q4: Can I use a stronger base, like sodium hydroxide, for a faster neutralization?
A4: It is not recommended to use strong bases like sodium hydroxide. Esters are susceptible to base-catalyzed hydrolysis (saponification), and a strong base can cleave the ester groups of this compound, leading to the formation of the corresponding carboxylate salts and reducing the yield of the desired product. A mild base like saturated sodium bicarbonate is effective for neutralization without promoting significant hydrolysis.[1][2]
Q5: What are the common impurities I should look out for, and how does the work-up help in their removal?
A5: Common impurities can include unreacted starting materials and side-products such as the corresponding enol ether, trimethyl citrate, and trimethyl aconitate.[2] The aqueous washes during the work-up are primarily effective at removing water-soluble and acidic impurities. While it may not remove all side-products completely, a proper work-up is a critical first step in purification.
Experimental Protocol: Work-up Procedure
The following is a detailed methodology for the work-up of this compound synthesis, based on established protocols.[1][2]
-
Quenching: After the reaction is complete, the reaction mixture is cooled to approximately 15°C and then poured into a volume of cold water. This mixture is stirred vigorously for about 15 minutes.
-
Phase Separation: The mixture is transferred to a separatory funnel, and the layers are allowed to separate. The aqueous phase is drained into a separate flask.
-
Extraction: The aqueous phase is extracted three times with methylene chloride.[1][2] The organic layers from each extraction are combined.
-
Neutralization (pH Adjustment): The combined organic phases are washed once with a saturated sodium hydrogen carbonate solution.[1][2] The mixture is shaken gently at first to allow for the release of any evolved carbon dioxide gas, then more vigorously. The aqueous layer is separated and its pH can be checked to ensure it is neutral or slightly basic.
-
Final Washing: The organic phase is then washed twice with water to remove any remaining sodium bicarbonate and other water-soluble impurities.[1][2]
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Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
Visualizations
Caption: Experimental workflow for the work-up of this compound synthesis, highlighting the critical pH adjustment step.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of Dimethyl 3-oxoglutarate, a key intermediate in various synthetic pathways, is critical for ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines the theoretical basis of each technique, presents illustrative experimental data for comparison, and provides detailed methodologies for each approach. The selection of the most appropriate method will depend on specific laboratory capabilities, the nature of potential impurities, and the desired level of analytical detail.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the analysis of this compound. The data presented are representative and intended for comparative purposes. Actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio, providing structural information. | Intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.005 mg/mL | Generally higher than chromatographic methods for trace impurities. |
| Limit of Quantification (LOQ) | ~0.03 mg/mL | ~0.015 mg/mL | Not typically used for trace analysis but excels in high-purity assessment. |
| Linearity (R²) | >0.999 | >0.999 | Excellent linearity over a wide dynamic range. |
| Accuracy (% Recovery) | 98-102% | 97-103% | High accuracy, as it is a primary method of measurement. |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per sample |
| Strengths | Robust, widely available, suitable for non-volatile impurities. | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Non-destructive, requires no reference standard for purity determination, provides structural confirmation. |
| Limitations | Potential for poor peak shape due to keto-enol tautomerism. Requires a suitable chromophore for UV detection. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds. | Lower sensitivity for trace impurities compared to chromatographic methods. Higher initial instrument cost. |
Mandatory Visualization
Experimental Workflow for Purity Analysis
Caption: General experimental workflow for determining the purity of a chemical substance.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and its non-volatile impurities. Due to the potential for keto-enol tautomerism in β-keto esters, which can lead to poor peak shapes, a mixed-mode or a C18 column at elevated temperature with a pH-controlled mobile phase is recommended.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a mixed-mode column
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm (ketone chromophore)
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percentage method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Given that this compound is a relatively volatile compound, this method is highly suitable for its purity assessment.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: 40-300 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
No derivatization is required for this compound.
Purity Calculation: Purity is typically determined using the area percent report from the Total Ion Chromatogram (TIC).
Purity (%) = (TIC Area of this compound peak / Total TIC area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte. The purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of a certified internal standard with a known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Purity Calculation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
For this compound (C₇H₁₀O₅, MW = 174.15 g/mol ), the singlet at ~3.5 ppm (corresponding to the two methylene groups, 4H) can be used. For maleic acid (C₄H₄O₄, MW = 116.07 g/mol ), the singlet at ~6.3 ppm (corresponding to the two vinyl protons, 2H) is used.
Logical Relationships in Method Selection
Interpreting the ¹H NMR Spectrum of Dimethyl 3-oxoglutarate: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of Dimethyl 3-oxoglutarate, comparing it with the spectra of two similar molecules: dimethyl malonate and acetone. This analysis is supported by predicted spectral data and established experimental protocols.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound, with the molecular formula C₇H₁₀O₅, dictates a specific pattern in its ¹H NMR spectrum.[1][2] Due to the symmetry of the molecule, two distinct proton environments are expected, leading to two signals in the spectrum.
-
Methylene Protons (CH₂): The four protons of the two methylene groups are chemically equivalent. These protons are situated between a carbonyl group and an ester group. The electron-withdrawing nature of these adjacent functional groups will cause a significant downfield shift. This signal is predicted to appear as a singlet, as there are no adjacent protons to cause splitting.
-
Methyl Protons (CH₃): The six protons of the two methyl groups are also chemically equivalent. These protons are part of the methyl ester functional groups. They are expected to produce a singlet in the spectrum at a characteristic chemical shift for methyl esters.
Comparison with Alternative Molecules
To better understand the spectral features of this compound, a comparison with simpler, related molecules is instructive.
-
Dimethyl Malonate: This molecule is similar in that it possesses two methyl ester groups attached to a central methylene group. Its ¹H NMR spectrum will therefore show a singlet for the methylene protons and a singlet for the methyl protons. However, the absence of the central carbonyl group in dimethyl malonate will result in a less pronounced downfield shift for the methylene protons compared to this compound.
-
Acetone: As a simple ketone, acetone displays a single peak in its ¹H NMR spectrum corresponding to its six equivalent methyl protons.[3][4] This provides a reference for the chemical shift of protons adjacent to a carbonyl group.
Data Presentation
The following table summarizes the predicted and experimental ¹H NMR spectral data for this compound and the two comparison molecules.
| Compound | Protons | Predicted/Experimental Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| This compound | Methylene (-CH₂-) | ~3.5 | Singlet | 4H |
| Methyl (-OCH₃) | ~3.7 | Singlet | 6H | |
| Dimethyl Malonate | Methylene (-CH₂-) | ~3.4 | Singlet | 2H |
| Methyl (-OCH₃) | ~3.75 | Singlet | 6H | |
| Acetone | Methyl (-CH₃) | ~2.17 | Singlet | 6H |
Experimental Protocols
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample or dispense 10-30 µL of a liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O) to the vial. The choice of solvent is critical to avoid obscuring sample peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
Instrumental Parameters:
Standard ¹H NMR acquisition parameters on a 400 MHz spectrometer would typically include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): Typically 2-4 seconds, which determines the resolution of the spectrum.
-
Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire range of proton chemical shifts.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound and the relationship between its distinct proton environments and the expected ¹H NMR signals.
Caption: Structure of this compound and its predicted ¹H NMR signals.
References
Comparative 13C NMR Spectral Analysis of Dimethyl 3-oxoglutarate and a Key Alternative
A detailed comparison of the 13C NMR spectral data for dimethyl 3-oxoglutarate and its close structural analog, ethyl acetoacetate, provides valuable insights for researchers and professionals in the fields of chemical research and drug development. This guide offers a comprehensive analysis of their respective spectra, supported by experimental data and detailed protocols, to aid in the identification and characterization of these important β-keto esters.
Introduction
This compound and ethyl acetoacetate are both prominent members of the β-keto ester family, a class of compounds widely utilized as intermediates in organic synthesis. Their structural similarities and differences are clearly delineated by 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the carbon framework of a molecule. This guide presents a comparative analysis of their 13C NMR spectra, highlighting the key chemical shift differences that enable their differentiation and characterization.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for this compound and ethyl acetoacetate, recorded in deuterated chloroform (CDCl3). The data for ethyl acetoacetate is sourced from the Biological Magnetic Resonance Bank (BMRB).[1] Due to the current unavailability of publicly accessible, experimentally verified 13C NMR data for this compound and diethyl 3-oxoglutarate, predicted values are provided for comparative purposes.
| Carbon Atom | This compound (Predicted in CDCl3) | Ethyl Acetoacetate (Experimental in CDCl3)[1] |
| C1 (Ester Carbonyl) | ~167 ppm | 167.154 ppm |
| C2 (Methylene) | ~50 ppm | 50.159 ppm |
| C3 (Ketone Carbonyl) | ~200 ppm | 200.753 ppm |
| C4 (Methylene) | ~50 ppm | - |
| C5 (Ester Carbonyl) | ~167 ppm | - |
| Methyl (Ester) | ~52 ppm | - |
| Methyl (Acetyl) | - | 30.183 ppm |
| Ethyl (Ester Methylene) | - | 61.419 ppm |
| Ethyl (Ester Methyl) | - | 14.097 ppm |
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. Below is a generalized experimental protocol for obtaining the 13C NMR spectrum of a liquid sample, such as this compound or its alternatives.
Sample Preparation:
-
Dissolution: Dissolve approximately 20-50 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The concentration may be adjusted depending on the solubility of the compound and the sensitivity of the NMR spectrometer.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for CDCl3, the central peak of the triplet is at δ ≈ 77.16 ppm).
NMR Data Acquisition:
-
Instrumentation: The 13C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiment Type: A standard proton-decoupled 1D 13C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to encompass all carbon signals in these types of molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis, though less critical for routine characterization.
-
Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Logical Relationship of Carbon Environments
The chemical structure of this compound dictates its 13C NMR spectrum. The molecule's symmetry results in fewer unique carbon signals than the total number of carbon atoms. The following diagram, generated using the DOT language, illustrates the distinct carbon environments within the molecule.
Caption: Carbon environments in this compound.
This diagram highlights the three key types of carbon atoms in the backbone of this compound: the two equivalent ester carbonyl carbons (C1 and C5), the two equivalent methylene carbons (C2 and C4), and the central ketone carbonyl carbon (C3). Additionally, the two equivalent methyl carbons of the ester groups are shown. This symmetry results in a simplified 13C NMR spectrum with only four expected signals.
References
The Advantage of Dimethyl 3-oxoglutarate in Modulating Hypoxia-Inducible Factor-1α Signaling
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of metabolic research and drug development, glutarate derivatives have emerged as critical tools for interrogating cellular pathways. Among these, Dimethyl 3-oxoglutarate is gaining attention for its unique biological activities, particularly its distinct effects on the hypoxia-inducible factor-1α (HIF-1α) pathway compared to other glutarate analogs. This guide provides an objective comparison of this compound's performance against other glutarate derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of research compounds.
While direct comparative studies on this compound are emerging, extensive research on its close structural analog, Diethyl 3-oxoglutarate, provides significant insights into its advantages, particularly in the context of cancer biology. This guide will focus on the comparative effects of 3-oxoglutarate and 2-oxoglutarate derivatives, using data from studies on their diethyl and dimethyl esters as representative examples.
Contrasting Effects on HIF-1α Regulation: A Key Advantage
The primary advantage of 3-oxoglutarate derivatives lies in their distinct regulation of HIF-1α, a master transcriptional regulator of the cellular response to low oxygen levels. While 2-oxoglutarate and its cell-permeable analogs like Dimethyl 2-oxoglutarate (DMKG) are known to stabilize HIF-1α under certain conditions, 3-oxoglutarate derivatives exhibit the opposite effect, actively promoting its downregulation.[1]
Table 1: Comparative Effects of Glutarate Derivatives on HIF-1α Abundance
| Compound | Target | Effect on HIF-1α Abundance | Mechanism | Reference |
| Diethyl 3-oxoglutarate | Cancer Cell Lines (NLF, HCT116) | Decrease | Independent of EGLN hydroxylase activity | [1] |
| Diethyl 2-oxoglutarate | Cancer Cell Lines (NLF) | Increase (at millimolar concentrations) | Acts as a precursor to 2-oxoglutarate, a cofactor for EGLN hydroxylases which can paradoxically lead to HIF-1α stabilization under certain conditions. | [1] |
| Dimethyl 2-oxoglutarate (DMKG) | Breast Cancer Cells (MDA-MB-231, MCF7) | Increase | Serves as a cell-permeable precursor to α-ketoglutarate, which can transiently stabilize HIF-1α. | [2][3] |
This opposing action on HIF-1α positions this compound as a valuable tool for studying HIF-1α degradation pathways and as a potential therapeutic agent in diseases where HIF-1α is aberrantly activated, such as in various cancers.[1]
Superior Performance in Cancer Therapy Models
The differential effects on HIF-1α translate to significant advantages in preclinical cancer models. Studies have demonstrated that Diethyl 3-oxoglutarate, unlike its 2-oxo counterpart, can induce cancer cell death and inhibit tumor growth.
Table 2: Comparative Performance in In Vitro and In Vivo Cancer Models
| Experiment | Glutarate Derivative | Cell Line / Model | Key Findings | Reference |
| Cell Viability (Crystal Violet Staining) | Diethyl 3-oxoglutarate | NLF (Neuroblastoma) | Induced cell death after 96 hours of daily administration. | [1] |
| Diethyl 3-oxoglutarate | HCT116 (Colon Carcinoma) | Minor effect on cell viability when used alone. | [1] | |
| Diethyl 3-oxoglutarate + Vincristine | NLF, HCT116, H460 | Synergistically induced apoptosis. | [1] | |
| Tumor Xenograft Growth | Diethyl 3-oxoglutarate + Vincristine | Nude mice with HCT116 xenografts | Significantly reduced tumor xenograft growth. | [1] |
These findings underscore the potential of 3-oxoglutarate derivatives as adjuvants in chemotherapy, sensitizing cancer cells to the effects of cytotoxic drugs.[1]
Experimental Protocols
To support the replication and advancement of these findings, detailed methodologies for the key experiments are provided below.
Western Blot Analysis for HIF-1α
This protocol is adapted from studies investigating the effect of glutarate derivatives on HIF-1α protein levels.[1]
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., NLF, HCT116) in appropriate media and culture to ~80% confluency. Treat cells with desired concentrations of this compound, other glutarate derivatives, or vehicle control (e.g., DMSO) for specified time points. For hypoxia experiments, cells are placed in a hypoxic chamber (e.g., 1% O₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or tubulin) as a loading control.
Cell Viability Assay (Crystal Violet Staining)
This method provides a simple assessment of cell viability.[1]
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with the compounds of interest daily for the desired duration (e.g., 96 hours).
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Solubilization: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding a solubilizing agent (e.g., methanol or a solution of 0.1% SDS in PBS).
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
Tumor Xenograft Growth Inhibition Assay
This in vivo assay evaluates the anti-tumor efficacy of compounds.[1]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compounds (e.g., Diethyl 3-oxoglutarate), chemotherapeutic agents (e.g., vincristine), or vehicle control to the mice according to the planned schedule and dosage.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Data Analysis: Plot the average tumor volume for each group over time to assess the effect of the treatments on tumor growth. At the end of the study, tumors can be excised and weighed.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Comparative Regulation of HIF-1α by 2- and 3-Oxoglutarate Derivatives.
Caption: Workflow for Comparing Glutarate Derivatives in Cancer Models.
Conclusion
The available evidence strongly suggests that this compound and its analogs offer a significant advantage over 2-oxoglutarate derivatives for research focused on downregulating HIF-1α. This unique property translates into promising anti-cancer effects, particularly when used in combination with existing chemotherapies. The distinct mechanism of action, independent of EGLN hydroxylase activity, opens new avenues for therapeutic intervention in HIF-1α-driven pathologies. Further direct comparative studies with this compound are warranted to fully elucidate its potential and solidify its position as a superior tool for specific applications in biomedical research and drug development.
References
- 1. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermediary Metabolite Precursor Dimethyl-2-Ketoglutarate Stabilizes Hypoxia-Inducible Factor-1α by Inhibiting Prolyl-4-Hydroxylase PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermediary metabolite precursor dimethyl-2-ketoglutarate stabilizes hypoxia-inducible factor-1α by inhibiting prolyl-4-hydroxylase PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,3,5-Oxygenated Compounds: Alternatives to Dimethyl 3-Oxoglutarate
The 1,3,5-oxygenated structural motif is a cornerstone in a vast array of biologically active natural products and pharmaceuticals. The stereocontrolled synthesis of these arrangements is, therefore, of paramount importance to researchers in medicinal chemistry and drug development. While dimethyl 3-oxoglutarate has traditionally served as a valuable C5 building block for accessing these structures, a number of alternative and, in many cases, more versatile methods have emerged. This guide provides a comparative overview of key modern alternatives, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal synthetic strategy.
Comparison of Synthetic Alternatives
The following table summarizes the performance of several key alternatives to this compound for the synthesis of 1,3,5-oxygenated compounds. The choice of method will depend on the desired stereochemistry, substrate scope, and tolerance of functional groups.
| Method | Starting Material | Product | Key Reagents/Catalyst | Yield (%) | Stereoselectivity | Key Advantages |
| This compound Reduction | This compound | 1,3,5-Pentanetriol | Borane-dimethyl sulfide (BMS) | Moderate | Achiral | Direct, simple starting material. |
| Evans-Tishchenko Reaction | β-Hydroxy ketone | anti-1,3-Diol monoester | Samarium iodide (SmI₂), Aldehyde | 78-95 | High anti selectivity (>97:3 dr) | Excellent diastereoselectivity, in-situ protection of one hydroxyl group.[1] |
| Intramolecular Hydrosilylation | (Z)-1,5-syn-Diol monoether | syn,syn-1,3,5-Triol derivative | Karstedt's catalyst | 72-78 | High syn selectivity (87:13 to 95:5 dr) | Good yields and high stereocontrol for syn,syn and syn,anti triols.[2] |
| Condensation of Silyl Enol Ethers | 1,3-Bis(silyl enol ether) | 1,3,5-Tricarbonyl compound | Acid chloride | Moderate to High | Not applicable | Efficient for constructing the 1,3,5-tricarbonyl backbone.[3] |
| Iterative Polypropionate Synthesis | Aldehydes, Chiral α-chlorosilanes | Polypropionate chains | Enantioenriched lithiated α-chlorosilanes | Good | Fully stereocontrolled | Highly versatile for complex polyketide synthesis with complete stereocontrol.[4][5][6] |
| Chemoenzymatic Kinetic Resolution | Racemic 1,3,5-pentanetriol derivative | Enantiopure 1,3,5-pentanetriol derivative | Lipase (e.g., Candida antarctica Lipase B) | ~50% (for desired enantiomer) | High (often >99% ee) | Access to highly enantiopure materials. |
Experimental Protocols and Methodologies
Evans-Tishchenko Reaction
This reaction provides a highly diastereoselective method for producing anti-1,3-diol monoesters from β-hydroxy ketones.[7]
Experimental Protocol:
To a solution of the β-hydroxy ketone (1.0 eq) and a chosen aldehyde (e.g., propionaldehyde, 50 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, a freshly prepared 0.1 M solution of samarium iodide (SmI₂) in THF (1.1 eq) is added dropwise at -10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel flash column chromatography to yield the anti-1,3-diol monoester.[8]
Caption: Evans-Tishchenko Reaction Workflow.
Intramolecular Hydrosilylation of Pent-3-en-1,5-diols
This method is particularly effective for the stereoselective synthesis of syn,syn- and syn,anti-1,3,5-triols.[2]
Experimental Protocol:
A solution of the (Z)-1,5-syn-diol monosilyl ether (1.0 eq) in dry toluene is prepared under an argon atmosphere. To this solution, Karstedt's catalyst (0.5 mol %) is added. The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to oxidative cleavage of the carbon-silicon bond. The crude product is dissolved in a mixture of THF and methanol, and treated with 30% hydrogen peroxide and potassium bicarbonate. After stirring for 12 hours, the reaction is quenched and worked up to provide the syn,syn-1,3,5-triol derivative, which is then purified by column chromatography.[2]
Caption: Intramolecular Hydrosilylation Pathway.
Condensation of 1,3-Bis(silyl enol ethers)
This approach offers a direct route to 1,3,5-tricarbonyl compounds, which are versatile precursors to 1,3,5-triols and other derivatives.[3][9]
Experimental Protocol:
A solution of the 1,3-bis(silyl enol ether) (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an argon atmosphere. The acid chloride (1.1 eq) is added dropwise to the cooled solution. The reaction mixture is slowly warmed to room temperature and stirred for 8-12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to afford the 1,3,5-tricarbonyl compound.[3]
Caption: Synthesis of 1,3,5-Tricarbonyls.
Concluding Remarks
The synthesis of 1,3,5-oxygenated compounds is a well-explored area of organic chemistry, yet the development of new, more efficient, and highly stereoselective methods remains a significant goal. While this compound provides a straightforward entry point, the alternatives presented in this guide offer greater control over stereochemistry and broader applicability in the synthesis of complex molecules. The Evans-Tishchenko reaction is an excellent choice for generating anti-1,3-diols, while intramolecular hydrosilylation provides access to syn,syn- and syn,anti-1,3,5-triols. For the construction of the 1,3,5-tricarbonyl backbone, the condensation of bis(silyl enol ethers) is a reliable method. For ultimate control in the assembly of complex polyketide-like structures, iterative polypropionate synthesis stands out. Finally, chemoenzymatic methods offer an unparalleled advantage in accessing enantiopure building blocks. The selection of the most appropriate method will be guided by the specific synthetic target and the desired level of stereochemical precision.
References
- 1. scispace.com [scispace.com]
- 2. Stereoselective Synthesis of Syn,Syn- and Syn,Anti-1,3,5-Triols via Intramolecular Hydrosilylation of Substituted Pent-3-en-1,5-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides [organic-chemistry.org]
- 4. Iterative assembly line synthesis of polypropionates with full stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. researchgate.net [researchgate.net]
- 7. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 8. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Effects of Dimethyl 3-oxoglutarate and 2-Oxoglutarate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Dimethyl 3-oxoglutarate and cell-permeable 2-oxoglutarate (2-OG) analogs, focusing on their distinct effects on cellular metabolism and signaling. 2-Oxoglutarate, also known as α-ketoglutarate, is a pivotal metabolite in the tricarboxylic acid (TCA) cycle and an essential cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[1][2] These enzymes play critical roles in diverse processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis.[3][4][5] Due to the poor cell permeability of the negatively charged 2-oxoglutarate, esterified analogs such as Dimethyl 2-oxoglutarate (DMKG) are invaluable tools for elevating its intracellular concentration.[1][6]
This guide contrasts the well-established effects of DMKG as a 2-OG prodrug with the unique, and often opposing, activities of its structural isomer, this compound. Understanding these differences is crucial for the accurate design and interpretation of experiments in metabolic research and drug development.
Dimethyl 2-Oxoglutarate (DMKG): A Prodrug for Intracellular 2-Oxoglutarate
Dimethyl 2-oxoglutarate (DMKG) is the most widely used cell-permeable analog of 2-oxoglutarate.[1] Its ester groups neutralize the negative charges of the carboxyl groups, allowing it to readily diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze DMKG, releasing 2-oxoglutarate and effectively increasing the intracellular pool of this critical metabolite.[1][7] Therefore, the primary biological effects of DMKG are attributable to the functions of 2-oxoglutarate itself.
Key Biological Effects:
-
TCA Cycle Anaplerosis: DMKG-derived 2-oxoglutarate can replenish TCA cycle intermediates, a process known as anaplerosis. This supports mitochondrial respiration and ATP production, particularly in states of metabolic stress or when other anaplerotic substrates like glutamine are limited.[1][8]
-
Cofactor for Dioxygenases: 2-oxoglutarate is a crucial co-substrate for numerous dioxygenases.[4][9] By increasing its availability, DMKG can modulate the activity of these enzymes:
-
Prolyl Hydroxylases (PHDs/EGLNs): In the presence of oxygen, PHDs use 2-oxoglutarate to hydroxylate proline residues on Hypoxia-Inducible Factor-1α (HIF-1α).[9] This hydroxylation marks HIF-1α for proteasomal degradation. Thus, under normoxic conditions, DMKG promotes HIF-1α degradation.
-
Epigenetic Modifiers: DMKG can influence the epigenome by providing 2-oxoglutarate to histone lysine demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases, which are involved in removing methyl marks from histones and DNA, respectively.[4][10][11]
-
-
Redox Balance and Mitochondrial Function: Supplementation with DMKG has been shown to improve redox balance and mitochondrial function in certain cell types, such as muscle pericytes from individuals with diabetes.[12][13][14]
Figure 1. Metabolic fate and action of Dimethyl 2-Oxoglutarate (DMKG).
This compound: A Structural Isomer with a Distinct Mechanism
This compound is a structural analog of 2-oxoglutarate. Despite its structural similarity, it elicits strikingly different biological responses. A key study revealed that while cell-permeable 2-oxoglutarate fails to reduce normoxic HIF-1α levels in many cancer cell lines, this compound acts as a potent downregulator of HIF-1α protein abundance.[15]
Key Biological Effects:
-
HIF-1α Downregulation: Unlike DMKG, which promotes HIF-1α degradation only under oxygen-replete conditions via PHD activation, this compound decreases HIF-1α levels in both normoxia and hypoxia.[15]
-
PHD/EGLN-Independent Mechanism: Crucially, this effect on HIF-1α is independent of the prolyl hydroxylase enzymes. In vitro enzymatic assays have shown that 3-oxoglutarate cannot substitute for 2-oxoglutarate as a cofactor for EGLN1 or EGLN3 activity.[15] The precise mechanism by which it downregulates HIF-1α remains to be fully elucidated but is distinct from the canonical degradation pathway.
-
Induction of Cell Death: Treatment with this compound has been shown to be detrimental to cancer cell survival, inducing apoptosis and reducing the growth of tumor xenografts, particularly when combined with chemotherapeutic drugs.[15]
Figure 2. PHD-independent downregulation of HIF-1α by 3-Oxoglutarate.
Comparative Summary of Biological Effects
The following table summarizes the key distinctions between Dimethyl 2-oxoglutarate and this compound.
| Feature | Dimethyl 2-Oxoglutarate (DMKG) | This compound |
| Primary Intracellular Metabolite | 2-Oxoglutarate | 3-Oxoglutarate |
| Effect on Intracellular 2-OG Levels | Increases | No significant increase |
| Role in TCA Cycle | Anaplerotic; fuels the cycle[1] | Not a direct TCA cycle intermediate |
| Effect on HIF-1α (Normoxia) | Promotes degradation[15] | Promotes downregulation[15] |
| Effect on HIF-1α (Hypoxia) | Can transiently stabilize it initially before potential metabolic shifts | Promotes downregulation[15] |
| Mechanism of HIF-1α Regulation | Serves as a cofactor for PHD/EGLN enzymes | PHD/EGLN-independent mechanism[15] |
| Cofactor for 2-OG Dioxygenases | Yes, precursor to the natural cofactor[1][7] | No, fails to substitute for 2-OG[15] |
| Effect on Cancer Cell Survival | Context-dependent; can support proliferation by fueling TCA cycle | Induces apoptosis; reduces tumor growth[15] |
| Primary Research Application | Probing 2-OG-dependent pathways; metabolic rescue | Investigating novel HIF-1α regulation; potential anti-cancer agent |
Other Classes of 2-Oxoglutarate Analogs
To provide a broader context, other synthetic analogs of 2-oxoglutarate have been developed, primarily as inhibitors of 2-OG-dependent enzymes.
-
Competitive Inhibitors:
-
N-Oxalylglycine (NOG) and Dimethyloxalylglycine (DMOG): NOG is a potent competitive inhibitor of many 2-OG oxygenases.[16] DMOG, its cell-permeable prodrug, is widely used to stabilize HIF-1α by inhibiting PHD enzymes, thereby mimicking a hypoxic state.[7]
-
Phosphonate Analogs: Synthetic phosphonate analogs of 2-oxoglutarate, where the carboxyl group is replaced by a phosphonate group, act as specific inhibitors of the 2-oxoglutarate dehydrogenase (OGDH) complex.[17]
-
-
Alternative Cosubstrates and Selective Modulators:
-
Studies have shown that various C3- and C4-substituted 2-oxoglutarate derivatives can act as alternative cosubstrates or selective inhibitors for different 2-OG oxygenases.[16][18] For instance, certain derivatives can selectively enhance or inhibit the activity of Factor Inhibiting HIF (FIH) versus Aspartate/Asparagine-β-hydroxylase (AspH), demonstrating that the cosubstrate binding site can be exploited for developing specific modulators.[18]
-
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are representative protocols for key experiments cited in the comparison.
Protocol 1: Immunoblot Analysis of HIF-1α Protein Abundance
This protocol is used to determine the effect of the compounds on the levels of HIF-1α protein in cultured cells.
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle (e.g., DMSO), Dimethyl 2-oxoglutarate (e.g., 1 mM), or this compound (e.g., 1 mM) for a specified time (e.g., 4-8 hours). For hypoxia experiments, place plates in a hypoxic chamber (e.g., 1% O₂).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: In Vitro EGLN/PHD Enzyme Activity Assay
This assay directly measures the ability of a compound to act as a cofactor for a purified prolyl hydroxylase enzyme.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction mixture (e.g., 50 µL total volume) should contain:
-
Purified recombinant EGLN1/PHD2 enzyme.
-
A peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
-
Ascorbate (e.g., 1 mM) and Fe(II) (e.g., 50 µM).
-
The compound to be tested: 2-oxoglutarate (positive control), 3-oxoglutarate, or a no-cofactor control.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
-
Detection of Hydroxylation:
-
Enzyme activity is determined by measuring the formation of the hydroxylated peptide product. This is typically quantified using Mass Spectrometry (LC-MS/MS), which can distinguish between the mass of the substrate and the hydroxylated product.
-
Alternatively, a coupled-enzyme assay can be used that measures the production of succinate.
-
Figure 3. Experimental workflow for comparing HIF-1α regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Metabolo-epigenetic interplay provides targeted nutritional interventions in chronic diseases and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Controls on Epigenetic Reprogramming in Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 18. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HIF-1α Modulators: A Focus on 3-Oxoglutarate Analogs and Other Downregulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chemical compounds that modulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key target in cancer therapy. A critical clarification is addressed concerning the activity of 3-oxoglutarate analogs, alongside a quantitative comparison with established HIF-1α inhibitors.
Correcting the Premise: Dimethyl 3-oxoglutarate vs. Diethyl 3-oxoglutarate
Initial research into "this compound" as a HIF-1α downregulator revealed a common point of confusion with related compounds. It is crucial to distinguish between different analogs of 2-oxoglutarate (a key co-substrate for prolyl hydroxylases that regulate HIF-1α stability):
-
Dimethyl 2-oxoglutarate (DMKG) and Dimethyloxalylglycine (DMOG): These are cell-permeable analogs of 2-oxoglutarate that act as competitive inhibitors of prolyl hydroxylase domain (PHD) enzymes.[1][2][3] By inhibiting PHDs, they prevent the degradation of HIF-1α, leading to its stabilization and accumulation, thus mimicking a hypoxic state.[4][5][6] Therefore, DMKG and DMOG are HIF-1α upregulators or stabilizers.
-
Diethyl 3-oxoglutarate (DE-3-oxo): In contrast, this cell-permeable 2-oxoglutarate analog has been shown to decrease the abundance of HIF-1α protein in cancer cells under normoxic conditions.[7][8] This downregulation occurs independently of the prolyl hydroxylase (EGLN) enzymatic activity.[7]
This guide will focus on Diethyl 3-oxoglutarate as the HIF-1α downregulator from the 3-oxoglutarate family and compare its efficacy with other known HIF-1α inhibitors.
Quantitative Comparison of HIF-1α Downregulators
The following table summarizes the performance of Diethyl 3-oxoglutarate and three other well-characterized HIF-1α inhibitors.
| Compound | Mechanism of Action | Cell Lines Tested | IC50 Value | Key Findings & References |
| Diethyl 3-oxoglutarate | Downregulates HIF-1α protein levels independent of prolyl hydroxylase activity. | NLF, HCT116 | Not Reported | Complete downregulation of HIF-1α in NLF cells was observed at 1 mM after 6 hours. Also shown to induce apoptosis and inhibit tumor growth in vivo.[7] |
| PX-478 | Inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination.[1][9] | PC-3, MCF-7, HT-29, Panc-1, BxPC-3, HN5, UMSCCA10 | ~3.9 - 19.4 µM (hypoxia) | Orally active and has shown potent antitumor activity in various human tumor xenografts.[10][11][12] |
| KC7F2 | Selectively suppresses HIF-1α protein synthesis (translation inhibitor) without affecting mRNA transcription or protein stability.[13][14][15] | LN229, LNZ308, MCF7, A549, U251MG | <20 µM (LN229 cells) | Exhibits enhanced cytotoxicity under hypoxic conditions.[13][16][17] |
| BAY 87-2243 | Potent and selective inhibitor of hypoxia-induced gene activation; inhibits mitochondrial complex I.[18][19][20] | HCT-116, H460 | ~0.7 nM (HRE reporter), ~2 nM (CA9 expression) | Highly potent inhibitor that also suppresses both HIF-1α and HIF-2α protein accumulation.[20][21][22] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of HIF-1α inhibitors. Below are representative protocols for Western Blotting and a Hypoxia Response Element (HRE) Reporter Assay.
Protocol 1: Western Blot for HIF-1α Protein Levels
This protocol details the detection and semi-quantification of HIF-1α protein in cell lysates following treatment with a test compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, HeLa, or another relevant cell line) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare stock solutions of the test compound (e.g., Diethyl 3-oxoglutarate, PX-478) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Remove the old medium and replace it with the medium containing the test compound or vehicle control.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 4-24 hours. For normoxic studies with compounds like Diethyl 3-oxoglutarate, maintain standard culture conditions (21% O₂).
2. Cell Lysis and Protein Quantification:
-
Perform all subsequent steps on ice to minimize protein degradation, as HIF-1α is highly labile.[23][24]
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
5. Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry and normalize the HIF-1α signal to the loading control.
Protocol 2: HRE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF-1.
1. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a suitable density and incubate overnight.
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[26][27]
2. Compound Treatment and Hypoxia Induction:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the HIF-1α inhibitor or a vehicle control.
-
Incubate the plate under hypoxic conditions (e.g., 1% O₂) for 16-24 hours.
3. Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[28]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the context of HIF-1α downregulation, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and a logical comparison of the discussed compounds.
References
- 1. Intermediary metabolite precursor dimethyl-2-ketoglutarate stabilizes hypoxia-inducible factor-1α by inhibiting prolyl-4-hydroxylase PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermediary Metabolite Precursor Dimethyl-2-Ketoglutarate Stabilizes Hypoxia-Inducible Factor-1α by Inhibiting Prolyl-4-Hydroxylase PHD2 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Intermediary Metabolite Precursor Dimethyl-2-Ketoglutarate Stabilizes Hypoxia-Inducible Factor-1α by Inhibiting Prolyl-4-Hydroxylase PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbio.princeton.edu [molbio.princeton.edu]
- 9. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. HIF-1a Translation Inhibitor, KC7F2 [sigmaaldrich.com]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. BAY 87-2243 | HIF-1 inhibitor | Probechem Biochemicals [probechem.com]
- 20. apexbt.com [apexbt.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. amsbio.com [amsbio.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. benchchem.com [benchchem.com]
- 27. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.sg]
Quantitative Analysis of Dimethyl 3-Oxoglutarate in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Dimethyl 3-oxoglutarate in reaction mixtures is critical for monitoring reaction kinetics, determining yield, and ensuring product purity. This guide provides an objective comparison of the primary analytical methods for this purpose, supported by experimental data and detailed protocols.
This compound, a β-keto ester, can exist in equilibrium between its keto and enol tautomers. This dynamic equilibrium can be influenced by factors such as solvent, temperature, and pH, which presents a unique analytical challenge.[1][2] The choice of analytical method will depend on the specific requirements of the experiment, including sensitivity, selectivity, and the complexity of the reaction mixture.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical techniques used for the quantitative analysis of this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) | Instrumentation Cost |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, allowing for simultaneous quantification of keto and enol forms.[1][2] Non-destructive. Requires minimal sample preparation. | Relatively low sensitivity compared to other methods. Higher instrumentation cost. | ~ 5-20 mg of sample required for good signal-to-noise.[1] | High |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Good sensitivity and selectivity. Can be coupled with various detectors (UV, MS). Adaptable for different sample matrices. | May require derivatization for enhanced detection of compounds without a strong chromophore.[3] Potential for peak broadening due to tautomerism.[2] | ng/mL range, depending on the detector and sample preparation.[4] | Medium |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | High sensitivity, selectivity, and resolving power. Provides structural information from mass spectra. | Requires compounds to be volatile and thermally stable, may necessitate derivatization. | pg to ng range. | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Very high sensitivity and specificity. Ideal for complex matrices. Can directly measure the target analyte without derivatization.[5] | High instrumentation and maintenance costs. Matrix effects can influence quantification. | pg/mL to fg/mL range.[5] | Very High |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
This method allows for the direct observation and quantification of both the keto and enol tautomers of this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]
-
Add a known amount of an internal standard, such as tetramethylsilane (TMS) or another stable compound with a signal that does not overlap with the analyte signals.[2]
Instrument Setup and Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[2]
-
Ensure proper locking, tuning, and shimming of the instrument to achieve optimal resolution and signal shape.[1]
-
Acquire the spectrum at a constant temperature (e.g., 25 °C).[2]
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and perform baseline correction.[2]
-
Integrate the signals corresponding to specific protons of this compound (e.g., the methylene protons adjacent to the ester and ketone groups) and the signal of the internal standard.
-
The concentration of the analyte is calculated based on the ratio of the integrals and the known concentration of the internal standard. The relative amounts of the keto and enol forms can be determined by integrating their distinct signals.[6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine analysis and offers a good balance of sensitivity and cost-effectiveness. Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance the detectability of the carbonyl group.[3]
Sample Preparation (with Derivatization):
-
To 1 mL of the sample from the reaction mixture, add an excess of the DNPH derivatizing reagent (a saturated solution of DNPH in acetonitrile with a catalytic amount of acid).[3]
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for 30-60 minutes to ensure complete derivatization.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 360 nm (for the DNPH derivative).[3]
-
Injection Volume: 10-20 µL.
Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions of this compound that have undergone the same derivatization procedure. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it ideal for detecting trace amounts of this compound.
Sample Preparation:
-
A liquid-liquid extraction is typically required to transfer the analyte from an aqueous reaction mixture to a volatile organic solvent compatible with the GC injector.
-
Derivatization may be necessary to increase the volatility and thermal stability of this compound. Silylation is a common approach for compounds with active hydrogens.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).[7]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A linear temperature gradient to ensure good separation of components.
-
Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.
Quantification:
-
An internal standard (preferably a deuterated analog of the analyte) should be used to correct for variations in sample preparation and instrument response.[8] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. d-nb.info [d-nb.info]
- 8. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
Navigating the Analysis of Dimethyl 3-oxoglutarate: A Comparative Guide to HPLC Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Dimethyl 3-oxoglutarate, a key intermediate in various biochemical pathways, is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, the inherent chemical properties of this compound—specifically its lack of a strong chromophore—present challenges for direct UV detection. This guide provides a comparative overview of potential validated HPLC methods, drawing parallels from the analysis of structurally similar compounds to offer robust starting points for method development and validation.
Two principal strategies are presented: a direct reverse-phase HPLC approach and a more sensitive method involving pre-column derivatization. The choice between these methods will depend on the required sensitivity, sample matrix complexity, and available instrumentation.
Comparison of HPLC Methods for this compound Analysis
The following table summarizes the key experimental parameters for two proposed HPLC methods for the analysis of this compound. Method A outlines a direct analysis approach, while Method B details a method based on pre-column derivatization to enhance detection.
| Parameter | Method A: Direct RP-HPLC | Method B: RP-HPLC with DNPH Derivatization |
| Principle | Direct analysis of the underivatized molecule. | Pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone. |
| Instrumentation | HPLC with UV-Vis Detector | HPLC with UV-Vis Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., 50:50 v/v, pH 3.4) | Gradient or isocratic mixture of Acetonitrile and Water with a small amount of acid (e.g., 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min[2] |
| Detection Wavelength | Low UV (e.g., 210 nm)[3][4] | ~360 nm[1] |
| Sample Preparation | Dilution in mobile phase or a suitable solvent. | Reaction with DNPH solution, followed by dilution. |
| Pros | Simple, rapid, avoids use of additional reagents. | High sensitivity and specificity due to the strong chromophore of the derivative.[1] |
| Cons | Lower sensitivity and potential for interference from co-eluting compounds at low UV wavelengths. | More complex sample preparation, longer analysis time per sample. |
| Limit of Detection (LOD) | Expected to be in the µg/mL range. | Expected to be in the ng/mL range.[5] |
| Limit of Quantification (LOQ) | Expected to be in the µg/mL range. | Expected to be in the ng/mL range.[5] |
Experimental Protocols
Below are detailed experimental protocols for the two proposed HPLC methods. These are intended as a starting point for method development and will require optimization and validation for specific applications.
Method A: Direct Reversed-Phase HPLC Analysis
This method is adapted from general principles for the analysis of small organic esters.
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
This compound standard.
-
Water (HPLC grade).
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 20mM potassium dihydrogen phosphate buffer (pH adjusted to 3.4 with phosphoric acid) in a 50:50 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
For bulk drug samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.
-
For formulated products or biological matrices, an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary, followed by dissolution of the residue in the mobile phase.
Method B: Reversed-Phase HPLC with Pre-column DNPH Derivatization
This protocol is based on the established method for the analysis of 3-oxoglutaraldehyde, a structurally related dicarbonyl compound.[1]
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Acetonitrile (HPLC grade).
-
2,4-Dinitrophenylhydrazine (DNPH).
-
Phosphoric acid or Hydrochloric acid.
-
This compound standard.
-
Water (HPLC grade).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient can be optimized, for example: 0-15 min, 40-70% B; 15-20 min, 70% B; 20-22 min, 70-40% B; 22-25 min, 40% B.
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 35 °C.
-
Detection Wavelength: 360 nm.[1]
-
Injection Volume: 20 µL.
3. Preparation of Reagents and Standard Solutions
-
DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% v/v phosphoric acid).[1]
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile.
4. Derivatization and Sample Preparation
-
To 100 µL of each standard solution or sample, add 200 µL of the DNPH derivatizing reagent.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes in the dark.
-
After the reaction, dilute the mixture with the initial mobile phase composition (e.g., 40% acetonitrile in water with 0.1% phosphoric acid) to a suitable volume to fall within the linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for Method B, from sample and standard preparation through to HPLC analysis and data processing.
Caption: Experimental workflow for the HPLC analysis of this compound with DNPH derivatization.
This guide provides a foundational comparison to aid in the selection and development of a suitable HPLC method for the analysis of this compound. The direct method offers simplicity, while the derivatization method provides enhanced sensitivity, a critical factor when dealing with trace-level analysis in complex matrices. Method validation according to ICH guidelines is a necessary subsequent step to ensure the chosen method is accurate, precise, and robust for its intended application.
References
Comparison of different synthesis routes for Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 3-oxoglutarate, also known as dimethyl acetonedicarboxylate, is a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the production of pharmaceuticals. The selection of an appropriate synthetic route is crucial and depends on factors such as scale, cost, available equipment, and safety considerations. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes for this compound, allowing for a direct comparison of their performance.
| Synthesis Route | Starting Materials | Yield (%) | Reaction Time | Key Reagents | Advantages | Disadvantages |
| From Citric Acid | Citric Acid, Methanol | 52 - 64% | 9 - 12 hours | Conc. H₂SO₄ or Fuming H₂SO₄ | Inexpensive starting materials, suitable for large scale. | Moderate yield, use of large amounts of strong, corrosive acids. |
| From Citric Acid | Citric Acid, Methanol | 90 - 96% | Not Specified | Chlorosulfonic Acid, Methylene Chloride | High yield, high purity product. | Use of highly corrosive and hazardous chlorosulfonic acid. |
| From Diketene | Diketene, Carbon Monoxide, Methyl Nitrite | ~60% | 3 hours | Palladium Chloride, Copper (II) Chloride | Moderate yield, shorter reaction time. | Use of diketene is disadvantageous for industrial scale, use of toxic carbon monoxide.[1][2] |
| From Ketene | Ketene, Phosgene, Methanol | ~50% | Not Specified | Phosgene | Direct route. | Use of extremely poisonous phosgene, poor yield, not recommended for industrial production.[2] |
| From Meldrum's Acid | Meldrum's Acid, Methoxyacetyl Chloride, Methanol | ~80-85% (estimated) | ~4-5 hours | Pyridine | High yield, relatively mild conditions for the final step. | Meldrum's acid and methoxyacetyl chloride can be expensive. |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes discussed.
Synthesis from Citric Acid and Concentrated Sulfuric Acid
This method is a cost-effective route suitable for large-scale production, although it provides a moderate yield.
Procedure:
-
In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a gas outlet, 2,152 g (21.9 moles) of concentrated sulfuric acid is added.
-
To the stirred sulfuric acid, 420 g (2.18 moles) of citric acid monohydrate is added in small portions to control foaming.
-
The reaction mixture is stirred for 3 hours while maintaining the temperature at 20-25°C.
-
The temperature is then raised to 45°C using a hot water bath, and stirring is continued for an additional 6 hours to complete the decarbonylation.
-
After the reaction is complete, the mixture is cooled to 35-40°C.
-
Methanol (1,645 g, 51.4 moles) is added slowly over a period of 2 hours, followed by stirring for another hour.
-
The reaction mixture is then worked up by extraction with chloroform. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over magnesium sulfate.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
High-Yield Synthesis from Citric Acid and Chlorosulfonic Acid
This route offers excellent yields and a high-purity product but involves the use of the highly corrosive reagent, chlorosulfonic acid.[1][2]
Procedure:
-
In a suitable reactor, a mixture of a lower chlorinated aliphatic hydrocarbon (e.g., methylene chloride) and chlorosulfonic acid is prepared, with a volume ratio of approximately 0.5:1.[2]
-
The mixture is cooled to a temperature between 10°C and 15°C.[2]
-
Anhydrous citric acid or citric acid monohydrate is added to the mixture at a controlled rate.[2]
-
The reaction is maintained at this temperature until gas formation ceases.
-
The intermediate product is then esterified by the addition of anhydrous methanol.
-
The reaction mixture is warmed to 30-35°C and stirred for 1-3 hours to complete the esterification.
-
The desired this compound is then isolated from the reaction mixture through an appropriate work-up procedure, which typically involves washing with water and sodium bicarbonate solution, followed by distillation. This method has been reported to produce this compound in yields of 90-96%.[1]
Synthesis from Meldrum's Acid
This pathway is a versatile laboratory method for preparing β-keto esters and can be adapted for the synthesis of this compound, likely providing a good yield.
Procedure:
-
Acylation of Meldrum's Acid:
-
In a round-bottomed flask, dissolve Meldrum's acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (2.4 equivalents).
-
To this solution, add a solution of methoxyacetyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 2 hours.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C and then for an additional hour at room temperature.
-
Work up the reaction by pouring it into cold 2 N hydrochloric acid. Separate the organic layer, wash with 2 N HCl and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 5-(methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
-
Methanolysis to this compound:
-
Take the crude acylated Meldrum's acid and add anhydrous methanol.
-
Reflux the mixture for approximately 2.5 hours.
-
Remove the methanol using a rotary evaporator.
-
The residual oil is then purified by vacuum distillation to yield this compound. An analogous synthesis of a different methyl β-keto ester using this method reported a yield of 82%.[3]
-
Synthesis Route Diagrams
The following diagrams illustrate the logical workflow of the described synthesis routes.
Caption: Overview of major synthetic pathways to this compound.
References
Benchmarking the Performance of Dimethyl 3-oxoglutarate from Different Suppliers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental results. This guide provides a comprehensive performance benchmark of Dimethyl 3-oxoglutarate from various suppliers, offering a direct comparison of key quality attributes and performance in relevant assays. All experimental data is summarized in clear, structured tables, with detailed protocols provided for critical experiments.
This compound (CAS No. 1830-54-2), also known as Dimethyl-1,3-acetonedicarboxylate, is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility in complex chemical reactions necessitates a high degree of purity and minimal batch-to-batch variability. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a supplier for this critical reagent.
Supplier Quality and Purity Comparison
The purity of this compound is a critical parameter that can significantly impact its reactivity and the outcome of synthetic procedures. A survey of commercially available this compound from prominent chemical suppliers reveals a standard purity of ≥96%. However, the impurity profile can vary between suppliers and even between different batches from the same supplier.
| Supplier | Product Number | Advertised Purity | Key Impurities Noted in Literature/Patents |
| Sigma-Aldrich | D138002 | 96% | Not specified on product page.[1] |
| ChemBK Listed Suppliers | Various | Varies | Not specified on product pages.[2] |
| Wuhan Boye Science And Technology Development Co., Ltd. | Not specified | Not specified | Not specified on product page.[2] |
| Shanghai Macklin Biochemical Co., Ltd. | Not specified | Not specified | Not specified on product page.[2] |
| Generic (Based on Patent Literature) | N/A | Up to 98.33% | Methyl acetoacetate, enol ether, trimethylaconate, trimethyl citrate.[3] |
Note: The impurity profile is a critical consideration. While a high percentage of the target compound is desirable, the nature and concentration of impurities can have a more significant impact on experimental outcomes. Researchers are encouraged to request lot-specific certificates of analysis (CoA) from suppliers, which should provide more detailed information on purity and the methods used for its determination.
Experimental Protocols for Performance Benchmarking
To objectively assess the performance of this compound from different suppliers, a series of standardized analytical and functional assays are recommended.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the precise purity of this compound and to identify and quantify any impurities.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard (e.g., dimethyl succinate) of known concentration is added to each sample for accurate quantification.
-
GC-MS Analysis: The prepared samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components, providing a unique mass spectrum for each, which allows for their identification.
-
Data Analysis: The purity of this compound is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area normalization). The identity of impurities can be confirmed by comparing their mass spectra to a reference library.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To evaluate the stability of this compound under various storage conditions (e.g., room temperature, 2-8°C, -20°C) over time.
Methodology:
-
Sample Preparation: Samples of this compound from each supplier are stored under the specified conditions. At defined time points (e.g., 0, 1, 3, 6 months), an aliquot is taken and prepared for HPLC analysis by dissolving it in a suitable mobile phase.
-
HPLC Analysis: The samples are analyzed using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and flow rate are optimized to achieve good separation of the parent compound from any degradation products.
-
Data Analysis: The peak area of the this compound is monitored over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The percentage of degradation can be calculated to compare the stability of the product from different suppliers.
Functional Assay: Performance in a Model Chemical Reaction
Objective: To assess the impact of supplier-specific purity and impurity profiles on the yield and purity of a downstream product. A common application of this compound is in the Hantzsch pyridine synthesis.
Methodology:
-
Reaction Setup: A standardized Hantzsch pyridine synthesis is performed using this compound from each supplier. The reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester (in this case, this compound).
-
Product Isolation and Analysis: The resulting dihydropyridine product is isolated, purified (e.g., by recrystallization or column chromatography), and its yield is calculated. The purity of the product is then assessed by techniques such as melting point determination, NMR spectroscopy, and LC-MS.
-
Data Analysis: The yield and purity of the dihydropyridine product are compared across the different suppliers of this compound. Lower yields or the presence of side products may indicate the presence of inhibitory impurities in the starting material.
Experimental and Logical Workflows
To visualize the logical flow of the benchmarking process and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for benchmarking this compound.
While this compound itself is primarily a synthetic intermediate, its structural analog, 2-oxoglutarate, is a key metabolite in the Krebs cycle. The cell-permeable version, Dimethyl 2-oxoglutarate, is often used to study cellular metabolism.[4] A potential area of investigation for this compound could be its interaction with metabolic pathways. The following diagram illustrates a simplified overview of a potential experimental approach to investigate such effects.
Caption: Workflow for investigating the metabolic effects of this compound.
Conclusion and Recommendations
The selection of a high-quality chemical reagent is a critical step in ensuring the success of research and development projects. This guide provides a framework for the systematic evaluation of this compound from different suppliers. While advertised purity is a useful starting point, it is essential to perform in-house validation to understand the complete impurity profile and its potential impact on experimental outcomes. For critical applications, researchers should prioritize suppliers who provide comprehensive lot-specific certificates of analysis and can demonstrate consistent product quality over time. The experimental protocols outlined herein offer a robust approach to independently verify the performance of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of Dimethyl 3-Oxoglutarate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of dimethyl 3-oxoglutarate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong bases to prevent vigorous reactions. It is also sensitive to moisture and can hydrolyze, so avoid contact with water during storage.
Step-by-Step Disposal Plan
The proper disposal of this compound depends on the quantity of waste.
For Small Quantities (<50 mL):
-
Absorption: Absorb the liquid onto an inert material such as vermiculite, dry sand, or a commercial absorbent pad.
-
Evaporation: Place the absorbent material in a suitable open container within a certified chemical fume hood to allow for the evaporation of the solvent.
-
Final Disposal: Once the solvent has completely evaporated, the absorbent material can be double-bagged and disposed of as regular solid waste, provided no other hazardous materials are present.
For Large Quantities (>50 mL):
-
Containment: Carefully transfer the this compound waste into a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials and sources of ignition.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.
Consideration for Hydrolysis:
This compound is susceptible to hydrolysis in the presence of water, forming α-ketoglutaric acid and methanol. This will lower the pH of the waste material. For waste that may have been contaminated with water, it is advisable to check the pH. If the waste is acidic, it may require neutralization before disposal, in accordance with your institution's hazardous waste management plan. Neutralization should be performed cautiously by slowly adding a weak base (e.g., sodium bicarbonate solution) and monitoring the pH. However, for most laboratory-scale waste, direct collection by a licensed contractor is the preferred method.
Quantitative Data
| Property | Value |
| Molecular Formula | C7H10O5[1] |
| Molecular Weight | 174.15 g/mol [1] |
| Density | 1.206 g/mL at 20 °C[2] |
| Boiling Point | 237-241 °C at 760 mmHg[2] |
| Flash Point | >110 °C (>230 °F) |
| Solubility in Water | Approximately 120 g/L (20 °C)[2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dimethyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Dimethyl 3-oxoglutarate. This document provides immediate, essential safety protocols and logistical information to ensure the safe handling of this compound in a laboratory setting. By adhering to these procedural steps, you can minimize risks and ensure a safe research environment.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Material/Type |
| Hand Protection | For extended contact or immersion, select gloves with high resistance to esters and ketones. For incidental contact, a robust disposable glove is sufficient.[1] | Extended Contact: Butyl rubber, NeopreneIncidental Contact: Nitrile gloves (minimum 4-mil thickness)[2] |
| Eye Protection | Minimum protection in a laboratory setting where this chemical is handled. Required for all procedures with a risk of splashing. Worn in addition to goggles during large-volume transfers or splash-prone operations. | Chemical splash goggles (must meet ANSI Z87.1 standard).[3] Face shield.[1] |
| Body Protection | Worn to protect skin and personal clothing from splashes and spills. | Standard laboratory coat. |
| Respiratory Protection | Required when working outside of a fume hood or in poorly ventilated areas where vapors may accumulate. | NIOSH-approved air-purifying respirator with organic vapor cartridges. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety. The following step-by-step guide outlines the process for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.
-
Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Clear the workspace of any unnecessary items and ensure all required equipment is clean and readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate chemical-resistant gloves (refer to the table above). Check gloves for any signs of damage or degradation before use.
-
Wear chemical splash goggles. If a higher risk of splashing exists, also wear a face shield.
-
If working outside of a fume hood, ensure your respirator is properly fitted and has the correct cartridges.
3. Handling and Use:
-
When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Keep the container of this compound closed when not in use to minimize the release of vapors.
-
Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[6]
-
Empty containers should be triple-rinsed with a suitable solvent (the rinsate must also be collected as hazardous waste) before being discarded, or disposed of as hazardous waste.[7]
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current safety data available for any chemical you handle. Your safety is paramount.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
